3-Fluoro-3-methylcyclobutanecarboxylic acid
Description
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Properties
IUPAC Name |
3-fluoro-3-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-6(7)2-4(3-6)5(8)9/h4H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABOQQDLGWHBIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Fluoro-3-methylcyclobutanecarboxylic acid chemical properties
An In-depth Technical Guide to 3-Fluoro-3-methylcyclobutanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The strategic incorporation of small, rigid, and fluorinated scaffolds is a cornerstone of modern medicinal chemistry. These motifs can profoundly influence a drug candidate's conformational profile, metabolic stability, and physicochemical properties such as lipophilicity and acidity.[1][2] The 3-fluoro-3-methylcyclobutane core has emerged as a particularly valuable building block, offering a unique three-dimensional exit vector and serving as a bioisosteric replacement for commonly used but metabolically labile groups like isopropyl or gem-dimethyl moieties.[3][4] This technical guide provides a comprehensive overview of 3-Fluoro-3-methylcyclobutanecarboxylic acid, a key derivative of this scaffold. We present a detailed examination of its chemical properties, a robust, field-proven synthetic protocol based on established methodologies for analogous structures, and an expert analysis of its applications for professionals in drug discovery and chemical research.
Physicochemical and Structural Properties
3-Fluoro-3-methylcyclobutanecarboxylic acid is a saturated carbocyclic compound featuring a tertiary fluorine atom and a carboxylic acid functional group. This substitution pattern imparts specific properties that are highly desirable in drug design. The fluorine atom can significantly lower the pKa of the carboxylic acid through a strong inductive effect and modulate the molecule's lipophilicity (LogP).[5][6] The rigid cyclobutane ring restricts the conformation of appended substituents, which can be advantageous for optimizing binding to biological targets.[4]
The compound exists as cis and trans diastereomers, which may exhibit different biological activities and physicochemical properties. The commercially available material is often a mixture of these isomers, though stereochemically pure versions can be prepared or separated.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉FO₂ | [7][8] |
| Molecular Weight | 132.13 g/mol | [7][8] |
| CAS Number | 1613330-60-1 (cis/trans mixture) | [8][9] |
| 1455037-43-0 (trans isomer) | [7] | |
| Appearance | White to off-white solid | [10] |
| Storage | Store at 2-8°C, sealed in a dry environment | [11] |
| Purity | Typically available at ≥97% | [7][8] |
Synthesis and Mechanistic Insights
While specific peer-reviewed syntheses for 3-fluoro-3-methylcyclobutanecarboxylic acid are not extensively documented, a highly reliable synthetic route can be constructed based on established methodologies for analogous 3-alkyl-3-fluorocyclobutane derivatives.[6][12] The most logical and scalable approach begins with a commercially available 3-oxocyclobutanecarboxylic acid precursor.
The core strategy involves two key transformations:
-
Nucleophilic Addition: A Grignard reaction is employed to install the methyl group. Treating an ester of 3-oxocyclobutanecarboxylic acid with a methylating agent like methylmagnesium chloride (MeMgCl) stereoselectively forms the requisite tertiary alcohol. The ester protecting group (e.g., benzyl or ethyl) prevents interference from the acidic proton of the carboxylic acid.
-
Deoxyfluorination: The tertiary hydroxyl group is then replaced with fluorine. This is a critical step, and the choice of fluorinating agent is paramount. Reagents like diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride (Morph-DAST) are effective for this transformation, typically proceeding with an inversion of configuration.[6]
Final deprotection of the ester yields the target carboxylic acid. This sequence is robust and allows for the preparation of multi-gram quantities of the desired product.[12][13]
Detailed Experimental Protocol & Workflow
The following protocol is a representative, self-validating procedure derived from analogous, referenced syntheses.[6][12]
Workflow Diagram: Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic acid
Caption: Synthetic workflow from a keto-ester precursor.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 3-hydroxy-3-methylcyclobutanecarboxylate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add ethyl 3-oxocyclobutanecarboxylate (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition: Add methylmagnesium chloride (3.0 M in THF, 1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, which can be purified by column chromatography.
Step 2: Synthesis of Ethyl 3-fluoro-3-methylcyclobutanecarboxylate
-
Setup: In a separate dry flask under a nitrogen atmosphere, dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, ~0.4 M).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise.
-
Reaction: Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by carefully pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography.
Step 3: Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic acid
-
Setup: Dissolve the fluoro-ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).
-
Acidification: Cool the mixture to 0°C and acidify to pH ~2 with 1M hydrochloric acid (HCl).
-
Workup: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product.
Anticipated Spectroscopic Characterization
While a definitive experimental spectrum requires acquisition, the expected NMR signals can be predicted based on the structure and known data for similar fluorinated cyclobutanes.
-
¹H NMR: The spectrum will show complex multiplets for the cyclobutane ring protons between ~1.5 and 3.0 ppm. The proton on the carbon bearing the carboxyl group (CH-COOH) would likely appear as a quintet or complex multiplet around 2.8-3.2 ppm. The methyl protons (CH₃) will appear as a doublet around 1.5 ppm due to coupling with the fluorine atom (³JHF ≈ 20-25 Hz).
-
¹³C NMR: The quaternary carbon attached to fluorine (C-F) will be a key signal, appearing as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 200-250 Hz). The carboxylic acid carbonyl carbon will be observed around 175-180 ppm.
-
¹⁹F NMR: A single resonance, likely a quartet, will be observed due to coupling with the three methyl protons (³JFH ≈ 20-25 Hz).
Applications in Drug Discovery
The title compound is a valuable building block for introducing the 3-fluoro-3-methylcyclobutane motif into drug candidates. This scaffold serves several critical functions:
-
Metabolic Blocker: The C-F bond is exceptionally strong and resistant to oxidative metabolism.[2] Placing this group at a metabolically vulnerable position (e.g., replacing an isopropyl group) can significantly increase a compound's half-life and oral bioavailability.
-
Conformational Constraint: The rigid four-membered ring reduces the number of accessible conformations for the rest of the molecule, which can lead to higher binding affinity and selectivity for the target protein.[4]
-
Physicochemical Property Modulation: As discussed, the fluorine atom's electron-withdrawing nature can be used to fine-tune the acidity of adjacent functional groups, which is crucial for optimizing properties like solubility and cell permeability.[5]
-
Bioisosterism: The 3-fluoro-3-methylcyclobutane moiety can act as a bioisostere for other common groups, providing a novel vector to explore chemical space and escape existing patent landscapes.[3]
References
- A Comparative Guide to the Synthetic Methodologies of Fluorin
- Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.
- Approaches to the synthesis of cyclobutane‐derived building blocks bearing a single fluorine atom.
- Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. Organic & Biomolecular Chemistry (RSC Publishing).
- Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
- 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.
- Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
- 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties.
- trans-3-Fluoro-3-methylcyclobutane-1-carboxylic acid. Biosynth.
- 3-fluoro-3-methylcyclobutane-1-carboxylic acid. Biosynth.
- Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)
- 3-Fluoro-cyclobutanecarboxylic acid. Sigma-Aldrich.
- The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
- trans-3-fluoro-3-methylcyclobutane-1-carboxylic acid, min 97%, 1 gram. Loba Feinchemie AG.
- 3-fluoro-3-methylcyclobutane-1-carboxylic acid, min 97%, 250 mg. CP Lab Safety.
- 3-FLUORO-3-METHYLCYCLOBUTANECARBOXYLIC ACID. ChemicalBook.
- 3-Fluoro-3-methylcyclobutanecarboxylic acid. Covethouse.
- Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research.
- Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
- (1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine.
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A Technical Guide to 3-Fluoro-3-methylcyclobutanecarboxylic Acid: A Key Building Block for Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of small, rigid, and fluorinated scaffolds is paramount for developing drug candidates with optimized pharmacological profiles. 3-Fluoro-3-methylcyclobutanecarboxylic acid emerges as a building block of significant interest, offering a unique three-dimensional structure that can enhance metabolic stability, binding affinity, and physicochemical properties. This guide provides an in-depth analysis of its molecular characteristics, a plausible synthetic strategy, its spectroscopic signature, and its critical applications for researchers, scientists, and professionals in drug development.
Introduction: The Value of Fluorinated Scaffolds
The introduction of fluorine into small molecules has become an indispensable strategy in drug discovery.[1] The unique properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's acidity, lipophilicity, conformation, and metabolic fate.[1] Among the various scaffolds used, saturated small rings like cyclobutanes are particularly valuable as they provide conformational rigidity and act as three-dimensional bioisosteres for more common moieties like phenyl rings or alkyl chains.
3-Fluoro-3-methylcyclobutanecarboxylic acid (CAS No. 1613330-60-1) represents a confluence of these advantageous features. It provides a stereochemically defined, rigid cyclobutane core decorated with a fluorine atom that can block metabolic pathways and a methyl group, while the carboxylic acid handle allows for versatile chemical elaboration. This molecule is increasingly recognized as a valuable building block, particularly in the synthesis of protein degraders and other complex therapeutic agents.[2][3]
Physicochemical and Molecular Properties
The core attributes of 3-Fluoro-3-methylcyclobutanecarboxylic acid are summarized below. The presence of the electronegative fluorine atom is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated analog due to the inductive electron-withdrawing effect. This modulation of acidity can be critical for optimizing a drug's solubility and interactions with biological targets.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉FO₂ | [2][3][4][5][6] |
| Molecular Weight | 132.13 g/mol | [4][5][6][7] |
| CAS Number | 1613330-60-1 | [2][4] |
| Synonyms | 3-fluoro-3-methylcyclobutane-1-carboxylic acid | [2][7] |
| Predicted Boiling Point | 207.4 ± 33.0 °C | [4][7] |
| Predicted Density | 1.19 ± 0.1 g/cm³ | [4] |
| Storage Conditions | Room Temperature or 2-8°C, Sealed in Dry Conditions | [2][4][6] |
It is important to note that this compound can exist as cis and trans diastereomers, which may exhibit different physicochemical properties and biological activities.[3] The specific stereochemistry is a critical consideration during synthesis and application.
Caption: 2D Structure of 3-Fluoro-3-methylcyclobutanecarboxylic acid.
Expected Spectroscopic Profile
For unambiguous identification and quality control, a thorough spectroscopic analysis is essential. Based on its molecular structure, the following spectral characteristics are anticipated:
-
¹H NMR: The spectrum would be complex due to the rigid ring system. One would expect to see distinct signals for the protons on the cyclobutane ring, likely in the range of 2.0-3.5 ppm, with complex splitting patterns (multiplicities) due to geminal and vicinal coupling. The methyl (CH₃) group would likely appear as a singlet or a closely coupled multiplet around 1.5 ppm. The acidic proton of the carboxylic acid (COOH) would present as a broad singlet at a downfield shift, typically >10 ppm.
-
¹³C NMR: The spectrum should display six distinct carbon signals. The carbonyl carbon (C=O) of the carboxylic acid would be the most downfield signal (~175-180 ppm). The carbon atom bonded to the fluorine (C-F) would appear at a characteristic chemical shift (approx. 80-95 ppm) and exhibit a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 180-250 Hz), appearing as a doublet in a proton-decoupled spectrum.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, appearing as a singlet in a proton-decoupled spectrum.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include a very broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would be prominent around 1700-1715 cm⁻¹.[8] A C-F stretching absorption would be expected in the 1000-1200 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (132.13).
Synthetic Workflow: A Plausible Approach
While multiple synthetic routes are possible, a robust and scalable synthesis is crucial for its utility as a building block. A logical and field-proven approach often begins with a commercially available cyclobutanone precursor. The following workflow outlines a generalized, multi-step synthesis.
Experimental Protocol: Generalized Synthesis
-
Step 1: Methylation of Cyclobutanone Precursor: Start with a protected 3-oxocyclobutanecarboxylic acid derivative (e.g., a benzyl ester). Treatment with a Grignard reagent such as methylmagnesium chloride (MeMgCl) introduces the methyl group, forming a tertiary alcohol.[9] Chromatographic purification is often necessary to isolate the desired diastereomer.
-
Step 2: Deoxyfluorination: The tertiary alcohol is then subjected to deoxyfluorination. Reagents like diethylaminosulfur trifluoride (DAST) or morpho-DAST are commonly employed for this transformation.[9] This step introduces the fluorine atom, often proceeding with an inversion of configuration, though mixtures of diastereomers can be formed.
-
Step 3: Deprotection and Formation of Carboxylic Acid: If an ester protecting group was used, it is removed in the final step. For a benzyl ester, this is typically achieved via hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to yield the final 3-Fluoro-3-methylcyclobutanecarboxylic acid.
Caption: Proposed synthetic workflow for 3-Fluoro-3-methylcyclobutanecarboxylic acid.
Applications in Drug Design and Development
The true value of this building block lies in its application to solve complex challenges in drug design. Its rigid, fluorinated structure imparts several beneficial effects:
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Placing the fluoro-methyl group at a metabolically vulnerable position can prevent degradation, thereby increasing the half-life and systemic exposure of a drug candidate.
-
Conformational Rigidity: The cyclobutane ring restricts the number of available conformations for the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity and selectivity.
-
Modulation of Physicochemical Properties: Fluorine substitution can significantly alter lipophilicity (LogP) and aqueous solubility.[9][10] This allows medicinal chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound to achieve the desired pharmacokinetic profile.
-
Bioisosterism: The 3-fluoro-3-methylcyclobutane core can serve as a bioisostere for other chemical groups. Its three-dimensional exit vectors differ from traditional aromatic rings, allowing for the exploration of novel chemical space and intellectual property.
Safety and Handling
As with any laboratory chemical, proper handling is essential. 3-Fluoro-3-methylcyclobutanecarboxylic acid should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[6]
-
Precautionary Statements: P261, P280, P301+P310, P302+P361+P354, P305+P351+P338.[6]
-
Storage: The compound should be stored in a tightly sealed container in a dry environment, with recommended temperatures between 2-8°C.[4][6]
Conclusion
3-Fluoro-3-methylcyclobutanecarboxylic acid is more than just a chemical reagent; it is a strategic tool for overcoming longstanding hurdles in drug discovery. Its unique combination of conformational rigidity, metabolic blocking potential, and versatile chemical functionality makes it an exceptionally valuable building block. For scientists and researchers aiming to design next-generation therapeutics with improved efficacy and pharmacokinetics, the incorporation of this scaffold offers a rational and powerful approach to navigating the complexities of modern medicinal chemistry.
References
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- 4. 3-FLUORO-3-METHYLCYCLOBUTANECARBOXYLIC ACID | 1613330-60-1 [m.chemicalbook.com]
- 5. 3-Fluoro-3-methylcyclobutanecarboxylic acid - CAS:1613330-60-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. covethouse.eu [covethouse.eu]
- 7. cyclobutanecarboxylic acid, 3-fluoro-3-methyl- | 1613330-60-1 [amp.chemicalbook.com]
- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the ¹³C and ¹⁹F NMR Spectral Analysis of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Drug Discovery
Small, rigid ring systems are increasingly sought after as scaffolds in modern drug discovery. The cyclobutane motif, in particular, offers a unique three-dimensional geometry that can effectively probe protein binding pockets. The introduction of fluorine, a bioisostere for hydrogen with profound effects on a molecule's physicochemical properties, further enhances the utility of these structures. Fluorine can modulate acidity, lipophilicity, metabolic stability, and binding affinity, making fluorinated cyclobutanes highly valuable building blocks for medicinal chemists.[1][2]
3-Fluoro-3-methylcyclobutanecarboxylic acid stands as a prime example of such a scaffold. Its rigid framework, coupled with the electronic influence of the fluorine atom and the stereochemical complexity of a quaternary center, presents a unique structural challenge. Unambiguous characterization of this molecule is paramount for its effective use in drug development, and for this, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool.[3][4][5][6][7]
Predicted ¹³C and ¹⁹F NMR Spectral Data
The unique structure of 3-Fluoro-3-methylcyclobutanecarboxylic acid, featuring a quaternary stereocenter and a fluorine atom, gives rise to a distinct and informative NMR fingerprint. The following sections detail the predicted chemical shifts and coupling constants for both ¹³C and ¹⁹F nuclei.
¹³C NMR Spectroscopy: A Detailed Look at the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of 3-Fluoro-3-methylcyclobutanecarboxylic acid is predicted to exhibit six distinct resonances, with the carbon signals split into multiplets due to coupling with the fluorine atom. The degree of this splitting, known as the J-coupling constant, is highly dependent on the number of bonds separating the carbon and fluorine atoms.[14][15][16]
Here is a breakdown of the expected chemical shifts and multiplicities for each carbon atom:
| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted J-coupling Constant (Hz) | Rationale |
| C=O (Carboxylic Acid) | 175 - 185 | Doublet | ³JCF ≈ 2 - 5 | The carboxylic acid carbon is expected in the typical downfield region. A small three-bond coupling to fluorine is anticipated. |
| C-F (Quaternary) | 90 - 100 | Doublet | ¹JCF ≈ 180 - 220 | The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and exhibit a large one-bond C-F coupling constant. |
| CH-COOH | 40 - 50 | Doublet | ²JCF ≈ 15 - 25 | This methine carbon, alpha to the carboxylic acid, will show a two-bond coupling to the fluorine atom. |
| CH₂ | 30 - 40 | Doublet | ²JCF ≈ 15 - 25 | The two methylene carbons are diastereotopic and may have slightly different chemical shifts. They are expected to show a two-bond coupling to the fluorine atom. |
| C-CH₃ (Quaternary) | 35 - 45 | Doublet | ²JCF ≈ 20 - 30 | The quaternary carbon bearing the methyl group will also exhibit a two-bond coupling to the fluorine atom. |
| CH₃ | 20 - 30 | Doublet | ³JCF ≈ 3 - 7 | The methyl carbon is expected to show a smaller three-bond coupling to the fluorine atom. |
Note: The exact chemical shifts can be influenced by the solvent and concentration.[8][17]
¹⁹F NMR Spectroscopy: A Sensitive Probe of the Molecular Environment
¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment, providing a clear window into the fluorinated center of the molecule.[2][18][19] For 3-Fluoro-3-methylcyclobutanecarboxylic acid, a single resonance is expected in the ¹⁹F NMR spectrum.
| Nucleus | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Rationale |
| F | -130 to -150 | Multiplet | The chemical shift is typical for a tertiary alkyl fluoride. The signal will be split into a multiplet due to coupling with the adjacent protons on the cyclobutane ring (³JHF). |
The multiplicity of the ¹⁹F signal will be a complex multiplet due to coupling with the two diastereotopic protons on each of the adjacent methylene groups and the proton on the carbon bearing the carboxylic acid. The magnitude of these three-bond proton-fluorine coupling constants (³JHF) is highly dependent on the dihedral angle between the C-H and C-F bonds.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹³C and ¹⁹F NMR data for 3-Fluoro-3-methylcyclobutanecarboxylic acid, the following experimental workflow is recommended.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of 3-Fluoro-3-methylcyclobutanecarboxylic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d is often a good starting point for many organic molecules.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for ¹³C NMR (δ = 0.0 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.0 ppm) or a secondary standard like trifluoroacetic acid can be used.[20]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw cycle.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Referencing: The CDCl₃ solvent peak at 77.16 ppm can be used to reference the spectrum, with the final spectrum referenced to TMS at 0.0 ppm.
¹⁹F NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker instruments) is typically sufficient.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: A range of -100 to -200 ppm should be adequate.
-
Acquisition Time: ~1 second
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16 to 64 scans. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally required compared to ¹³C.
-
Referencing: Use an external standard of CFCl₃ (0.0 ppm).
Data Interpretation and Structural Confirmation
The definitive structural confirmation of 3-Fluoro-3-methylcyclobutanecarboxylic acid will come from the synergistic interpretation of both the ¹³C and ¹⁹F NMR spectra.
-
¹³C Spectrum: The presence of six distinct carbon signals, with the characteristic downfield shift and large ¹JCF coupling of the carbon attached to fluorine, will be a key indicator. The multiplicities of the other carbons due to ²JCF and ³JCF will confirm the proximity of these carbons to the fluorine atom.
-
¹⁹F Spectrum: The single multiplet in the ¹⁹F spectrum will confirm the presence of a single fluorine environment. A detailed analysis of the coupling pattern in this multiplet, potentially with the aid of 2D NMR experiments like ¹H-¹⁹F HETCOR, can provide valuable information about the stereochemistry of the molecule.
The combination of these datasets will provide an unambiguous structural elucidation of 3-Fluoro-3-methylcyclobutanecarboxylic acid, a crucial step in its application in drug discovery and development.
Visualization of Key Concepts
Caption: Molecular structure of 3-Fluoro-3-methylcyclobutanecarboxylic acid.
Caption: A streamlined workflow for the NMR analysis of 3-Fluoro-3-methylcyclobutanecarboxylic acid.
References
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Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to trans-3-Fluoro-3-methylcyclobutanecarboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of trans-3-Fluoro-3-methylcyclobutanecarboxylic acid, a valuable fluorinated building block for medicinal chemistry. We will delve into its fundamental chemical identifiers, provide a detailed synthetic protocol grounded in established stereoselective methodologies, and explore the rationale for its application in modern drug design.
Core Chemical Identifiers
Precise identification is paramount in chemical research and development. The canonical SMILES and InChIKey for trans-3-Fluoro-3-methylcyclobutanecarboxylic acid provide a unique, machine-readable representation of its two-dimensional structure and stereochemistry.
| Identifier | Value | Source |
| SMILES | CC1(F)CO)C1 | |
| InChIKey | XULPCDKXDRXJBU-SSDOTTSWSA-N | Generated from SMILES |
| Molecular Formula | C6H9FO2 | [1] |
| Molecular Weight | 132.13 g/mol | [1] |
| CAS Number | 1455037-43-0 | [1] |
Strategic Synthesis: A Protocol for Stereochemical Control
The synthesis of polysubstituted cyclobutanes with precise stereocontrol is a significant challenge due to the inherent ring strain of the four-membered ring.[2] Strategies such as [2+2] cycloadditions, ring expansions of cyclopropanes, and ring contractions of five-membered rings are often employed to achieve the desired architecture.[2][3][4][5]
The following protocol outlines a robust, multi-step synthesis of trans-3-Fluoro-3-methylcyclobutanecarboxylic acid, adapted from established methodologies for synthesizing 3-fluorocyclobutylamines and related carboxylic acids starting from a commercially available ketoacid.[6][7][8] This approach ensures high diastereoselectivity.
Experimental Protocol
Overall Reaction Scheme:
Caption: Synthetic pathway to trans-3-Fluoro-3-methylcyclobutanecarboxylic acid.
Step 1: Esterification of 3-Oxocyclobutane-1-carboxylic acid
-
Rationale: Protection of the carboxylic acid as a methyl ester prevents side reactions in the subsequent Grignard addition step. Thionyl chloride (SOCl₂) is an effective reagent for converting the carboxylic acid to an acyl chloride, which readily reacts with methanol.
-
Procedure:
-
To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 equiv) in dichloromethane (DCM), add oxalyl chloride (1.2 equiv) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude acyl chloride in anhydrous methanol and stir for 3 hours.
-
Concentrate the reaction mixture in vacuo and purify by flash column chromatography to yield methyl 3-oxocyclobutane-1-carboxylate.
-
Step 2: Grignard Reaction to Introduce the Methyl Group
-
Rationale: A Grignard reagent (methylmagnesium chloride) acts as a nucleophile, attacking the ketone carbonyl to form a tertiary alcohol. This step introduces the required methyl group. The reaction is performed at low temperature (-78 °C) to control reactivity and minimize side reactions.
-
Procedure:
-
Dissolve methyl 3-oxocyclobutane-1-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to -78 °C.
-
Add methylmagnesium chloride (1.1 equiv, 3M solution in THF) dropwise.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield a mixture of cis and trans methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate.
-
Step 3: Diastereomeric Separation
-
Rationale: The Grignard reaction produces a mixture of cis and trans diastereomers. These isomers must be separated to ensure the correct stereochemistry in the final product. Silica gel column chromatography is effective for separating these moderately polar compounds.
-
Procedure:
-
Separate the diastereomeric mixture from Step 2 using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Combine fractions containing the desired trans isomer, identified by ¹H NMR analysis.
-
Step 4: Deoxyfluorination
-
Rationale: A deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST), replaces the tertiary hydroxyl group with a fluorine atom. This reaction typically proceeds with inversion of configuration, but due to the tertiary nature of the alcohol and potential for an Sₙ1-like mechanism, a mixture of stereoisomers can sometimes result. However, the rigidity of the cyclobutane ring often favors a specific outcome.
-
Procedure:
-
Dissolve the purified trans-alcohol (1.0 equiv) in anhydrous DCM under a nitrogen atmosphere and cool to -78 °C.
-
Add DAST (1.2 equiv) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm slowly to room temperature overnight.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield methyl trans-3-fluoro-3-methylcyclobutane-1-carboxylate.
-
Step 5: Saponification to the Carboxylic Acid
-
Rationale: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid using a strong base like lithium hydroxide (LiOH). This is a standard and high-yielding transformation.
-
Procedure:
-
Dissolve the fluorinated ester (1.0 equiv) in a mixture of THF and water (3:1).
-
Add lithium hydroxide monohydrate (2.0 equiv) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, trans-3-Fluoro-3-methylcyclobutanecarboxylic acid.
-
The Role of Fluorinated Cyclobutanes in Drug Discovery
The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a rigid three-dimensional structure that can improve pharmacological properties.[2][9] When appropriately incorporated, cyclobutanes can enhance potency, selectivity, and pharmacokinetic profiles.
Key Advantages:
-
Conformational Restriction: The puckered, rigid nature of the cyclobutane ring restricts the conformation of appended pharmacophores, which can lead to a more favorable entropic profile for binding to a biological target.[9]
-
Metabolic Stability: The strained carbocycle is relatively inert and can replace more metabolically labile groups, improving a drug candidate's half-life.[9]
-
Vectorial Orientation: The defined geometry of the cyclobutane ring allows for precise orientation of substituents into binding pockets.
The strategic incorporation of fluorine further enhances the utility of this scaffold.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby acidic groups, such as the carboxylic acid in the title compound, which can influence absorption and distribution.[10][11]
-
Enhanced Binding Interactions: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.
-
Blocking Metabolic Soft Spots: Replacing a hydrogen atom with a fluorine atom at a site susceptible to oxidative metabolism can prevent enzymatic degradation and improve a compound's metabolic stability.
The combination of a rigid cyclobutane core with a strategically placed fluorine atom makes trans-3-Fluoro-3-methylcyclobutanecarboxylic acid a powerful tool for navigating complex structure-activity relationships in drug discovery programs.[9]
References
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- National Institutes of Health. (n.d.). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G.
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- ACS Publications. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
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An In-Depth Technical Guide to the Acidity and pKa of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
<_
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acidity of a molecule, quantified by its pKa value, is a critical physicochemical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive analysis of the factors governing the acidity of 3-fluoro-3-methylcyclobutanecarboxylic acid, a compound of interest due to the unique structural and electronic interplay of its substituents on a strained cyclobutane ring. We will delve into the theoretical underpinnings of its acidity, provide a detailed experimental protocol for accurate pKa determination, and discuss the implications of these properties in medicinal chemistry.
Introduction: The Significance of pKa in Drug Design
The ionization state of a drug molecule at physiological pH is a primary determinant of its biological activity and pharmacokinetic profile. The pKa value, the pH at which a molecule is 50% ionized, dictates the extent of its charge. This, in turn, affects its ability to cross biological membranes, bind to target proteins, and its overall solubility. For drug candidates like 3-fluoro-3-methylcyclobutanecarboxylic acid, a precise understanding of its pKa is paramount for predicting its behavior in biological systems and for optimizing its structure to achieve desired therapeutic outcomes. The acidity constants of organic compounds are fundamental to many analytical procedures and have been shown to influence toxicity, chromatographic retention, and pharmaceutical properties.[1]
Theoretical Framework: Predicting the Acidity of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
The pKa of 3-fluoro-3-methylcyclobutanecarboxylic acid is a result of a complex interplay of several structural and electronic factors. To predict its acidity, we must consider the foundational pKa of the parent cyclobutanecarboxylic acid and the modifying effects of the fluoro and methyl substituents.
The Parent Scaffold: Cyclobutanecarboxylic Acid
The pKa of the unsubstituted cyclobutanecarboxylic acid is reported to be approximately 4.79.[2][3] This value serves as our baseline. The cyclobutane ring itself possesses significant ring strain due to deviations from the ideal sp3 bond angles of 109.5° to approximately 90°.[4] To alleviate some of this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[5] This puckering influences the orientation of the substituents and their proximity to the carboxylic acid group. Conformational analysis of cyclobutanecarboxylic acid has revealed the existence of multiple stable conformers that can readily interconvert.[6]
The Inductive Effect of the Fluorine Substituent
Fluorine is the most electronegative element, and its presence on the cyclobutane ring will have a significant acid-strengthening effect. This is primarily due to the inductive effect , where the fluorine atom withdraws electron density from the carbon skeleton, including the carboxyl group.[7][8][9] This electron withdrawal stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation.[7][8][9][10] A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.[7][10]
The magnitude of the inductive effect is distance-dependent; it diminishes as the distance between the electron-withdrawing group and the carboxylic acid increases.[7][11] In 3-fluoro-3-methylcyclobutanecarboxylic acid, the fluorine atom is on the C3 carbon, two sigma bonds away from the C1 carbon bearing the carboxylic acid. While not as potent as an alpha-substitution, this effect will still be substantial.
The Effect of the Methyl Substituent
In contrast to the electron-withdrawing fluorine, the methyl group is generally considered to be weakly electron-donating through an inductive effect.[9][12] This effect pushes electron density towards the carboxylate anion, which can be destabilizing and would, in isolation, lead to a slight increase in the pKa (weaker acid).[9][12]
The Interplay of Substituents and Stereochemistry
The net effect on the pKa of 3-fluoro-3-methylcyclobutanecarboxylic acid will be a balance between the strong electron-withdrawing effect of the fluorine and the weaker electron-donating effect of the methyl group. Given the high electronegativity of fluorine, it is anticipated that its acid-strengthening effect will dominate, resulting in a pKa value lower than that of the parent cyclobutanecarboxylic acid.
Furthermore, the stereochemical relationship between the substituents and the carboxylic acid group in the puckered cyclobutane ring will be crucial. The molecule can exist as cis and trans isomers, and within each of these, the substituents can occupy pseudo-axial or pseudo-equatorial positions. These different arrangements will alter the through-space and through-bond electronic effects, potentially leading to different pKa values for the different stereoisomers.
Experimental Determination of pKa
While theoretical predictions are valuable, the definitive determination of a molecule's pKa requires experimental measurement. Potentiometric titration is a highly precise and commonly used method for this purpose.[13][14]
Potentiometric Titration: A Step-by-Step Protocol
This protocol outlines the determination of the pKa of 3-fluoro-3-methylcyclobutanecarboxylic acid using potentiometric titration.
Materials and Equipment:
-
3-fluoro-3-methylcyclobutanecarboxylic acid sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker or titration vessel
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of 3-fluoro-3-methylcyclobutanecarboxylic acid.
-
Dissolve the sample in a known volume of deionized water to achieve a concentration of at least 10⁻⁴ M.[13][15] If solubility is an issue, a co-solvent such as methanol can be used, but the pKa will then be specific to that solvent mixture.[13][16]
-
Add KCl to the solution to maintain a constant ionic strength, typically around 0.15 M.[15]
-
-
Titration Setup:
-
Place the analyte solution in a beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
-
Titration Process:
-
Record the initial pH of the solution.
-
Begin adding the NaOH solution in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.[15]
-
Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The equivalence point is the inflection point of the curve, where the slope is at its maximum.[13]
-
The pKa is equal to the pH at the half-equivalence point.[17] This is the point on the titration curve where half of the volume of NaOH required to reach the equivalence point has been added.[18]
-
For greater accuracy, the first and second derivatives of the titration curve can be plotted to precisely locate the equivalence point.
-
-
Replication:
-
Perform the titration at least in triplicate to ensure the reproducibility and accuracy of the results.[15]
-
Caption: Workflow for pKa determination by potentiometric titration.
Alternative and Complementary Methods
-
Spectrophotometric Titration: This method is advantageous for compounds with a UV-active chromophore near the ionization site and can be used with lower concentrations and smaller sample sizes.[13][19][20] It involves measuring the change in UV-Vis absorbance at different pH values.[13][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine pKa values by monitoring the chemical shifts of nuclei close to the site of protonation as a function of pH.[14][21] A significant advantage is the ability to measure pKa in mixtures.[14]
-
Computational Methods: In silico pKa prediction using methods like Density Functional Theory (DFT) can provide valuable estimates, especially in the early stages of drug discovery.[22][23][24] These methods model the energetics of deprotonation in a solvated environment.
Data Summary and Interpretation
The following table provides a comparison of the known pKa of the parent compound and the predicted pKa of 3-fluoro-3-methylcyclobutanecarboxylic acid based on the principles discussed.
| Compound | Substituents | Predicted pKa | Rationale |
| Cyclobutanecarboxylic acid | None | ~4.79[2][3] | Baseline acidity of the cyclobutane scaffold. |
| 3-Fluoro-3-methylcyclobutanecarboxylic acid | 3-Fluoro, 3-Methyl | < 4.79 | The strong electron-withdrawing inductive effect of the fluorine atom is expected to outweigh the weak electron-donating effect of the methyl group, leading to increased acidity. |
Conclusion and Implications for Drug Development
The acidity of 3-fluoro-3-methylcyclobutanecarboxylic acid is a nuanced property governed by the interplay of ring strain and the opposing inductive effects of its substituents. Our analysis predicts that the electron-withdrawing fluorine atom will dominate, resulting in a pKa lower than that of the parent cyclobutanecarboxylic acid, making it a stronger acid.
For drug development professionals, this predicted increase in acidity has several important implications:
-
Solubility: A lower pKa means the compound will be more ionized at physiological pH, which can lead to increased aqueous solubility.
-
Membrane Permeability: Increased ionization can decrease passive diffusion across lipophilic cell membranes. This may necessitate the design of prodrug strategies if intracellular targets are desired.
-
Target Binding: The ionization state can critically affect the ability of the molecule to form ionic bonds or hydrogen bonds with its biological target.
Accurate experimental determination of the pKa of 3-fluoro-3-methylcyclobutanecarboxylic acid and its stereoisomers is therefore a crucial step in its development as a potential therapeutic agent. The protocols and theoretical framework provided in this guide offer a robust approach to achieving this understanding.
Caption: Factors influencing the pKa of the target molecule.
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The Strategic Modulation of Lipophilicity in Drug Design: A Technical Guide to Fluorinated Cyclobutane Derivatives
Introduction: The Critical Role of Lipophilicity and the Rise of Novel Scaffolds
In the landscape of modern drug discovery, the optimization of a molecule's physicochemical properties is as crucial as its interaction with a biological target. Among these properties, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a primary determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] A finely tuned lipophilicity is essential for ensuring that a drug can permeate biological membranes to reach its site of action, without being so lipophilic that it suffers from poor solubility, rapid metabolism, or non-specific toxicity.[1][4]
The partition coefficient (LogP), which quantifies the ratio of a compound's concentration in a biphasic mixture of n-octanol and water, is the universally accepted metric for lipophilicity.[4][5] Medicinal chemists strategically manipulate LogP to enhance a drug candidate's overall profile. One of the most powerful tools in this endeavor is the incorporation of fluorine atoms.[6][7][8][9] Fluorination can profoundly alter a molecule's properties, including its metabolic stability, pKa, and binding affinity, often with significant downstream effects on lipophilicity.[9][10][11]
Concurrently, there is a growing interest in moving beyond traditional flat, aromatic scaffolds towards three-dimensional structures that can better explore chemical space. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a valuable scaffold.[12][13] Its rigid, puckered structure can lock the conformation of substituents, providing a defined spatial orientation that can be exploited for optimizing interactions with protein targets.[12][14] This guide provides an in-depth exploration of the intersection of these two strategies: the use of fluorinated cyclobutane derivatives to strategically modulate lipophilicity in drug design.
The Dual Nature of Fluorine's Influence on Lipophilicity
The effect of fluorine on lipophilicity is not straightforward and is highly dependent on the molecular context.[15][16] While fluorine is the most electronegative element, leading to highly polarized C-F bonds, its introduction does not always increase hydrophilicity. Several competing factors are at play:
-
Increased Hydrophobic Surface Area: Fluorine is larger than hydrogen, and its substitution can increase the molecule's overall nonpolar surface area, which can lead to an increase in LogP.[15]
-
Electronic Withdrawal and Dipole Moments: The strong electron-withdrawing nature of fluorine creates a significant dipole moment.[1][15] Depending on the substitution pattern, these dipoles can either be masked within the molecule or exposed to the solvent. Exposed dipoles can increase interactions with polar water molecules, thereby decreasing lipophilicity.
-
Conformational Effects: Fluorine substitution can induce specific conformational preferences in the flexible cyclobutane ring through stereoelectronic effects like hyperconjugation.[1][12][14] This can alter the overall shape of the molecule and the presentation of polar and nonpolar regions to the solvent, thus modulating lipophilicity. For instance, in cis-isomeric CF3- and C2F5-substituted cyclobutanes, specific conformations can lead to a positive polarization of the molecular surface and unexpectedly lower lipophilicity.[12]
The interplay of these factors means that the degree and position of fluorination on a cyclobutane ring can be used to finely tune the LogP of a molecule.
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A Researcher's Guide to Sourcing 3-Fluoro-3-methylcyclobutanecarboxylic Acid: From Bench Scale to Bulk
An In-depth Technical Guide for Drug Discovery and Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the diverse array of fluorinated building blocks, 3-Fluoro-3-methylcyclobutanecarboxylic acid has emerged as a particularly valuable synthon. Its rigid, three-dimensional cyclobutane core, combined with the unique electronic properties of the geminal fluoro-methyl group, presents a compelling bioisosteric replacement for more common structural motifs, such as gem-dimethyl or cyclopropyl groups.[1][2] This guide provides an in-depth overview of this compound, its significance in drug discovery, and a practical framework for its procurement and quality assessment.
The Strategic Value in Medicinal Chemistry
The utility of 3-Fluoro-3-methylcyclobutanecarboxylic acid stems from the predictable yet profound impact of its constituent parts on molecular properties. The cyclobutane ring introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity to target proteins.[2][3]
The introduction of a fluorine atom can significantly alter a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can prolong the half-life of a drug candidate.
-
Acidity Modulation (pKa): Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby acidic groups, such as the carboxylic acid in the title compound.[1][4] This alteration can be critical for optimizing a drug's solubility, cell permeability, and target engagement.
-
Binding Interactions: Fluorine can participate in unique, non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, potentially forming crucial contacts within a protein's binding pocket.
This building block is particularly relevant in the design of protein degrader building blocks and other complex pharmaceuticals where precise control over conformation and electronics is paramount.[5][6]
Physicochemical Profile
A clear understanding of the compound's properties is the first step in its effective utilization and sourcing.
| Property | Value | Source |
| CAS Number | 1613330-60-1 | [5][7][8] |
| Molecular Formula | C6H9FO2 | [5][8][9] |
| Molecular Weight | 132.13 g/mol | [5][8] |
| Appearance | Solid or liquid | [7][10] |
| Typical Purity | ≥97% | [5][6] |
| Storage Conditions | Sealed in a dry environment, often at 2-8°C or room temperature. | [5][7][9] |
Synthetic Considerations: A Brief Overview
While end-users will primarily procure this compound, understanding its synthesis provides insight into potential impurities and quality variations. The construction of fluorinated cyclobutanes is a non-trivial synthetic challenge.[2] Methods often involve multi-step sequences starting from commercially available cyclobutanone derivatives. Key synthetic transformations may include nucleophilic fluorination, deoxofluorination, or fluoroiodination.[1][4][11] The stereochemistry of the final product (cis/trans isomers) is a critical parameter that is controlled during the synthetic process. Researchers should be aware that both the racemic mixture and specific isomers, such as trans-3-fluoro-3-methylcyclobutane-1-carboxylic acid (CAS: 1455037-43-0), may be commercially available.[6]
Commercial Procurement: A Supplier Landscape
A range of chemical suppliers offer 3-Fluoro-3-methylcyclobutanecarboxylic acid, catering to different scales, from research quantities (milligrams to grams) to bulk industrial supply. The choice of supplier often depends on the researcher's specific needs regarding quantity, purity, lead time, and required documentation.
Table of Commercial Suppliers:
| Supplier | Website | Notes |
| Biosynth | Offers the compound as a building block for pharmaceutical testing. | |
| CP Lab Safety | Provides the compound in research quantities (e.g., 250 mg) with a specified purity of ≥97%.[5] | |
| Covethouse | Lists the product with detailed safety and storage information.[9] | |
| Sunway Pharm Ltd | A supplier of various chemical intermediates.[8] | |
| CheMondis | A B2B marketplace that connects buyers with suppliers like Cenik Chemicals for various grades.[10] | |
| LookChem | Platform listing suppliers such as Guangdong Juda Chemical Industrial Co., Ltd.[7] | |
| 009 Bio | A China-based supplier offering various quantities. |
Note: This list is not exhaustive and represents a snapshot of available suppliers. Availability and product specifications should always be confirmed directly with the supplier.
A Framework for Sourcing and Quality Verification
The procurement of specialized chemical building blocks is a strategic process that directly impacts research outcomes and timelines.[12][13] A robust workflow ensures the timely acquisition of high-quality materials.
Diagram: Strategic Procurement Workflow
Caption: A workflow for procuring specialized chemical reagents.
Step-by-Step Protocol for Procurement and Verification:
-
Define Project Requirements:
-
Quantity: Determine the amount needed for the current experimental plan, considering potential repeat experiments.
-
Purity: Specify the minimum acceptable purity (e.g., >97%). Higher purity may be required for sensitive assays or late-stage development.
-
Stereochemistry: Ascertain if a specific isomer (cis/trans) or the racemic mixture is required for your application.
-
-
Identify and Vet Suppliers:
-
Utilize the supplier table and chemical search platforms to identify potential vendors.
-
Request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. This document provides critical data on purity and identity.
-
Inquire about lead times and shipping conditions to ensure they align with your project timeline.[14]
-
For critical applications, evaluate the supplier's quality management systems and regulatory compliance history.[15][16]
-
-
Incoming Quality Control (Self-Validation):
-
Upon receipt, do not rely solely on the supplier's CoA. Perform in-house analytical testing to verify the compound's identity and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and identifying fluorine-containing impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity with high accuracy.
-
Compare the obtained data with literature values or the supplier's CoA. Any significant discrepancies should be immediately addressed with the supplier.
-
By adhering to this structured approach, researchers can mitigate risks associated with chemical procurement, ensuring the integrity of their experiments and the successful progression of their drug discovery programs.
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An In--Depth Technical Guide to the Stereoisomers of 3-Fluoro-3-methylcyclobutanecarboxylic Acid: Synthesis, Separation, and Characterization for Drug Discovery
Executive Summary
3-Fluoro-3-methylcyclobutanecarboxylic acid is a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional cyclobutane core, combined with the modulating effects of a fluorine atom, offers a powerful tool for designing novel therapeutics with improved pharmacological profiles.[1] The stereochemical arrangement of the substituents on the cyclobutane ring—specifically, the cis and trans relationship between the fluorine/methyl-bearing carbon and the carboxylic acid group—critically influences the molecule's interaction with biological targets. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, separation, and detailed characterization of the stereoisomers of 3-fluoro-3-methylcyclobutanecarboxylic acid, ensuring the delivery of stereochemically pure entities for drug discovery programs.
The Significance of Fluorinated Cyclobutanes in Drug Design
The Cyclobutane Motif: A Constrained Bioisostere
The cyclobutane ring is increasingly utilized in drug design as a bioisosteric replacement for more common groups like phenyl rings, gem-dimethyl units, or flexible alkyl chains. Its puckered, three-dimensional structure introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target.[2] This rigidity can also lead to improved metabolic stability and reduced off-target toxicity.
Strategic Fluorination: Enhancing Drug-like Properties
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[3] The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical properties.[3] Strategic fluorination can:
-
Modulate pKa: Lowering the pKa of nearby acidic or basic groups, which affects ionization state and solubility.[4]
-
Increase Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[3]
-
Enhance Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions.[3]
-
Improve Membrane Permeability: Altering lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[3]
Stereoisomers of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
The combination of a cyclobutane scaffold with fluorine substitution creates a desirable building block. 3-Fluoro-3-methylcyclobutanecarboxylic acid exists as two key diastereomers: cis and trans. The spatial relationship between the C3 substituents (F, CH₃) and the C1 carboxylic acid is fixed and can only be interconverted by breaking and reforming chemical bonds.[5] This distinction is critical, as the different three-dimensional shapes of the isomers will lead to distinct pharmacological activities.
Figure 1. The cis and trans stereoisomers of 3-fluoro-3-methylcyclobutanecarboxylic acid, illustrating the relative orientation of the carboxylic acid group to the fluorine and methyl substituents.
Synthetic Strategies and Stereocontrol
The synthesis of 3-fluoro-3-methylcyclobutanecarboxylic acid typically results in a mixture of cis and trans diastereomers. Achieving stereocontrol is a significant challenge, and most practical routes focus on producing a mixture followed by efficient separation.[6][7]
Diastereoselective Synthesis of the Isomer Mixture
A common and robust approach begins with a commercially available cyclobutanone precursor. The following protocol outlines a representative, multi-step synthesis that generates the diastereomeric mixture.
Experimental Protocol: Synthesis of a cis/trans Mixture
Step 1: Methylation of 3-Oxocyclobutanecarboxylic Acid
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 equiv) in dry tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (2.2 equiv) dropwise.
-
Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add methyl iodide (1.5 equiv) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methyl-3-oxocyclobutanecarboxylic acid.
Step 2: Fluorination of the Ketone
-
Dissolve the 3-methyl-3-oxocyclobutanecarboxylic acid (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add diethylaminosulfur trifluoride (DAST) (1.2 equiv) dropwise.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield a crude mixture of cis- and trans-3-fluoro-3-methylcyclobutanecarboxylic acid.
Causality Note: The fluorination with DAST proceeds via a nucleophilic substitution mechanism on the intermediate formed from the ketone. The attack of the fluoride ion can occur from either face of the cyclobutane ring, leading to a mixture of diastereomers. The ratio is often close to 1:1 but can be influenced by steric factors.
Diagram 1. Synthetic workflow for producing a diastereomeric mixture.
Separation and Purification of Stereoisomers
Obtaining diastereomerically pure compounds is paramount for biological evaluation. Chiral chromatography is the most effective and widely used technique for separating the cis and trans isomers.[8][9]
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Preparative HPLC using a chiral stationary phase (CSP) allows for the isolation of gram-scale quantities of each pure isomer.
Experimental Protocol: Preparative Chiral HPLC Separation
-
System Preparation:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series) is highly effective for this class of compounds.
-
Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or isopropanol) and an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) in a non-polar solvent like heptane or supercritical CO₂ (for SFC). The acidic modifier is crucial for protonating the carboxylic acid, ensuring good peak shape.
-
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the crude cis/trans mixture in the mobile phase.
-
Inject onto an analytical-scale chiral column to determine the retention times and resolution of the two isomers. Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5).
-
-
Preparative Scale-Up:
-
Scale the injection volume and flow rate according to the dimensions of the preparative column.
-
Inject the crude mixture onto the preparative chiral HPLC system.
-
Collect the fractions corresponding to the two separated peaks, guided by UV detection.
-
-
Post-Purification Validation (Self-Validation):
-
Fraction Analysis: Analyze each collected fraction by analytical chiral HPLC to confirm its diastereomeric purity (target >99% de).
-
Solvent Removal: Combine the pure fractions for each isomer and remove the solvent under reduced pressure.
-
Final Characterization: Subject the isolated, pure isomers to full analytical characterization (NMR, MS) to confirm their structure and purity.
-
Diagram 2. Workflow for preparative chiral separation and validation.
Analytical Characterization of Stereoisomers
Unambiguous characterization is essential to confirm the identity and relative stereochemistry of the separated isomers. A combination of spectroscopic techniques is employed.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between the cis and trans isomers.[8] Both ¹H and ¹⁹F NMR provide critical information.[11][12]
-
¹H NMR: The spatial arrangement of the substituents affects the chemical environment of the cyclobutane ring protons. The coupling constants (J-values) between protons on the ring can differ between the cis and trans isomers due to their different dihedral angles. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between the C1 proton and the C3 methyl group, which would be expected to be stronger in the cis isomer.
-
¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic and spatial environment.[13] The cis and trans isomers will exhibit distinct ¹⁹F NMR signals, providing a clear diagnostic tool for identification and purity assessment.[11][12]
Table 1: Representative NMR Data for Distinguishing Stereoisomers
| Technique | Parameter | Expected Observation for cis-Isomer | Expected Observation for trans-Isomer | Rationale |
|---|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) of CH-COOH | Potentially shifted relative to trans | Potentially shifted relative to cis | Different anisotropic effects from F and CH₃ groups. |
| ¹H NMR | Coupling Constants (J) | Unique set of JHH values | Different set of JHH values from cis | Dihedral angles between ring protons differ. |
| ¹⁹F NMR | Chemical Shift (δ) | Single resonance at a specific δ | Single resonance at a different δ | The spatial orientation relative to the COOH group alters the electronic environment of the fluorine atom. |
| 2D NOESY | NOE Correlation | Potential correlation between CH-COOH proton and C3-CH₃ protons | No or very weak correlation between CH-COOH proton and C3-CH₃ protons | Protons are closer in space in the cis isomer. |
X-ray Crystallography
For definitive proof of absolute and relative stereochemistry, single-crystal X-ray diffraction is the gold standard.[10] If a suitable crystalline derivative of an isomer can be formed (e.g., as an amide or salt), this technique provides an unambiguous three-dimensional structure of the molecule, confirming the cis or trans assignment.[14]
Applications in Drug Development
The stereochemically pure isomers of 3-fluoro-3-methylcyclobutanecarboxylic acid serve as key intermediates for the synthesis of advanced drug candidates. The rigid cyclobutane scaffold can act as a conformationally restricted linker or as a non-aromatic bioisostere for a phenyl ring, often improving properties like solubility and metabolic stability.[1] The distinct 3D vectors of the functional groups in the cis and trans isomers allow for fine-tuning of ligand-receptor interactions, a critical aspect of rational drug design. Several promising drug candidates across various therapeutic areas have successfully incorporated 1,3-disubstituted cyclobutane moieties to optimize their pharmacokinetic profiles.[7]
Conclusion
The stereoisomers of 3-fluoro-3-methylcyclobutanecarboxylic acid represent a sophisticated class of building blocks for modern drug discovery. While their synthesis typically yields a diastereomeric mixture, robust and scalable separation protocols based on preparative chiral chromatography enable the isolation of stereochemically pure cis and trans isomers. Comprehensive analytical characterization, primarily through advanced NMR techniques, is crucial for unambiguous structural assignment. The ability to access and differentiate these isomers provides medicinal chemists with a powerful platform to explore chemical space and design next-generation therapeutics with enhanced efficacy and safety profiles.
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- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 11. researchgate.net [researchgate.net]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Practical Guide to the Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
Introduction: The Rising Importance of Fluorinated Cyclobutanes in Medicinal Chemistry
Fluorinated carbocyclic scaffolds are of increasing interest in modern drug discovery. The introduction of fluorine atoms into small molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The cyclobutane ring, a bioisostere for phenyl groups and other cyclic systems, offers a three-dimensional framework that can effectively explore chemical space.[1] Specifically, 3-fluoro-3-methylcyclobutanecarboxylic acid is a valuable building block, combining the conformational rigidity of the cyclobutane core with the unique electronic properties of a fluorine-bearing tertiary carbon center. This application note provides a detailed, research-informed protocol for the synthesis of this important compound.
While a direct, peer-reviewed synthesis for 3-fluoro-3-methylcyclobutanecarboxylic acid is not extensively documented, this guide outlines a robust synthetic strategy adapted from established methodologies for structurally similar fluorinated cyclobutanes.[2][3] The proposed pathway leverages commercially available starting materials and employs a key deoxofluorination step.
Proposed Synthetic Pathway: A Logic-Driven Approach
The synthesis of 3-fluoro-3-methylcyclobutanecarboxylic acid can be logically approached from a readily available keto-ester precursor. The core of this strategy involves the introduction of the methyl group via a Grignard reaction, followed by a deoxofluorination step to install the fluorine atom. Subsequent hydrolysis of the ester yields the target carboxylic acid. This multi-step process is designed for scalability and high fidelity.
Caption: Proposed synthetic workflow for 3-Fluoro-3-methylcyclobutanecarboxylic acid.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed procedures for each step of the synthesis. All operations involving hazardous reagents should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Part 1: Synthesis of Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate
-
Protection of the Carboxylic Acid:
-
To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (1.5 eq).
-
Slowly add benzyl bromide (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield benzyl 3-oxocyclobutanecarboxylate.
-
-
Grignard Reaction:
-
Dissolve benzyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium chloride (MeMgCl, 1.2 eq, 3M solution in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain benzyl 3-hydroxy-3-methylcyclobutanecarboxylate.
-
Part 2: Deoxofluorination to Benzyl 3-fluoro-3-methylcyclobutanecarboxylate
-
Dissolve benzyl 3-hydroxy-3-methylcyclobutanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add morpholinosulfur trifluoride (morpho-DAST, 1.5 eq) to the solution.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield benzyl 3-fluoro-3-methylcyclobutanecarboxylate.
Part 3: Hydrogenolysis to 3-Fluoro-3-methylcyclobutanecarboxylic Acid
-
Dissolve benzyl 3-fluoro-3-methylcyclobutanecarboxylate (1.0 eq) in methanol or ethyl acetate.
-
Add palladium on carbon (10% Pd/C, 0.1 eq) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, 3-fluoro-3-methylcyclobutanecarboxylic acid. Further purification can be achieved by recrystallization if necessary.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Resonances corresponding to the cyclobutane protons and the methyl group protons. The chemical shifts will be influenced by the electronegative fluorine atom. |
| ¹³C NMR | A signal for the carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JC-F). |
| ¹⁹F NMR | A single resonance confirming the presence of the fluorine atom. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₆H₉FO₂ (132.13 g/mol ). |
Safety Precautions and Waste Disposal
Reagent Handling:
-
Fluorinating Agents (e.g., morpho-DAST): Highly toxic and corrosive. Reacts violently with water.[6] Always handle in a fume hood, wearing appropriate PPE including a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Grignard Reagents (e.g., MeMgCl): Flammable and react violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Benzyl Bromide: Lachrymator and toxic. Handle in a fume hood.
-
Palladium on Carbon: Flammable, especially when dry and in the presence of hydrogen. Handle with care.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Spills: For small spills, absorb with an inert material and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency services.[5]
Waste Disposal:
-
All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local regulations.[4] Neutralize acidic and basic waste streams before disposal.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Grignard reaction | Wet glassware or solvent; inactive Grignard reagent. | Ensure all glassware is oven-dried. Use freshly opened or titrated Grignard reagent. |
| Incomplete deoxofluorination | Insufficient fluorinating agent; reaction time too short. | Increase the equivalents of the fluorinating agent. Allow the reaction to proceed for a longer duration. |
| Formation of elimination byproducts | Reaction temperature too high during fluorination. | Maintain a low temperature during the addition of the fluorinating agent and for the initial reaction period. |
| Incomplete hydrogenolysis | Inactive catalyst; insufficient hydrogen pressure. | Use fresh Pd/C catalyst. Ensure a proper hydrogen atmosphere is maintained. |
Conclusion
The synthesis of 3-fluoro-3-methylcyclobutanecarboxylic acid, while not yet extensively detailed in the literature, is achievable through a well-designed, multi-step synthetic sequence. By adapting established protocols for similar fluorinated cyclobutane derivatives, researchers can reliably access this valuable building block for applications in medicinal chemistry and materials science. Adherence to the detailed protocols and safety precautions outlined in this application note is crucial for a successful and safe synthesis.
References
-
Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. - ResearchGate. Available from: [Link]
-
Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid | Organic Process Research & Development - ACS Publications. Available from: [Link]
-
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Available from: [Link]
-
Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC - NIH. Available from: [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv. Available from: [Link]
- CN110088070A - Method for producing fluorination cyclobutane - Google Patents.
-
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks - ResearchGate. Available from: [Link]
-
Fluorine. Available from: [Link]
-
Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications. Available from: [Link]
-
(PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Available from: [Link]
-
Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl) - Organic Syntheses Procedure. Available from: [Link]
-
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
- CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google Patents.
-
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines - ResearchGate. Available from: [Link]
Sources
Application Notes and Protocols for the Scalable Synthesis of 3-Fluoro-3-methylcyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of 3-Fluoro-3-methylcyclobutane Motifs in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated scaffolds, the 3-fluoro-3-methylcyclobutane unit has emerged as a particularly valuable motif. Its inherent three-dimensionality, conferred by the puckered cyclobutane ring, allows for a more effective exploration of chemical space compared to traditional flat aromatic systems. The geminal fluoro-methyl substitution at the C3 position introduces a unique stereoelectronic profile, influencing parameters such as metabolic stability, lipophilicity, and binding affinity. Consequently, 3-fluoro-3-methylcyclobutane derivatives are increasingly sought-after as bioisosteres for larger or more metabolically labile groups in the design of novel therapeutics.
This application note provides a comprehensive guide to the scalable synthesis of 3-fluoro-3-methylcyclobutane derivatives, with a focus on practical and robust methodologies suitable for medicinal and process chemistry settings. We will delve into the strategic considerations behind route selection, provide detailed, step-by-step protocols for key transformations, and offer insights into the safe and efficient handling of fluorinating agents on a larger scale.
Strategic Approach to Scalable Synthesis
A scalable and economically viable synthesis of 3-fluoro-3-methylcyclobutane derivatives hinges on the selection of readily available starting materials and the implementation of efficient and high-yielding chemical transformations. A convergent and logical approach begins with a commercially available, functionalized cyclobutane core that can be readily elaborated to the target molecule.
Our recommended strategy commences with the commercially available 3-hydroxy-3-methylcyclobutane-1-carboxylic acid . This starting material possesses the requisite carbon skeleton and key functional groups, namely a tertiary alcohol and a carboxylic acid, which serve as handles for the critical fluorination step and subsequent derivatization.
The overall synthetic workflow can be visualized as follows:
Figure 2: Fischer esterification of the starting material.
Materials:
-
3-hydroxy-3-methylcyclobutane-1-carboxylic acid (1.0 eq)
-
Methanol (10-20 vol)
-
Sulfuric acid (cat., ~0.05 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-hydroxy-3-methylcyclobutane-1-carboxylic acid and methanol.
-
Carefully add concentrated sulfuric acid dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the methyl ester, which can often be used in the next step without further purification.
Protocol 2: Deoxyfluorination using PyFluor
This protocol details the key fluorination step using the safer and more scalable reagent, PyFluor.
Reaction Scheme:
Figure 3: Deoxyfluorination of the tertiary alcohol using PyFluor.
Materials:
-
Methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate (1.0 eq)
-
PyFluor (1.5 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)
-
Anhydrous acetonitrile or THF (10 vol)
-
Water
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a solution of methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate in anhydrous acetonitrile, add DBU at room temperature under an inert atmosphere.
-
Add PyFluor in one portion and stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor the reaction progress by ¹⁹F NMR or GC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-fluoro-3-methylcyclobutane-1-carboxylate.
Protocol 3: Hydrolysis of the Methyl Ester
The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.
Reaction Scheme:
Figure 4: Saponification of the methyl ester to the carboxylic acid.
Materials:
-
Methyl 3-fluoro-3-methylcyclobutane-1-carboxylate (1.0 eq)
-
Lithium hydroxide (1.5-2.0 eq)
-
Tetrahydrofuran (THF) and water (e.g., 3:1 v/v)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Cool the aqueous residue in an ice bath and acidify to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoro-3-methylcyclobutane-1-carboxylic acid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹⁹F NMR (ppm) |
| Methyl 3-fluoro-3-methylcyclobutane-1-carboxylate | C₇H₁₁FO₂ | 146.16 | Singlet, approx. -150 to -160 |
| 3-fluoro-3-methylcyclobutane-1-carboxylic acid | C₆H₉FO₂ | 132.13 | Singlet, approx. -150 to -160 |
Conclusion
The synthetic route and protocols detailed in this application note provide a robust and scalable pathway to 3-fluoro-3-methylcyclobutane derivatives, which are of significant interest in contemporary drug discovery. By starting with a commercially available precursor and employing a modern, safer fluorinating agent like PyFluor, this methodology addresses key challenges in the synthesis of these valuable building blocks. The provided protocols are designed to be readily implemented in both academic and industrial research settings, facilitating the exploration of this important chemical space.
References
Application Notes and Protocols for the Nucleophilic Fluorination of Cyclobutanone Precursors
Introduction: The Strategic Value of Fluorinated Cyclobutanes in Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter pKa values, ultimately leading to more effective and safer drug candidates.[2] The cyclobutane motif, a strained four-membered ring, provides a rigid and three-dimensionally defined scaffold that is increasingly utilized as a bioisosteric replacement for common functionalities like gem-dimethyl groups or phenyl rings.[3] The combination of these two features—fluorination and a cyclobutane core—gives rise to a class of building blocks with significant potential in drug development.
This guide provides a comprehensive overview of nucleophilic fluorination strategies for the conversion of cyclobutanone precursors into valuable gem-difluorocyclobutane derivatives. As a Senior Application Scientist, this document is designed to be a practical resource for researchers at the bench, offering not just step-by-step protocols but also the underlying scientific rationale for procedural choices, ensuring both successful execution and a deeper understanding of the chemistry involved.
Core Principles of Nucleophilic Deoxofluorination
The conversion of a ketone to a gem-difluoride is a type of nucleophilic substitution reaction known as deoxofluorination.[4] The overall transformation involves the replacement of the carbonyl oxygen with two fluorine atoms. The general mechanism proceeds via an SN2 pathway where a nucleophilic fluoride source attacks the electrophilic carbonyl carbon.[5]
The choice of fluorinating agent is paramount and is dictated by factors such as substrate reactivity, functional group tolerance, safety considerations, and scalability. This guide will focus on some of the most widely employed and effective reagents for this transformation.
Choosing Your Fluorinating Agent: A Comparative Analysis
A variety of reagents are available for the deoxofluorination of ketones, each with its own set of advantages and disadvantages. The selection of the optimal reagent is a critical first step in any synthetic campaign.
| Reagent | Key Features | Advantages | Disadvantages |
| DAST (Diethylaminosulfur Trifluoride) | Versatile, widely used liquid reagent.[6] | Effective for a broad range of substrates including ketones.[6] | Thermally unstable, can decompose violently.[7] Sensitive to moisture.[7][8] Can promote rearrangements.[6] |
| Deoxo-Fluor™ | A more thermally stable alternative to DAST.[9] | Higher decomposition temperature than DAST.[7] | Still moisture-sensitive and can be difficult to handle.[7][8] |
| Fluolead™ | A solid, air-stable reagent.[7][8][10] | High thermal stability (decomposes at 260°C).[7][8] Easy to handle and less sensitive to moisture.[7][8] | May require activation with an acid or catalyst.[7][8] |
| XtalFluor-E® and XtalFluor-M® | Crystalline, thermally stable solids.[9][11][12][13] | Enhanced safety profile compared to DAST and Deoxo-Fluor™.[9][12][13] Do not generate free HF under anhydrous conditions.[11][12][13] | Often require a promoter such as Et₃N·3HF or DBU.[11][12][13] |
Experimental Workflow: A Visual Guide
The following diagram illustrates a generalized workflow for the nucleophilic deoxofluorination of a cyclobutanone precursor.
Caption: Generalized workflow for nucleophilic deoxofluorination.
Detailed Protocols
Protocol 1: Deoxofluorination using DAST
Rationale: DAST is a potent and widely used fluorinating agent, effective for a broad range of ketones.[6] However, its thermal instability necessitates careful handling and temperature control.[7] The reaction is typically performed at low temperatures to minimize side reactions and decomposition.
Materials:
-
Cyclobutanone precursor
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inlet for inert gas.
-
Substrate Preparation: Dissolve the cyclobutanone precursor (1.0 equiv) in anhydrous DCM and add it to the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.1 - 1.5 equiv) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution. Caution: Quenching can be exothermic and may release gas.
-
Work-up: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Deoxofluorination using XtalFluor-E® and a Promoter
Rationale: XtalFluor-E® is a crystalline, thermally stable, and safer alternative to DAST.[9][11][12][13] It typically requires a promoter, such as triethylamine trihydrofluoride (Et₃N·3HF), to activate the reagent and facilitate the fluorination.[11][12][13] This method often results in higher yields and fewer elimination byproducts compared to DAST.[12][13]
Materials:
-
Cyclobutanone precursor
-
XtalFluor-E®
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a condenser, and an inert gas inlet.
-
Reagent Preparation: In the flask, add XtalFluor-E® (1.5 equiv) and Et₃N·3HF (1.0 equiv) to anhydrous DCE.
-
Substrate Addition: Add the cyclobutanone precursor (1.0 equiv) to the reagent mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Quenching: Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous NaHCO₃ solution.
-
Work-up: Stir the mixture for 15 minutes, then extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Mechanism of Deoxofluorination with DAST
The following diagram illustrates the proposed mechanism for the deoxofluorination of a ketone using DAST.
Caption: Proposed mechanism of deoxofluorination with DAST.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, consider increasing the amount of fluorinating agent or the reaction temperature (with caution for thermally sensitive reagents like DAST). For XtalFluor reagents, a more reactive promoter like Et₃N·2HF can be used.[9]
-
Formation of Elimination Byproducts: The formation of fluoro-olefins can be a competing side reaction. This is often minimized by using milder reagents like XtalFluor, which are known to produce fewer elimination byproducts.[12][13] Running the reaction at lower temperatures can also suppress elimination.
-
Hydrolysis of Reagents: All sulfur trifluoride-based reagents are sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere to prevent reagent decomposition and the formation of HF.[7][8]
-
Safety Precautions: DAST and Deoxo-Fluor™ are hazardous reagents that should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Their thermal instability requires careful temperature control.[7] XtalFluor and Fluolead offer a safer handling profile.[7][8][9][10][11][12][13]
Conclusion
The nucleophilic fluorination of cyclobutanone precursors is a valuable transformation for accessing novel fluorinated building blocks for drug discovery. The choice of the fluorinating agent is a critical parameter that influences the reaction's success, safety, and scalability. This guide has provided a detailed overview of common reagents and protocols, along with the scientific rationale behind them, to empower researchers to confidently and effectively perform these important reactions.
References
- A Comparative Guide to the Synthetic Methodologies of Fluorin
- FLUOLEAD™.
- Fluolead | Request PDF - ResearchG
- What is Nucleophilic Fluorination? - Organofluorine / Alfa Chemistry.
- Fluolead™.
- Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Ore
- Comprehensive Guide to Nucleophilic Fluorination vs.
- Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.
- FLUOLEAD™ - UBE Corpor
- Xtalfluor Reagents - Manchester Organics.
- XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorin
- Diethylaminosulfur Trifluoride (DAST) - Sigma-Aldrich.
- DAST - Enamine.
- Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed.
- Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC - NIH.
- Deoxyfluorination: A Detailed Overview Of Recent Developments - CoLab.
Sources
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- 2. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
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- 4. Deoxyfluorination: A Detailed Overview Of Recent Developments | CoLab [colab.ws]
- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 8. ube.es [ube.es]
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- 12. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Fluoro-3-methylcyclobutanecarboxylic Acid as a Bioisostere for Drug Design
Introduction: The Challenge of Carboxylic Acids and the Rise of Novel Bioisosteres
The carboxylic acid moiety is a cornerstone of pharmacophore design, capable of forming critical hydrogen bonds and salt bridges with biological targets. However, its presence in drug candidates is often a double-edged sword. Issues such as high polarity, which can limit passive diffusion across biological membranes, metabolic instability (e.g., through glucuronidation), and potential for toxicity present significant hurdles in drug development.[1][2][3] To mitigate these drawbacks while preserving target engagement, medicinal chemists employ the strategy of bioisosteric replacement—substituting the carboxylic acid with a functional group that mimics its key physicochemical properties.[4][5]
While classic bioisosteres like tetrazoles and sulfonamides are well-established, the search for novel surrogates that offer unique structural and electronic profiles remains a priority.[2][6] This guide focuses on a particularly promising motif: 3-fluoro-3-methylcyclobutanecarboxylic acid . This building block leverages the conformational rigidity of the cyclobutane scaffold and the unique electronic properties of fluorine to offer a sophisticated alternative for lead optimization. The puckered, three-dimensional structure of the cyclobutane ring provides a means to explore chemical space in ways that planar or more flexible groups cannot, potentially improving potency, selectivity, and pharmacokinetic profiles.[7]
Physicochemical Profile and Rationale for Use
The strategic incorporation of both a methyl group and a fluorine atom onto the cyclobutane ring at the C3 position creates a unique combination of properties that make it an attractive bioisostere.
-
Conformational Rigidity: Unlike flexible alkyl chains, the cyclobutane ring is conformationally constrained, adopting a rigid, puckered geometry. This reduces the entropic penalty upon binding to a target and orients the carboxylic acid in a well-defined vector, allowing for precise probing of a protein's binding pocket.
-
Modulated Acidity (pKa): The presence of the highly electronegative fluorine atom significantly lowers the pKa of the carboxylic acid through a strong inductive effect.[8] This increased acidity, compared to a non-fluorinated analog, can enhance interactions with cationic residues like arginine or lysine in a target protein.
-
Lipophilicity and Permeability: Fluorine substitution can have a complex, context-dependent effect on lipophilicity (logP/logD).[8] While often increasing logP, the overall impact is influenced by the molecule's conformation. The 3-fluoro-3-methylcyclobutane motif offers a tool to fine-tune lipophilicity, potentially improving the balance between solubility and permeability needed for oral bioavailability.
-
Metabolic Stability: The cyclobutane core is chemically inert and less susceptible to metabolic degradation than many linear or larger cyclic systems.[7] The C-F bond is exceptionally strong, further blocking potential sites of oxidative metabolism.
Comparative Physicochemical Properties
The table below provides a comparative overview of 3-fluoro-3-methylcyclobutanecarboxylic acid against other common carboxylic acid bioisosteres. Note that experimental values can be context-dependent.
| Bioisostere | Typical pKa Range | General Lipophilicity (logP) | Key Features |
| Carboxylic Acid | 4.2 - 4.7 | Low | Strong H-bond donor/acceptor; often negatively charged.[3] |
| 3-Fluoro-3-methylcyclobutanecarboxylic acid | ~3.8 - 4.2 (est.) | Moderate | Conformationally rigid 3D scaffold; increased acidity due to fluorine; metabolically stable.[7][8] |
| 1H-Tetrazole | 4.5 - 4.9 | Higher than COOH | Planar, aromatic; delocalized negative charge; metabolically stable.[4] |
| Acyl Sulfonamide | 5.0 - 7.0 | Variable | Non-planar; directional H-bonding; pKa is tunable based on substitution.[6] |
| Hydroxamic Acid | 8.0 - 9.0 | Variable | Can act as a metal chelator; weaker acid.[2] |
Synthetic Protocol: Multi-Gram Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
This protocol outlines a robust, multi-step synthesis adaptable for gram-scale production, based on common methodologies for constructing substituted cyclobutane rings.[8][9] The causality behind key steps is explained to provide insight into the experimental design.
Workflow for Synthesis
Caption: High-level workflow for the synthesis of the target compound.
Step 1: Benzyl Ester Protection of 3-Oxocyclobutane-1-carboxylic acid
-
Rationale: The carboxylic acid must be protected as an ester to prevent it from reacting with the organometallic reagent in the subsequent step. A benzyl ester is chosen as it is stable to the reaction conditions and can be easily removed in the final step via hydrogenolysis without affecting the C-F bond.
-
To a stirred solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 60 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield benzyl 3-oxocyclobutane-1-carboxylate.
Step 2: Methylation of the Ketone
-
Rationale: A Grignard reagent (methylmagnesium chloride) is used to introduce the methyl group via nucleophilic addition to the ketone. The reaction is performed at low temperature to minimize side reactions.
-
Dissolve benzyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium chloride (MeMgCl, 3.0 M solution in THF, 1.2 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2 hours. Monitor for completion by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield benzyl 3-hydroxy-3-methylcyclobutane-1-carboxylate. This product may be a mix of diastereomers.
Step 3: Deoxyfluorination of the Tertiary Alcohol
-
Rationale: Diethylaminosulfur trifluoride (DAST) is a common reagent for converting alcohols to fluorides. This reaction proceeds via an Sₙ2 or Sₙi mechanism. Using a non-polar solvent at low temperature helps control the reactivity of DAST.
-
Caution: DAST is toxic and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Dissolve the alcohol from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add DAST (1.3 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield benzyl 3-fluoro-3-methylcyclobutane-1-carboxylate.
Step 4: Deprotection via Hydrogenolysis
-
Rationale: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for cleaving the benzyl ester, yielding the final carboxylic acid and toluene as a byproduct.
-
Dissolve the fluorinated ester from Step 3 (1.0 eq) in ethanol or ethyl acetate.
-
Add 10% Palladium on Carbon (Pd/C, ~10 mol% Pd).
-
Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, 3-fluoro-3-methylcyclobutanecarboxylic acid . Characterize by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.
Application Protocol: Evaluating the Bioisosteric Replacement
This protocol describes the workflow for replacing a known carboxylic acid in a lead compound with 3-fluoro-3-methylcyclobutanecarboxylic acid and evaluating the impact on key drug-like properties.
Evaluation Workflow
Caption: Standard workflow for evaluating a bioisosteric replacement in a drug discovery program.
Synthesis of the Bioisostere-Containing Analog
-
Methodology: The most common method for incorporating the new bioisostere is through standard amide bond formation, coupling the amine of a core scaffold to the 3-fluoro-3-methylcyclobutanecarboxylic acid.
-
In a round-bottom flask, dissolve 3-fluoro-3-methylcyclobutanecarboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add the amine-containing lead scaffold (1.0 eq) to the mixture.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final compound using reverse-phase preparative HPLC to obtain the high-purity analog. Confirm structure and purity by analytical HPLC, HRMS, and NMR.
Comparative In Vitro and ADME Profiling
-
Rationale: The goal is to systematically assess whether the bioisosteric replacement has improved the overall profile of the lead compound. Direct comparison to the parent carboxylic acid compound is critical.
-
Target Affinity & Functional Activity: Determine the IC₅₀ or Kᵢ in a biochemical binding assay and the EC₅₀/IC₅₀ in a relevant cell-based functional assay. This assesses if the primary pharmacology has been retained or improved.
-
Physicochemical Properties:
-
Aqueous Solubility: Measure kinetic solubility at a physiologically relevant pH (e.g., 7.4) using nephelometry.
-
Lipophilicity (logD₇.₄): Measure the distribution coefficient between octanol and aqueous buffer at pH 7.4.
-
Acidity (pKa): Determine the pKa using potentiometric titration or a high-throughput UV-metric method.
-
-
In Vitro ADME:
-
Permeability: Assess passive diffusion using a Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Metabolic Stability: Incubate the compound with liver microsomes (human, rat) in the presence of NADPH and measure the rate of parent compound disappearance over time to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Data Analysis and Interpretation
-
Objective: To determine if the new analog represents a superior development candidate compared to the original lead.
| Parameter | Parent Lead (Carboxylic Acid) | Analog (Bioisostere) | Desired Outcome for Analog |
| Target IC₅₀ | 10 nM | 8 nM | Maintain or improve potency |
| Solubility (pH 7.4) | 5 µM | 25 µM | Increase |
| logD₇.₄ | 1.5 | 2.5 | Increase (often improves permeability, context-dependent) |
| PAMPA Permeability | Low | Moderate | Increase |
| Microsomal t₁/₂ (human) | 15 min | > 60 min | Increase (indicates lower metabolic clearance) |
This hypothetical data illustrates a successful outcome where the bioisosteric replacement maintained potency while significantly improving key ADME properties, justifying its advancement to further studies.
Conclusion
3-Fluoro-3-methylcyclobutanecarboxylic acid is a valuable and sophisticated building block for modern medicinal chemistry. It offers a unique combination of conformational rigidity, modulated acidity, and metabolic stability that addresses many of the inherent liabilities of the carboxylic acid group. By providing a three-dimensional scaffold, it enables chemists to explore new interactions within a target's binding site that may be inaccessible to traditional, planar bioisosteres. The protocols provided herein offer a framework for its synthesis and systematic evaluation, empowering drug discovery teams to leverage this novel bioisostere in the rational design of next-generation therapeutics.
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link][1]
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Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem. [Link][2]
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Wouters, J., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link][7]
-
Arabi, A. A., & Lakraychi, A. E. (2020). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry. [Link][6]
-
Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link][10]
-
(n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. [Link][9]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link][5]
-
Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link][8]
-
De Vleeschouwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link][3]
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(2012). Application of Bioisosteres in Drug Design. SlideShare. [Link][11]
Sources
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- 2. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
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- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chigroup.site [chigroup.site]
Application Notes & Protocols: Incorporating 3-Fluoro-3-methylcyclobutanecarboxylic Acid into Peptide Scaffolds
Abstract
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful toolset to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 3-fluoro-3-methylcyclobutanecarboxylic acid, a unique conformationally restricted building block, into peptide scaffolds. We will explore the scientific rationale underpinning its use, detailing how the distinct stereoelectronic properties of the fluorinated cyclobutane moiety can enhance peptide drug candidates. This document furnishes researchers, scientists, and drug development professionals with the necessary protocols for Fmoc-protection, solid-phase peptide synthesis (SPPS) incorporation, and subsequent analysis of the modified peptides, thereby enabling the rational design of next-generation peptide therapeutics.
Part I: The Scientific Imperative for Conformational Constraint
The Advantage of Rigidity in Peptide Design
Native peptides often suffer from high conformational flexibility, leading to a significant entropic penalty upon binding to their biological targets. This flexibility also exposes them to rapid proteolytic degradation. Introducing rigid structural elements, such as cyclic motifs, is a proven strategy to pre-organize the peptide backbone into a bioactive conformation. This conformational constraint can lead to substantial improvements in:
-
Binding Affinity and Selectivity: By reducing the entropic cost of binding, the peptide's affinity for its target can be significantly enhanced.
-
Metabolic Stability: A rigid structure can sterically shield susceptible amide bonds from cleavage by proteases, thereby increasing the peptide's in vivo half-life.[1][2][3]
-
Cell Permeability: While not universal, constraining a peptide's conformation can sometimes favor conformations that are more amenable to crossing cellular membranes.[4][5]
Unique Properties of the 3-Fluoro-3-methylcyclobutane Moiety
The 3-fluoro-3-methylcyclobutanecarboxylic acid building block is a powerful tool for peptide modification due to the combined influence of its cyclobutane ring and the strategically placed fluorine atom.
-
Cyclobutane's Conformational Control: The puckered four-membered ring of cyclobutane introduces a well-defined, rigid scaffold into the peptide side chain.[1][2][3] This severely restricts the rotational freedom of the side chain, influencing the overall peptide backbone conformation in a predictable manner. Recent studies have successfully utilized cyclobutane-based amino acids to create more rigid and stable stapled peptides.[1][2][3]
-
Fluorine's Multifaceted Role: The substitution of hydrogen with fluorine, the most electronegative element, imparts several advantageous properties.[6][7][8]
-
Metabolic Shielding: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can dramatically increase a drug's half-life.[8][9]
-
Modulation of Physicochemical Properties: Fluorine can increase lipophilicity, which may enhance membrane permeability.[8][9] It can also alter the acidity (pKa) of nearby functional groups, which can be used to fine-tune binding interactions.
-
Enhanced Binding Interactions: The polar C-F bond can participate in favorable dipole-dipole interactions or orthogonal multipolar interactions with protein targets, potentially increasing binding affinity.[6][9]
-
The combination of these features makes 3-fluoro-3-methylcyclobutanecarboxylic acid an attractive building block for creating peptide analogues with enhanced stability, affinity, and drug-like properties.
Part II: Preparation of the Fmoc-Protected Building Block
To be used in standard solid-phase peptide synthesis (SPPS), the primary amine of the cyclobutane building block must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable under coupling conditions but is readily cleaved by a mild base (e.g., piperidine) during the SPPS cycle.[10]
Protocol 2.1: Fmoc Protection of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
This protocol describes a general method for the N-terminal Fmoc protection of the title compound.
Materials:
-
3-Fluoro-3-methylcyclobutanecarboxylic acid
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Separatory Funnel
Procedure:
-
Dissolution: Dissolve 3-fluoro-3-methylcyclobutanecarboxylic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.5 eq) in a round-bottom flask. Stir until fully dissolved.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature overnight. The solution should become clear.
-
Workup:
-
Remove the 1,4-dioxane using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate (2x) to remove any unreacted Fmoc-OSu and other organic impurities. Discard the organic layers.
-
Acidify the aqueous layer to a pH of ~2 by slowly adding 1 M HCl while cooling in an ice bath. A white precipitate of the Fmoc-protected product should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected product.
-
Purification (if necessary): The product can be purified further by flash column chromatography if needed.
Scientist's Note: The use of Fmoc-OSu is a common and efficient method for Fmoc protection.[11] The basic conditions (NaHCO₃) are required to deprotonate the amino group, making it nucleophilic for the attack on the Fmoc-OSu reagent. Acidification in the workup step is crucial to protonate the carboxylic acid, making the final product soluble in the organic extraction solvent.
Part III: Incorporation into Peptide Scaffolds via SPPS
The incorporation of sterically hindered or unusual amino acids into a growing peptide chain often requires optimization of standard SPPS protocols.[12][13] The bulky, rigid nature of the 3-fluoro-3-methylcyclobutane moiety necessitates enhanced coupling conditions to ensure high reaction efficiency.
Workflow for SPPS Incorporation
The following diagram illustrates the key steps of the Fmoc-SPPS cycle, highlighting the optimized coupling step for our custom amino acid.
Caption: Optimized Fmoc-SPPS cycle for incorporating hindered amino acids.
Protocol 3.2: SPPS Incorporation of Fmoc-3-Fluoro-3-methylcyclobutanecarboxylic Acid
This protocol assumes a standard manual or automated Fmoc-SPPS setup.
Materials:
-
Fmoc-protected Rink Amide or Wang resin
-
Fmoc-protected standard amino acids
-
Fmoc-3-fluoro-3-methylcyclobutanecarboxylic acid (Fmoc-F-MCA-OH)
-
Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[17]
-
Standard Cycles: Perform the initial amino acid couplings using standard SPPS protocols (Fmoc deprotection followed by coupling).
-
Incorporation of Fmoc-F-MCA-OH (Optimized Step): a. Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating it with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min).[18] b. Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine. c. Coupling Solution Preparation: In a separate vial, pre-activate the Fmoc-F-MCA-OH by dissolving it (3.0 eq relative to resin loading) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF. Allow the solution to pre-activate for 1-2 minutes. d. Coupling Reaction: Add the activated coupling solution to the resin. Agitate the mixture for at least 2 hours at room temperature.
Scientist's Note: The steric bulk of the cyclobutane ring hinders the coupling reaction. Therefore, we use increased equivalents of the amino acid and a more potent coupling reagent, HATU, which forms a highly reactive OAt-ester intermediate.[18][19] An extended coupling time is also critical for driving the reaction to completion. e. Monitoring: After the 2-hour coupling, take a small sample of resin beads and perform a Kaiser test.[14][15][16]
- Negative Result (Yellow/Colorless): The coupling is complete. Proceed to wash the resin (Step 3f).
- Positive Result (Blue): The coupling is incomplete. Drain the reaction vessel and repeat the coupling step (double coupling) with a freshly prepared activation solution for another 2 hours.
-
Post-Incorporation: a. Washing: Once a negative Kaiser test is achieved, wash the resin thoroughly with DMF (5x). b. Continuation: Continue with the synthesis of the remaining peptide sequence using standard SPPS protocols.
-
Cleavage and Global Deprotection: a. After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, then dry it under vacuum. b. Prepare a cleavage cocktail appropriate for the peptide sequence. A common "Reagent K" cocktail for peptides with sensitive residues is: 82.5% Trifluoroacetic Acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[20][21] c. Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[13] d. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.
Part IV: Characterization and Analysis
Following synthesis, the peptide must be purified and its identity confirmed.
Purification and Characterization
-
Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[22][23]
-
Characterization:
-
LC-MS: Liquid Chromatography-Mass Spectrometry is used to confirm the purity and the correct molecular weight of the final peptide.[22][24]
-
NMR Spectroscopy: ¹H and ¹⁹F NMR can be used to confirm the successful incorporation and structural integrity of the 3-fluoro-3-methylcyclobutane moiety. The presence of a characteristic signal in the ¹⁹F NMR spectrum is definitive proof of incorporation.
-
Comparative Data (Hypothetical)
The following table presents expected analytical data for a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Leu) versus its F-MCA-modified analogue (Tyr-Gly-F-MCA-Phe-Leu).
| Property | Model Peptide (YGGFL) | F-MCA Modified Peptide (YG(F-MCA)FL) | Rationale for Difference |
| Calculated Mass (Da) | 555.6 | 653.7 | Addition of the F-MCA residue (mass ~145.15 Da) minus Gly (mass ~57.05 Da). |
| RP-HPLC Retention Time | Shorter | Longer | The F-MCA moiety increases the hydrophobicity of the peptide, leading to stronger interaction with the C18 stationary phase. |
| Proteolytic Stability (t½ in serum) | ~5 min | > 60 min | The rigid, non-natural F-MCA residue sterically hinders protease access to adjacent peptide bonds, significantly reducing degradation.[25] |
Part V: Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after F-MCA coupling | 1. Insufficient coupling time.2. Steric hindrance is higher than anticipated.3. Inactive coupling reagents. | 1. Extend the coupling time to 4 hours.2. Perform a double coupling as standard for this residue.3. Use fresh, high-quality HATU and DIPEA. |
| Low final peptide yield | 1. Incomplete coupling at the F-MCA step, leading to truncated sequences.2. Peptide loss during ether precipitation. | 1. Ensure a negative Kaiser test is achieved at the F-MCA step, using capping (e.g., with acetic anhydride) if necessary to block unreacted amines.[16]2. Ensure the ether is ice-cold and use a larger volume. Check the supernatant for dissolved peptide. |
| Unexpected mass in LC-MS | 1. Incomplete removal of side-chain protecting groups.2. Side reactions during cleavage (e.g., alkylation of Trp). | 1. Increase cleavage time or use a stronger cleavage cocktail.2. Ensure the correct scavengers are used in the cleavage cocktail (e.g., TIS for Trp protection).[20] |
Part VI: Conclusion
The incorporation of 3-fluoro-3-methylcyclobutanecarboxylic acid into peptide scaffolds represents a sophisticated and highly effective strategy for enhancing the drug-like properties of peptide therapeutics. The conformational constraint imposed by the cyclobutane ring, combined with the metabolic shielding and unique electronic properties of fluorine, provides a powerful approach to improving proteolytic stability and target affinity. The protocols detailed in this guide offer a validated framework for the successful synthesis and analysis of these modified peptides. While the incorporation of such sterically hindered residues requires careful optimization of coupling conditions, the potential rewards in developing robust and potent peptide drug candidates are substantial.
References
-
Tinker, A., et al. "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains." PubMed Central, .
-
"A cleavage cocktail for methionine-containing peptides." National Institutes of Health, .
-
"Technical Support Center: Peptide Stability and Degradation." BenchChem, .
-
"Technical Support Center: Optimizing Cleavage Cocktails for Peptide Synthesis." BenchChem, .
-
"HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency." BenchChem, .
-
"Utility of fluorinated α-amino acids in development of therapeutic peptides." Taylor & Francis Online, .
-
"Fluorinated Protein and Peptide Materials for Biomedical Applications." MDPI, .
-
"Cleavage Cocktails; Reagent B." Aapptec Peptides, .
-
"Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis." ResearchGate, .
-
"Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling." National Institutes of Health, .
-
"Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling." Semantic Scholar, .
-
"Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test)." Aapptec Peptides, .
-
"Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability." MDPI, .
-
"Peptides containing cysteine: the role of scavengers in cleavage cocktail." Biotage, .
-
"Fmoc Solid Phase Peptide Synthesis." ChemPep, .
-
"Analytical techniques for peptide-based drug development: Characterization, stability and quality control." ResearchGate, .
-
"Analytical techniques for peptide-based drug development: Characterization, stability and quality control." International Journal of Science and Research Archive, .
-
"Fluorine in drug discovery: Role, design and case studies." The Pharma Innovation Journal, .
-
"Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability." National Institutes of Health, .
-
"Peptide Analysis Techniques: HPLC, Mass Spec & Beyond." Biosynth, .
-
"The role of fluorine in medicinal chemistry." Taylor & Francis Online, .
-
"Analytical Techniques for Peptide Characterization—Why They Matter." New England Peptide, .
-
"Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants." National Institutes of Health, .
-
"Fmoc-Protected Amino Groups." Organic Chemistry Portal, .
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"Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Luxembourg Bio Technologies, .
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"Core Peptide Characterization Techniques and Applications." ResolveMass Laboratories Inc., .
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"Monitoring of Peptide Coupling and Capping; Coupling Tests." AAPPTec, .
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"Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis." Thieme, .
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"Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach." National Institutes of Health, .
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"Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates." Royal Society of Chemistry, .
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"Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols." BenchChem, .
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"Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling." ResearchGate, .
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"Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol." LinkedIn, .
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"(PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." ResearchGate, .
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"Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers." ACS Publications, .
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"Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum." PLOS One, .
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"Guanidinium salts of HATU and HBTU coupling reagents." ResearchGate, .
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"Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." ACS Publications, .
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"Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants." ACS Publications, .
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"A Novel Amino Protection-Deprotection Procedure and Its Application in Solid Phase Peptide Synthesis." Royal Society of Chemistry, .
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Application Notes & Protocols: Strategic Derivatization of 3-Fluoro-3-methylcyclobutanecarboxylic Acid for Active Pharmaceutical Ingredient (API) Synthesis
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The 3-fluoro-3-methylcyclobutane moiety is a privileged structural motif in modern medicinal chemistry, prized for its ability to confer desirable physicochemical properties such as metabolic stability, conformational rigidity, and modulated lipophilicity.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the strategic derivatization of 3-fluoro-3-methylcyclobutanecarboxylic acid, a key building block for introducing this valuable scaffold into API candidates. We present detailed, field-proven protocols for the most critical transformations—acyl chloride formation, amide bond coupling, and esterification—with an emphasis on the underlying principles, mechanistic rationale, and comparative analysis of reagents to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of the Fluorinated Cyclobutane Core
The cyclobutane ring offers a unique, three-dimensional puckered structure that serves as a versatile scaffold in drug design.[2] Its incorporation can improve metabolic stability, restrict the conformation of flexible side chains to enhance target binding, and act as a bioisostere for larger or more planar ring systems.[2] The addition of a fluorine atom further refines the molecule's properties by altering its acidity/basicity (pKa), lipophilicity (LogP), and hydrogen bonding capabilities, all of which are critical factors for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][4][5]
3-Fluoro-3-methylcyclobutanecarboxylic acid serves as an ideal starting point for API synthesis. The carboxylic acid group is a versatile chemical handle, readily activated for coupling with a wide array of nucleophiles to build the complex architectures required for biological activity. This guide focuses on the three most common and pivotal derivatization pathways.
Figure 1: Key derivatization pathways for 3-fluoro-3-methylcyclobutanecarboxylic acid in API synthesis.
Activation of the Carboxylic Acid: Acyl Chloride Formation
The direct reaction between a carboxylic acid and a nucleophile like an amine or alcohol is often inefficient. To facilitate these transformations, the carboxylic acid must first be "activated" to increase the electrophilicity of the carbonyl carbon. One of the most robust methods of activation is the conversion to an acyl chloride. Acyl chlorides are highly reactive intermediates that readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.[6][7]
Protocol 1: Synthesis of 3-Fluoro-3-methylcyclobutanoyl Chloride
Principle and Rationale: This protocol utilizes thionyl chloride (SOCl₂) to convert the carboxylic acid to its corresponding acyl chloride.[7] The reaction proceeds via a chlorosulfite intermediate, which then collapses to form the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The gaseous byproducts conveniently exit the reaction mixture, driving the equilibrium towards the product. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent.[6]
Materials:
-
3-Fluoro-3-methylcyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Rotary evaporator
-
Nitrogen/Argon atmosphere setup
Step-by-Step Protocol:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-fluoro-3-methylcyclobutanecarboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DCM (or toluene) to create a ~0.5 M solution.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1 drop per 10 mmol of acid).
-
Reagent Addition: While stirring under a nitrogen atmosphere, slowly add thionyl chloride (1.5 - 2.0 eq) dropwise via syringe at 0 °C. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM, 110 °C for toluene).
-
Monitoring: Monitor the reaction by carefully quenching a small aliquot with methanol and analyzing by GC-MS or LC-MS to observe the formation of the methyl ester, which confirms the presence of the acyl chloride intermediate. The reaction is typically complete in 1-3 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator (a trap containing a base solution is recommended to neutralize HCl and SOCl₂ vapors).
-
Product: The resulting crude 3-fluoro-3-methylcyclobutanoyl chloride is often used immediately in the next step without further purification.
Amide Bond Formation: The Cornerstone of API Synthesis
The amide bond is a fundamental linkage in a vast number of pharmaceutical agents. The formation of this bond by coupling a carboxylic acid and an amine is a critical reaction in drug development.[8] Modern coupling reagents have been developed to facilitate this reaction with high efficiency, minimal side reactions, and preservation of stereochemical integrity.[9][10]
Comparative Analysis of Common Amide Coupling Reagents
The choice of coupling reagent is crucial and depends on factors like substrate complexity, scale, cost, and potential for side reactions like racemization.[11]
| Reagent (Acronym) | Full Name | Additive | Base | Key Advantages | Common Issues |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt or NHS | None / Mild Base | Water-soluble reagent and byproduct (urea), ideal for aqueous and organic media.[9][12][13] | Can lead to racemization without additives; O- to N-acyl migration can form an unreactive N-acylurea byproduct.[9] |
| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt | None | Inexpensive and effective.[12] | Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, requiring filtration.[12] Not suitable for solid-phase synthesis. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid Hexafluorophosphate | None | DIPEA, NMM | High coupling efficiency, fast reaction rates, low racemization.[10][12] | Higher cost; requires a non-nucleophilic base. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | None | DIPEA, NMM | Excellent for sterically hindered couplings and for reducing racemization.[14] | Byproducts can sometimes be difficult to remove. |
Protocol 2: HATU-Mediated Amide Coupling
Principle and Rationale: HATU is a uronium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea active ester. This intermediate is exceptionally susceptible to nucleophilic attack by the amine. A non-nucleophilic hindered base, such as N,N-Diisopropylethylamine (DIPEA), is essential to deprotonate the amine nucleophile and neutralize the released acid without competing in the coupling reaction.[10]
Materials:
-
3-Fluoro-3-methylcyclobutanecarboxylic acid (1.0 eq)
-
Target amine (1.0 - 1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous DMF or DCM
-
Standard work-up reagents (Ethyl Acetate, 5% aq. LiCl, 1M HCl, sat. aq. NaHCO₃, brine)
Figure 2: General workflow for HATU-mediated amide coupling.
Step-by-Step Protocol:
-
Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoro-3-methylcyclobutanecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.
-
Amine Coupling: Add the desired amine (1.1 eq), either neat or as a solution in DMF.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Washing: Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1M aqueous HCl (to remove excess DIPEA and amine), saturated aqueous NaHCO₃ (to remove residual acid), and finally with brine.[11]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Ester Formation: Accessing Prodrugs and Intermediates
Esters are common functional groups in APIs, often serving as prodrugs to improve bioavailability or as key intermediates in a larger synthetic sequence.
Protocol 3: Fischer-Speier Esterification
Principle and Rationale: Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[15][16] The reaction is an equilibrium process.[15] To drive the reaction to completion, Le Châtelier's principle is applied by using a large excess of the alcohol (which can often serve as the solvent) or by removing the water byproduct as it forms.[16]
Figure 3: Simplified mechanism of Fischer Esterification.
Materials:
-
3-Fluoro-3-methylcyclobutanecarboxylic acid (1.0 eq)
-
Desired alcohol (e.g., ethanol, methanol; used in large excess as solvent)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic, ~5 mol%)
-
Saturated aqueous NaHCO₃
-
Brine
Step-by-Step Protocol:
-
Setup: Combine 3-fluoro-3-methylcyclobutanecarboxylic acid and a large excess of the desired dry alcohol (e.g., 20 eq or as solvent) in a round-bottom flask equipped with a stir bar and reflux condenser.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) dropwise with vigorous stirring.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess alcohol via rotary evaporation.
-
Extraction: Dissolve the residue in ethyl acetate. Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst (Caution: CO₂ evolution). Wash again with water and then brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: If necessary, purify the product by flash chromatography or distillation.
Analytical Characterization
Successful derivatization must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will show the appearance of new signals corresponding to the amine or alcohol moiety. For amides, a broad singlet for the N-H proton is often observed. ¹⁹F NMR is crucial to confirm the integrity of the fluorocyclobutane core.
-
Mass Spectrometry (MS): Provides the molecular weight of the new derivative, confirming the successful coupling.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to monitor the disappearance of starting materials during the reaction.[17][18]
Conclusion
3-Fluoro-3-methylcyclobutanecarboxylic acid is a high-value building block for modern drug discovery. Its successful derivatization into amides and esters is paramount for its incorporation into API candidates. The protocols detailed herein for acyl chloride formation, HATU-mediated amidation, and Fischer esterification provide robust and reproducible methods for chemists. A thorough understanding of the principles behind reagent selection and reaction conditions, as described in this guide, will empower researchers to efficiently synthesize novel molecular entities with enhanced therapeutic potential.
References
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- 18. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Amidation of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] Small, constrained ring systems like cyclobutanes are also valuable scaffolds, providing novel three-dimensional exit vectors for molecular exploration. The combination of these features in molecules such as 3-Fluoro-3-methylcyclobutanecarboxylic acid makes it a highly attractive building block for the synthesis of novel therapeutics. This application note provides a detailed, field-proven protocol for the efficient amidation of this valuable intermediate, a crucial transformation for its incorporation into diverse molecular architectures.
Mechanistic Considerations and Reagent Selection
The direct condensation of a carboxylic acid and an amine to form an amide bond is a kinetically slow process that requires the activation of the carboxylic acid.[2][3] Carbodiimide reagents are a broadly applicable class of activators, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being a popular choice due to its high efficiency and the water-solubility of its urea byproduct, which simplifies purification.[2][4]
The mechanism of EDC-mediated amidation, often enhanced by an additive like 1-Hydroxybenzotriazole (HOBt), proceeds through a two-step pathway.[2] Initially, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to generate a more stable HOBt-ester. Finally, the amine nucleophile attacks the activated ester to yield the desired amide and regenerate HOBt.[2] The use of HOBt is known to suppress side reactions and minimize racemization at adjacent chiral centers.[4]
Given the presence of an electron-withdrawing fluorine atom alpha to the cyclobutane ring, which can influence the reactivity of the carboxylic acid, a robust and reliable coupling system like EDC/HOBt is recommended. For particularly challenging or sterically hindered amines, more potent coupling reagents like HATU could be considered.[5]
Visualizing the Amidation Workflow
The following diagram illustrates the key steps involved in the amidation of 3-Fluoro-3-methylcyclobutanecarboxylic acid.
Caption: General workflow for the EDC/HOBt-mediated amidation.
Detailed Experimental Protocol
This protocol describes the amidation of 3-Fluoro-3-methylcyclobutanecarboxylic acid with a representative primary amine (e.g., benzylamine) on a 1.0 mmol scale.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 3-Fluoro-3-methylcyclobutanecarboxylic acid | 132.13 | 132 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 118 | 1.1 | 1.1 |
| EDC·HCl (EDAC) | 191.70 | 230 | 1.2 | 1.2 |
| HOBt | 135.12 | 162 | 1.2 | 1.2 |
| Diisopropylethylamine (DIPEA) | 129.24 | 323 (0.43 mL) | 2.5 | 2.5 |
| Anhydrous Dichloromethane (DCM) | - | 10 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-3-methylcyclobutanecarboxylic acid (132 mg, 1.0 mmol, 1.0 equiv.), HOBt (162 mg, 1.2 mmol, 1.2 equiv.), and benzylamine (118 mg, 1.1 mmol, 1.1 equiv.).
-
Dissolution: Dissolve the mixture in anhydrous dichloromethane (DCM, 10 mL). Note: Anhydrous conditions are important to prevent hydrolysis of the activated intermediate.[6]
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature reaches 0 °C.
-
Activation and Coupling: To the cold, stirring solution, add EDC·HCl (230 mg, 1.2 mmol, 1.2 equiv.) in one portion, followed by the dropwise addition of DIPEA (0.43 mL, 2.5 mmol, 2.5 equiv.).
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up - Quenching and Extraction: Upon completion, dilute the reaction mixture with an additional 20 mL of DCM. Transfer the solution to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer sequentially with 20 mL of 0.1 M HCl (to remove excess DIPEA and EDC-urea byproduct), 20 mL of saturated aqueous NaHCO₃ solution (to remove HOBt and any unreacted carboxylic acid), and 20 mL of brine.[6][7]
-
Each wash helps to remove water-soluble reagents and byproducts, simplifying the subsequent purification.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
Purification
The crude amide product should be purified by flash column chromatography on silica gel.[8]
-
Recommended Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective for eluting the amide product while separating it from less polar impurities. The optimal solvent system should be determined by TLC analysis of the crude mixture.[9]
Characterization
The structure and purity of the final product, N-benzyl-3-fluoro-3-methylcyclobutanecarboxamide, can be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the benzyl group (aromatic protons around δ 7.2-7.4 ppm and the CH₂ group as a doublet around δ 4.5 ppm), the cyclobutane ring protons (complex multiplets in the δ 2.0-3.0 ppm range), and the methyl group (a doublet due to coupling with fluorine, around δ 1.5 ppm). A broad singlet for the N-H proton will also be present.[10]
-
¹³C NMR (100 MHz, CDCl₃): Key signals will include the carbonyl carbon (δ ~170 ppm), aromatic carbons, the benzylic CH₂ carbon, and the carbons of the cyclobutane ring. The carbon bearing the fluorine atom will appear as a doublet with a large C-F coupling constant (¹JCF).[10]
-
Mass Spectrometry (ESI-MS): The calculated mass for the protonated molecule [M+H]⁺ should be observed to confirm the molecular weight of the product.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Incomplete activation of the carboxylic acid.2. Deactivated or sterically hindered amine.3. Presence of moisture. | 1. Increase the equivalents of EDC and HOBt to 1.5. Consider pre-activating the carboxylic acid with EDC/HOBt for 15-30 minutes before adding the amine.[6]2. Switch to a more potent coupling reagent like HATU. For extremely hindered substrates, in-situ formation of the acyl fluoride may be necessary.[5][11]3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Messy TLC/Multiple Byproducts | 1. Side reactions of the O-acylisourea intermediate.2. Thermal degradation if the reaction is heated. | 1. Ensure HOBt is used, as it minimizes the formation of N-acylurea byproduct.[2]2. Maintain the reaction at room temperature. If the reaction is sluggish, extend the reaction time rather than heating.[5] |
| Difficulty Removing Urea Byproduct | Incomplete removal during aqueous work-up. | Perform an additional wash with dilute HCl. The EDC-urea byproduct is more soluble in acidic aqueous solutions.[7][12] If the product is non-polar, trituration with a solvent like diethyl ether can sometimes precipitate the product while leaving the urea in solution. |
Safety Precautions
-
Coupling Reagents: Carbodiimides like EDC and uronium salts like HATU are sensitizers and can cause allergic reactions upon skin contact or inhalation. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Bases: DIPEA is a corrosive and flammable liquid. Avoid contact with skin and eyes.
By following this detailed protocol and considering the provided insights, researchers can confidently and efficiently synthesize a wide range of amide derivatives from 3-Fluoro-3-methylcyclobutanecarboxylic acid, enabling the advancement of their drug discovery and development programs.
References
- Benchchem. (2025). Technical Support Center: Purification Strategies for EDC Coupling Reactions.
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Benchchem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- ResearchGate. (2015). How EDC byproduct urea can be separated?.
- The Royal Society of Chemistry. (2019). Supporting Information - One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Ghosh, A. K., & Shahabi, D. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 123-125. [Adapted from general procedures for amide synthesis].
- Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- The Royal Society of Chemistry. (2014). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.
- Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts, 11(12), 1289.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
- Benchchem. (2025). Application Note: Amide Coupling Protocols for 3,3-Difluorocyclopentanamine Hydrochloride.
- The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross-Dehydrogenative Coupling.
- National Institutes of Health. (2014). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products.
- ResearchGate. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. (2019). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2.
- The Royal Society of Chemistry. (n.d.). Supplementary Material.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
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Application Notes and Protocols for the Synthesis of Novel Analogs from 3-Fluoro-3-methylcyclobutanecarboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the design and synthesis of novel analogs derived from 3-fluoro-3-methylcyclobutanecarboxylic acid. This valuable building block is of significant interest in medicinal chemistry due to the unique conformational constraints and physicochemical properties imparted by the fluorinated cyclobutane motif. These notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols for amide and ester formation, as well as the synthesis of carboxylic acid bioisosteres. The methodologies are presented with a focus on overcoming potential synthetic challenges, such as steric hindrance, and include guidance on the characterization of the resulting novel chemical entities.
Introduction: The Strategic Value of the 3-Fluoro-3-methylcyclobutane Scaffold
The cyclobutane ring is an increasingly utilized motif in medicinal chemistry, valued for its ability to introduce three-dimensionality and conformational restriction into drug candidates. This can lead to improved binding affinity and selectivity for biological targets. The incorporation of a fluorine atom further modulates the properties of the molecule by altering its lipophilicity, metabolic stability, and pKa. The 3-fluoro-3-methylcyclobutane scaffold, in particular, offers a unique combination of these features, making it an attractive starting point for the development of novel therapeutics.
The carboxylic acid functionality of 3-fluoro-3-methylcyclobutanecarboxylic acid serves as a versatile handle for the introduction of a wide range of chemical diversity. Traditional derivatization strategies focus on the formation of amides and esters to explore structure-activity relationships (SAR). Furthermore, the carboxylic acid group can be replaced with bioisosteres to enhance pharmacokinetic properties and mitigate potential liabilities associated with the carboxylate moiety.
This guide will detail robust and reproducible protocols for:
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Amide Synthesis: Coupling of 3-fluoro-3-methylcyclobutanecarboxylic acid with a variety of amines.
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Ester Synthesis: Esterification of 3-fluoro-3-methylcyclobutanecarboxylic acid with diverse alcohols.
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Bioisostere Synthesis: Conversion of the carboxylic acid to a tetrazole, a common carboxylic acid bioisostere.
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Characterization: General guidance on the analytical techniques used to confirm the structure and purity of the synthesized analogs.
Synthetic Strategies and Protocols
The choice of synthetic methodology is critical for the successful derivatization of 3-fluoro-3-methylcyclobutanecarboxylic acid. The steric bulk of the cyclobutane ring may influence reaction rates and require carefully optimized conditions.
Amide Bond Formation: A Cornerstone of Analog Synthesis
The formation of an amide bond is a fundamental transformation in medicinal chemistry. The direct condensation of a carboxylic acid and an amine is generally inefficient and requires activation of the carboxylic acid. Several reliable coupling reagents are available for this purpose.
-
Coupling Reagents: Carbodiimides (e.g., EDC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP) are commonly used. The choice of reagent can be influenced by factors such as cost, efficiency, and potential for side reactions.
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with coupling reagents to suppress racemization and improve reaction efficiency.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine component.
-
Solvent: Anhydrous aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are standard choices for amide coupling reactions.
Diagram 1: General Workflow for Amide Bond Formation
Caption: A generalized workflow for solution-phase amide synthesis.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for sterically hindered substrates.
Materials:
-
3-Fluoro-3-methylcyclobutanecarboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard work-up reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-fluoro-3-methylcyclobutanecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Ester Formation: Expanding Chemical Space
Ester analogs are also crucial in drug discovery for probing SAR and modifying physicochemical properties. For a potentially sterically hindered carboxylic acid like 3-fluoro-3-methylcyclobutanecarboxylic acid, classical Fischer esterification may not be optimal. Milder methods are often preferred.
The Steglich esterification utilizes a carbodiimide (like DCC or EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is particularly effective for sterically demanding substrates and is compatible with acid-labile functional groups.
Materials:
-
3-Fluoro-3-methylcyclobutanecarboxylic acid (1.0 eq)
-
Alcohol (1.2 eq)
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N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
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4-Dimethylaminopyridine (DMAP) (0.1 eq)
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Anhydrous DCM
Procedure:
-
Dissolve 3-fluoro-3-methylcyclobutanecarboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
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Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
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Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Mitsunobu reaction is a powerful tool for the esterification of alcohols with inversion of stereochemistry. It is also effective for coupling carboxylic acids with primary and secondary alcohols under mild conditions.
Materials:
-
3-Fluoro-3-methylcyclobutanecarboxylic acid (1.2 eq)
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
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Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous THF or DCM
Procedure:
-
Dissolve the alcohol (1.0 eq), 3-fluoro-3-methylcyclobutanecarboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 eq) dropwise. A color change and/or precipitation may be observed.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.
Bioisosteric Replacement: Synthesis of a Tetrazole Analog
Replacing a carboxylic acid with a bioisostere, such as a tetrazole, can significantly improve a compound's metabolic stability and oral bioavailability. Tetrazoles are acidic and can mimic the hydrogen bonding interactions of a carboxylic acid. A common route to 5-substituted-1H-tetrazoles is the [2+3] cycloaddition of an azide source to a nitrile. The nitrile can be prepared from the corresponding carboxylic acid via the primary amide.
Diagram 2: Pathway to Tetrazole Bioisostere
Caption: A synthetic route from carboxylic acid to a tetrazole bioisostere.
Step 1: Synthesis of 3-Fluoro-3-methylcyclobutanecarbonitrile
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Amide Formation: Convert 3-fluoro-3-methylcyclobutanecarboxylic acid to the corresponding primary amide. This can be achieved by first forming the acid chloride (e.g., with thionyl chloride or oxalyl chloride) followed by reaction with ammonia or by using standard amide coupling conditions with ammonium chloride.
-
Dehydration: Dehydrate the primary amide to the nitrile. A variety of dehydrating agents can be used, such as phosphorous pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The choice of reagent will depend on the scale and functional group tolerance.
Step 2: Synthesis of 5-(3-Fluoro-3-methylcyclobutyl)-1H-tetrazole
Materials:
-
3-Fluoro-3-methylcyclobutanecarbonitrile (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq) or Triethylamine hydrochloride
-
Anhydrous DMF
Procedure:
-
To a solution of 3-fluoro-3-methylcyclobutanecarbonitrile (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully acidify with aqueous HCl. Caution: Sodium azide is toxic and can form explosive hydrazoic acid upon acidification. Perform this step in a well-ventilated fume hood.
-
The product may precipitate upon acidification. If so, collect the solid by filtration.
-
If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
Characterization of Novel Analogs
Thorough characterization is essential to confirm the structure and purity of the newly synthesized analogs. A combination of spectroscopic and analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Will provide information on the proton environment of the molecule. Key signals to analyze include those of the cyclobutane ring protons and any new signals from the coupled amine or alcohol.
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¹³C NMR: Will show the carbon skeleton of the molecule. The presence of the fluorine atom will cause splitting of the signals for nearby carbon atoms (C-F coupling), which can be a useful diagnostic tool.
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¹⁹F NMR: This technique is highly sensitive to the local environment of the fluorine atom and can be used to confirm its presence and purity.
Table 1: Expected NMR Data for 3-Fluoro-3-methylcyclobutane Derivatives
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H | 1.5 - 3.5 | Complex multiplets for cyclobutane protons. |
| 1.2 - 1.8 | Singlet or doublet for the methyl group, potentially showing coupling to fluorine. | |
| ¹³C | 80 - 100 | Quaternary carbon attached to fluorine (C-F), will appear as a doublet. |
| 30 - 50 | Methylene carbons of the cyclobutane ring. | |
| 20 - 30 | Methyl carbon. | |
| 160 - 180 | Carbonyl carbon (amide or ester). | |
| ¹⁹F | -150 to -200 | A single resonance for the fluorine atom. |
Note: Actual chemical shifts will be dependent on the specific analog synthesized and the solvent used for analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide structural information through fragmentation patterns.
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High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental composition.
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Fragmentation Pattern: The fragmentation of the cyclobutane ring can be complex. Common fragmentation pathways for amides include cleavage of the amide bond. For esters, loss of the alkoxy group is a common fragmentation. The inherent ring strain of the cyclobutane may also lead to characteristic ring-opening fragmentations.
Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A purity of >95% is generally desired for compounds that will be submitted for biological testing.
-
Melting Point: For solid compounds, a sharp melting point range is indicative of high purity.
Conclusion
The 3-fluoro-3-methylcyclobutane scaffold is a promising starting point for the discovery of novel bioactive molecules. The protocols detailed in these application notes provide a robust foundation for the synthesis of a diverse range of amide, ester, and tetrazole analogs. Careful selection of reagents and optimization of reaction conditions, coupled with thorough analytical characterization, will enable researchers to efficiently explore the chemical space around this valuable building block and advance their drug discovery programs.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1–28. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Burke, J. J., & Lauterbur, P. C. (1964). C13 and H1 Nuclear Magnetic Resonance Spectra of Cycloalkanes. Journal of the American Chemical Society, 86(9), 1870–1871. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Tetrazole and its derivatives in medicinal chemistry. Tetrahedron, 60(11), 2447-2467. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic acid
Welcome to the technical support center for the synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable fluorinated building block. The unique structural rigidity and electronic properties conferred by the 3-fluoro-3-methylcyclobutane motif make it a compelling scaffold in modern drug discovery. However, its synthesis is not without significant challenges, primarily related to ring strain, the installation of a quaternary stereocenter containing fluorine, and subsequent functional group manipulations.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol for the critical fluorination step, grounded in established chemical principles and practical laboratory experience.
Overview of a Common Synthetic Pathway
A prevalent and logical strategy to construct 3-Fluoro-3-methylcyclobutanecarboxylic acid begins with a commercially available precursor, 3-oxocyclobutanecarboxylic acid. The synthesis involves a four-step sequence that builds the target molecule by first establishing the carbon skeleton and then introducing the fluorine atom via deoxyfluorination.
Caption: A typical synthetic workflow for 3-Fluoro-3-methylcyclobutanecarboxylic acid.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you navigate common hurdles.
Question: My Grignard reaction with methyl 3-oxocyclobutanecarboxylate is giving very low yields of the desired tertiary alcohol. What are the likely causes?
Answer: This is a frequent challenge. The low yield is typically due to two main side reactions: enolization of the ketone and reduction.
-
Causality: The protons alpha to the ketone on the cyclobutane ring are acidic. The Grignard reagent (e.g., MeMgCl) is a strong base and can deprotonate this position, forming an enolate that is unreactive toward further nucleophilic addition. Secondly, if your Grignard reagent contains impurities or was prepared from methyl halides with beta-hydrides (not an issue for MeMgCl), it can act as a reducing agent.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents. Moisture will quench the Grignard reagent and reduce its effective concentration.
-
Use an Additive: The addition of Cerium(III) chloride (CeCl₃) is a classic technique (the Luche reduction conditions, adapted for organometallics) to suppress enolization and enhance the nucleophilicity of the organometallic reagent. Pre-complexing the keto-ester with anhydrous CeCl₃ in THF at a low temperature before adding the Grignard reagent can significantly improve yields.
-
Inverse Addition: Add the keto-ester solution slowly to the Grignard reagent solution at a low temperature (e.g., -78 °C to 0 °C). This maintains an excess of the Grignard reagent, favoring the desired addition reaction over enolization.
-
Consider an Alternative Reagent: Methyllithium (MeLi) is often less prone to side reactions than MeMgCl in these systems.
-
Question: During the deoxyfluorination of the tertiary alcohol, I am observing a significant amount of an alkene byproduct. How can I prevent this elimination reaction?
Answer: The formation of methylenecyclobutane derivatives is the primary competing pathway in the deoxyfluorination of tertiary cyclobutanol precursors. This is an E1-type elimination proceeding through a carbocation intermediate, which is stabilized by the strained ring system.
-
Causality: Reagents like DAST (Diethylaminosulfur trifluoride) can promote dehydration, especially at elevated temperatures. The intermediate formed after the alcohol attacks the sulfur atom can eliminate to form a carbocation, which then loses a proton to yield the alkene.
-
Troubleshooting Steps:
-
Temperature Control: Maintain stringent low-temperature control (e.g., -78 °C) during the addition of the fluorinating agent and allow the reaction to warm slowly only if necessary.
-
Choice of Fluorinating Agent: Switch to a less acidic or more modern deoxyfluorinating agent. Morpholino-DAST is often reported to give less elimination than DAST in sensitive systems.[1] Newer reagents like FLUOLEAD™ or PyFluor are designed for mild deoxyfluorination of alcohols and can significantly suppress elimination pathways.[2][3]
-
Solvent Choice: Use a non-polar, non-coordinating solvent like dichloromethane (DCM) or toluene. More polar solvents can stabilize the carbocation intermediate, favoring elimination.
-
Caption: Troubleshooting logic for the deoxyfluorination step.
Question: I am struggling to separate the cis and trans diastereomers of the final carboxylic acid product. What purification strategies do you recommend?
Answer: The polarity difference between the cis and trans isomers (relative orientation of the carboxylic acid and the fluoro/methyl groups) can be minimal, making chromatographic separation challenging.
-
Causality: Diastereomers possess different physical properties, but if their overall polarity and shape are very similar, they will co-elute on standard silica gel chromatography.
-
Troubleshooting Steps:
-
High-Performance Flash Chromatography: Utilize high-resolution silica or alternative stationary phases (e.g., C18 for reverse-phase chromatography) and run a very shallow solvent gradient to maximize separation.
-
Diastereomeric Salt Resolution: This is a classical and highly effective technique. React the mixture of carboxylic acid isomers with a single enantiomer of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine). This forms a pair of diastereomeric salts which now have significantly different crystal packing abilities and solubilities. Fractional crystallization can then be used to isolate one of the salts, which is then acidified to recover the pure single isomer of the carboxylic acid.
-
Preparative HPLC: If scale allows, preparative High-Performance Liquid Chromatography (HPLC), potentially using a chiral stationary phase, can provide excellent separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with deoxyfluorinating reagents?
A1: Deoxyfluorinating agents like DAST and its analogues are hazardous. They are moisture-sensitive and can release toxic and corrosive hydrogen fluoride (HF) upon contact with water. DAST can also undergo exothermic decomposition at elevated temperatures. Always handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and work on a manageable scale. Quench any residual reagent carefully at low temperatures with a saturated solution of sodium bicarbonate or another suitable quenching agent.
Q2: How can I reliably confirm the successful installation of the fluorine atom?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool.
-
¹⁹F NMR: The presence of a signal in the ¹⁹F NMR spectrum is direct evidence of fluorine incorporation.
-
¹H and ¹³C NMR: The fluorine atom will couple to nearby protons and carbons, resulting in characteristic splitting patterns. Look for J-couplings (H-F and C-F) in the ¹H and ¹³C spectra. For example, the protons on the carbon bearing the fluorine will be split by the fluorine, and the carbon itself will show a large one-bond C-F coupling constant.
Q3: Why is the cyclobutane ring a desirable scaffold in drug design?
A3: The cyclobutane ring is considered a "bioisosteric replacement" for other common groups like gem-dimethyl groups or phenyl rings.[4] Its rigid, three-dimensional structure allows it to orient substituents in well-defined vectors in space, which can lead to improved binding affinity with biological targets. The introduction of fluorine can further modulate properties like metabolic stability, lipophilicity, and pKa, making these building blocks highly valuable for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5][6]
Table 1: Comparison of Common Deoxyfluorinating Reagents
| Reagent | Advantages | Disadvantages | Typical Conditions |
| DAST | Commercially available, well-established reactivity. | Can cause significant elimination; thermally unstable.[3] | DCM, -78 °C to 0 °C |
| Deoxo-Fluor® | More thermally stable than DAST. | Still can promote elimination; corrosive. | DCM or Toluene, -78 °C to RT |
| Morpholino-DAST | Often gives higher yields and less elimination for sensitive substrates.[1] | More expensive than DAST. | DCM, -78 °C to RT |
| FLUOLEAD™ | Crystalline solid, high thermal stability, less fuming, easy to handle.[2] | Newer reagent, may require optimization. | DCM or MeCN, 0 °C to 100 °C |
Detailed Experimental Protocol: Deoxyfluorination
This protocol details the critical deoxyfluorination of methyl 3-hydroxy-3-methylcyclobutanecarboxylate. Warning: This procedure should only be performed by trained personnel in a certified chemical fume hood.
Objective: To synthesize methyl 3-fluoro-3-methylcyclobutanecarboxylate from its tertiary alcohol precursor.
Reagents & Materials:
-
Methyl 3-hydroxy-3-methylcyclobutanecarboxylate (1.0 eq)
-
Morpholino-DAST (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, and low-temperature thermometer.
Procedure:
-
Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, dissolve methyl 3-hydroxy-3-methylcyclobutanecarboxylate (e.g., 5.0 g, 34.7 mmol) in anhydrous DCM (150 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate dry flask, dissolve Morpholino-DAST (e.g., 11.5 g, 52.0 mmol) in anhydrous DCM (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred alcohol solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. Then, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ solution dropwise to quench the excess fluorinating agent. Vigorous gas evolution will occur. Continue adding until the gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers and wash them sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil should be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure methyl 3-fluoro-3-methylcyclobutanecarboxylate.
Expected Outcome: The product will be an oil. Characterization by ¹H, ¹³C, and ¹⁹F NMR and mass spectrometry should be performed to confirm its identity and purity.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7).
- ChemicalBook. (n.d.). Cyclobutanecarboxylic acid synthesis.
- Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Org. Synth. Coll. Vol. 3, p.213.
- Cason, J., & Way, R. L. (1949). The Preparation of Cyclobutanecarboxylic Acid. Journal of Organic Chemistry, 14(1), 31-36.
- Wikipedia. (n.d.). Cyclobutanecarboxylic acid.
- BenchChem. (2025). A Comparative Guide to the Synthetic Methodologies of Fluorinated Cyclobutanes.
- Mykhailiuk, P. K. (2018). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. Asian Journal of Organic Chemistry, 7(9), 1736-1745.
- TCI Chemicals. (n.d.). Fluorination [Synthetic Reagents].
- TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-.
- Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
- Bartels, K., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(25), 5543-5549.
- ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yield for 3-Fluoro-3-methylcyclobutanecarboxylic Acid Synthesis
Welcome to the technical support center dedicated to the synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This document provides in-depth technical guidance, field-proven insights, and step-by-step protocols.
Overall Synthetic Strategy
The synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic acid is typically approached in a two-stage process. The first stage involves the creation of a key precursor, 3-hydroxy-3-methylcyclobutanecarboxylic acid. This is generally achieved via a Grignard reaction on a 3-oxocyclobutanecarboxylate precursor. The second stage is the conversion of the tertiary alcohol of the precursor to the target fluoride via a deoxyfluorination reaction.
Technical Support Center: Purification of Fluorinated Cyclobutane Carboxylic Acids
Answering the call of complex molecular structures, this Technical Support Center guide, crafted by a Senior Application Scientist, delves into the nuanced art and science of purifying fluorinated cyclobutane carboxylic acids. These molecules, pivotal in medicinal chemistry and materials science, present unique purification challenges due to the strong electronegativity of fluorine, which profoundly influences their polarity, acidity, and intermolecular interactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource, moving beyond mere protocols to explain the fundamental principles behind each technique. Here, you will find field-proven troubleshooting strategies and in-depth FAQs designed to navigate the intricate landscape of purification, ensuring the integrity and success of your research.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues encountered during the purification of fluorinated cyclobutane carboxylic acids. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Q1: I'm experiencing poor recovery of my fluorinated acid during flash column chromatography on silica gel. What's going wrong?
A1: Low recovery on silica gel is a frequent challenge with highly polar and acidic compounds. The primary causes are irreversible adsorption to the stationary phase or compound instability.
-
Causality: The acidic nature of your carboxylic acid (pKa often lowered by fluorine substitution) leads to strong interactions with the slightly acidic silanol (Si-OH) groups on the surface of standard silica gel. This can result in irreversible binding, where your compound remains stuck to the column. Some highly functionalized fluorinated compounds may also degrade on the acidic silica surface.[1][2]
-
Solutions & Protocols:
-
Test for Stability: Before committing your entire batch, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for an hour, then elute it. If you see significant streaking or new baseline spots, your compound is likely unstable on silica.[2]
-
Deactivate the Silica Gel: Reduce the acidity of the stationary phase. You can create a slurry of silica gel with your non-polar eluent containing 1-2% triethylamine (NEt₃) or another volatile base before packing the column. This neutralizes the active silanol sites.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic or basic stationary phase.
-
Alumina (basic or neutral): Can be effective for acids, but run a TLC test first as it has its own unique reactivity.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.[2]
-
Reversed-Phase (C18) Silica: This is often the best choice. The separation occurs based on hydrophobicity, minimizing the strong polar interactions that cause irreversible binding.[3]
-
-
Modify the Mobile Phase (Normal Phase): Add a competitive acidic modifier to your eluent. Including 0.5-1% acetic or formic acid in the mobile phase can help by protonating the silanol groups and reducing their interaction with your carboxylic acid, allowing it to elute more effectively.[3]
-
Q2: My compound streaks badly on the TLC plate and gives broad, tailing peaks during HPLC. How can I improve the peak shape?
A2: Peak tailing and streaking are classic signs of secondary interactions between your analyte and the stationary phase, or that the analyte exists in multiple ionic forms at the mobile phase pH.
-
Causality: For silica-based columns (both normal and reversed-phase), residual, un-capped silanol groups are a common culprit.[1] These acidic sites can interact strongly with your polar carboxylic acid. Furthermore, if the mobile phase pH is close to the pKa of your acid, you will have a mixture of the protonated (neutral) and deprotonated (anionic) forms, which have different retention times, leading to broad peaks.
-
Solutions & Protocols:
-
Adjust Mobile Phase pH (Reversed-Phase): The most effective solution is to adjust the mobile phase pH to be at least 2 units away from your compound's pKa. For a carboxylic acid, this means lowering the pH. A standard practice is to add 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous (A) and organic (B) mobile phases.[1] This ensures the carboxylic acid remains fully protonated and behaves as a single species, leading to sharp, symmetrical peaks.
-
Use an End-Capped Column: Select a high-quality, end-capped reversed-phase column (e.g., C18). End-capping masks most of the residual silanol groups with a less reactive trimethylsilyl group, significantly reducing unwanted secondary interactions.[1]
-
Consider HILIC: For very polar compounds that have poor retention even in highly aqueous reversed-phase conditions, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. In HILIC, a polar stationary phase (like amide or zwitterionic) is used with a high-organic mobile phase.[1][4] Water acts as the strong, eluting solvent. This can provide excellent peak shapes for highly polar molecules.[4]
-
Q3: I'm trying to purify my product by recrystallization, but it keeps "oiling out" or won't crystallize at all. What should I do?
A3: "Oiling out" occurs when a compound's solubility in the cooling solvent is still too high at a given temperature, or when impurities inhibit lattice formation. The unique properties of fluorinated compounds can make solvent selection tricky.
-
Causality: The presence of a fluorinated segment and a polar carboxylic acid creates a molecule with distinct hydrophobic and hydrophilic regions. Finding a single solvent that satisfies the "soluble when hot, insoluble when cold" rule can be difficult. Fluorinated moieties can also lead to different crystal packing behavior compared to their hydrocarbon analogs.[5]
-
Solutions & Protocols:
-
Use a Two-Solvent System: This is often the key. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., ethanol, methanol, ethyl acetate). Then, slowly add a "poor" solvent (one in which it is poorly soluble, e.g., hexane, water, toluene) dropwise at an elevated temperature until you see persistent cloudiness (the saturation point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Rapid cooling often leads to the precipitation of amorphous solid or oil.
-
Pre-Purification: If the crude material is very impure, the impurities can inhibit crystallization. Run a quick "plug" of silica gel (eluting with a solvent system that moves your product with an Rf of ~0.4-0.5) to remove baseline impurities before attempting recrystallization.[2]
-
| Solvent System Component | Function | Examples for Fluorinated Carboxylic Acids | Notes |
| "Good" Solvent (High Polarity) | Dissolves the compound completely when hot. | Ethanol, Methanol, Ethyl Acetate, Acetone | Solvents with similar functional groups (e.g., alcohols for carboxylic acids) often work well.[6] |
| "Poor" Solvent (Low Polarity) | Induces precipitation as the solution cools. | n-Hexane, Heptane, Toluene | The fluorinated portion of the molecule may have some solubility in non-polar solvents. |
| "Poor" Solvent (High Polarity) | Induces precipitation (for less polar compounds). | Water | Use if the compound is not excessively water-soluble. The carboxylic acid group provides water affinity. |
Q4: Can I use distillation to purify my fluorinated cyclobutane carboxylic acid? I'm concerned about decomposition.
A4: Distillation is a viable option only for compounds that are both volatile and thermally stable. Many fluorinated carboxylic acids can be distilled, but there are significant risks and limitations.
-
Causality: The boiling point of your compound will be influenced by its molecular weight and the degree of intermolecular hydrogen bonding from the carboxylic acid groups. Fluorination can increase volatility compared to non-fluorinated analogs of similar size. However, the primary concerns are thermal decomposition and the formation of azeotropes (mixtures that boil at a constant temperature), which can make separation from impurities impossible by simple distillation.[7][8]
-
Solutions & Protocols:
-
Assess Thermal Stability: Before attempting a large-scale distillation, test a small sample. Heat it to the expected boiling point (under vacuum) and hold it there for a short period. Re-analyze the sample by NMR or LC-MS to check for signs of degradation.
-
Use Vacuum Distillation: A high vacuum significantly lowers the required boiling temperature, minimizing the risk of thermal decomposition.
-
Consider Extractive Distillation: If you have a close-boiling impurity or an azeotrope, extractive distillation may be an option. This involves adding a third component (a solvent) that alters the relative volatility of the compounds in your mixture, allowing for separation.[7] This is an advanced technique generally used in industrial settings.
-
Fractional Distillation for Isomers: If you are separating isomers with slightly different boiling points, a fractional distillation column (e.g., a Vigreux column) is necessary to achieve good separation.[9]
-
Workflow Diagrams
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for assessing the purity of my final product?
A1: A combination of techniques is always best for a comprehensive assessment.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse method. It confirms the molecular weight of your compound and can detect impurities that may co-elute under your purification conditions.[10][11]
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): NMR provides structural confirmation. ¹⁹F NMR is particularly powerful as it gives a clean spectrum with a wide chemical shift range, making it highly sensitive for detecting fluorine-containing impurities.[12] Quantitative NMR (qNMR) can be used to determine absolute purity against a known standard.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This can be used for more volatile compounds. However, carboxylic acids often require derivatization (e.g., conversion to a methyl ester) to increase their volatility and prevent them from adsorbing to the GC column.[10]
Q2: What is the best general-purpose chromatography method to start with for these compounds?
A2: For an unknown fluorinated cyclobutane carboxylic acid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended starting point. The stationary phases (like C18 or C8) are robust, and using an acidic mobile phase modifier (0.1% TFA) effectively manages the challenges associated with the carboxylic acid group, leading to better peak shapes and more reliable separations.[1]
| Parameter | Starting Condition for RP-HPLC | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A general-purpose column with good resolving power. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to suppress ionization of the carboxylic acid.[1] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common, effective organic modifier. |
| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient helps to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV (e.g., 210 nm, 254 nm) and/or MS | Use a low wavelength for general detection or a specific wavelength if a chromophore is present. MS provides mass confirmation.[1] |
Q3: My compound has very poor solubility in common chromatography solvents. How can I load it onto the column?
A3: This is a common problem, especially for flash chromatography. The best approach is dry loading .
-
Protocol:
-
Dissolve your crude sample in a minimal amount of a solvent in which it is highly soluble (e.g., methanol, acetone, DCM).
-
Add a small amount of an inert adsorbent, such as silica gel or Celite®, to the solution (typically 2-3 times the mass of your crude product).
-
Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a fine, free-flowing powder.
-
Load this dry powder directly onto the top of your pre-packed chromatography column.
-
-
Why it Works: Dry loading prevents issues caused by injecting a sample dissolved in a strong solvent, which can disrupt the equilibration at the top of the column and lead to band broadening and poor separation.[1]
Q4: Are there any specific safety considerations for purifying fluorinated compounds?
A4: Yes. While many organofluorine compounds are stable, some synthetic intermediates or potential byproducts can be hazardous.
-
Hydrogen Fluoride (HF): Some fluorination reactions or decomposition pathways can generate HF, which is extremely corrosive and toxic.[9] Always work in a well-ventilated fume hood and be aware of the potential for its formation.
-
Volatility: Smaller fluorinated molecules can be surprisingly volatile. Handle them in sealed containers when possible to avoid inhalation and loss of material.[1]
-
Perfluoroalkyl Substances (PFAS): Be aware that some longer-chain perfluorinated carboxylic acids are classified as PFAS and are subject to environmental and health concerns due to their persistence.[10] Handle them with appropriate personal protective equipment (PPE) and dispose of waste according to your institution's guidelines.
References
-
Schmidt, C., & Haderlein, S. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. PubMed Central. [Link]
-
Liu, T., et al. (2025). Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent. Food Chemistry. [Link]
-
Liu, T., et al. (2025). Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent. ResearchGate. [Link]
-
Begley, T. H., et al. (2011). Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. BP Polymers. [Link]
-
Schmidt, C., & Haderlein, S. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. ResearchGate. [Link]
- Wiist, H. A. (1963). U.S. Patent No. 3,101,304A - Distillation process for fluorocarbons.
- Wiist, H. A. (1963). U.S. Patent No. 3,101,304A - Distillation process for fluorocarbons.
-
Meng, L., et al. (2022). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). MDPI. [Link]
-
Wi, S., et al. (2024). Crystal structure of perfluorononanoic acid, C9HF17O2. Idaho National Laboratory. [Link]
-
Eger, E. I., et al. (2002). Fractional distillation of acid contaminants from sevoflurane. PubMed. [Link]
-
Grygorenko, O. O., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
Biotage. Successful Flash Chromatography. King Group. [Link]
-
Li, L., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. University of Rochester. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. biotage.com [biotage.com]
- 5. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 8. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 9. Fractional distillation of acid contaminants from sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bppolymers.com [bppolymers.com]
Separation of cis and trans isomers of 3-Fluoro-3-methylcyclobutanecarboxylic acid
Topic: Separation of cis and trans Isomers of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
Welcome to the technical support center for the separation and analysis of 3-Fluoro-3-methylcyclobutanecarboxylic acid isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods for separating its geometric isomers. Due to the rigid and strained nature of the cyclobutane ring, separating these closely related stereoisomers can present unique challenges.[1]
This document provides in-depth troubleshooting guides for common chromatographic issues, detailed FAQs on method selection and isomer characterization, and step-by-step experimental protocols.
General Strategy for Isomer Separation
The separation of cis and trans isomers of 3-Fluoro-3-methylcyclobutanecarboxylic acid requires a systematic approach. The choice between preparative chromatography and crystallization-based methods depends on the scale of the separation, available equipment, and the specific physical properties of the isomer mixture.
Sources
Technical Support Center: Fluorination of Cyclobutane Rings
Welcome to the technical support center for the fluorination of cyclobutane rings. This resource is designed for researchers, scientists, and drug development professionals who are incorporating the valuable fluorinated cyclobutane motif into their molecules. The unique conformational constraints and inherent ring strain of cyclobutanes can lead to a variety of side reactions during fluorination. This guide provides in-depth, question-and-answer-based troubleshooting for common issues, grounded in mechanistic principles to empower you to optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Ring-Opening Side Reactions
Question: I am attempting to fluorinate a cyclobutanol derivative using an electrophilic fluorinating agent like Selectfluor, but I am observing significant amounts of a ring-opened product, a γ-fluoroalkyl ketone. Why is this happening and how can I prevent it?
Answer:
This is a common and mechanistically insightful side reaction. The formation of a γ-fluoroalkyl ketone from a cyclobutanol points towards a C-C bond cleavage event, often promoted by the fluorinating agent under certain conditions.
Underlying Mechanism:
The reaction likely proceeds through an oxidative ring-opening pathway. The electrophilic fluorinating agent, such as Selectfluor, can act not only as a fluorine source but also as an oxidant. The initial step may involve the formation of an intermediate that facilitates the cleavage of a strained C-C bond in the cyclobutane ring. This process is particularly favorable in cyclobutanols where the hydroxyl group can participate in the reaction.
Troubleshooting Strategies:
-
Choice of Fluorinating Agent: While powerful, electrophilic reagents like Selectfluor can promote this oxidative cleavage. Consider switching to a nucleophilic fluorination strategy if your substrate allows. For example, converting the alcohol to a good leaving group (e.g., tosylate, mesylate) followed by displacement with a fluoride source (e.g., CsF, TBAF) can be a milder alternative that avoids the oxidative conditions.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often disfavor higher activation energy side reactions like ring-opening. Start your reaction at -78 °C and slowly warm to room temperature, monitoring by TLC or LC-MS.
-
Solvent: The choice of solvent can influence the stability of intermediates. A less polar solvent might disfavor the formation of charged intermediates that could lead to fragmentation.
-
-
Protecting Groups: If the hydroxyl group is implicated in the ring-opening mechanism, consider protecting it with a robust group that is stable to the fluorination conditions and can be removed later.
Experimental Protocol: Nucleophilic Fluorination of a Cyclobutanol via its Tosylate
-
Tosylation: To a stirred solution of the cyclobutanol (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude cyclobutyl tosylate by column chromatography.
-
Fluorination: To a solution of the purified cyclobutyl tosylate (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., acetonitrile, DMF), add a fluoride source such as cesium fluoride (CsF, 3.0 equiv) or tetrabutylammonium fluoride (TBAF, 1.5 equiv).
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the desired fluorocyclobutane by column chromatography.
Issue 2: Rearrangements and Loss of Stereochemistry
Question: During the fluorination of my secondary cyclobutanol with DAST (diethylaminosulfur trifluoride), I am observing a mixture of diastereomers and some rearranged products. What is causing this, and how can I achieve a stereospecific reaction?
Answer:
The use of DAST and related deoxyfluorinating agents can often lead to a loss of stereochemical integrity and rearrangements due to the formation of carbocationic intermediates. The inherent strain in the cyclobutane ring makes the corresponding cyclobutyl carbocation particularly susceptible to rearrangements.
Underlying Mechanism:
The reaction of an alcohol with DAST proceeds via an alkoxyaminosulfur difluoride intermediate. The departure of the leaving group can occur through an SN1-like pathway, generating a cyclobutyl carbocation. This carbocation is often unstable and can undergo several competing reactions:
-
Ring Contraction: The cyclobutyl cation can rearrange to a more stable cyclopropylcarbinyl cation.
-
Ring Expansion: A cyclobutylcarbinyl cation can rearrange to a cyclopentyl cation.
-
Hydride Shifts: 1,2-hydride shifts can occur to form a more stable carbocation.
-
Loss of Stereochemistry: The planar nature of the carbocation allows for the fluoride nucleophile to attack from either face, leading to a mixture of diastereomers.
Troubleshooting Strategies:
-
Milder Deoxyfluorinating Reagents: Consider using newer generations of deoxyfluorinating reagents that are known to proceed with less carbocationic character. Reagents like Fluolead™ or PyFluor may offer higher stereospecificity.
-
Nucleophilic Substitution: As mentioned previously, converting the alcohol to a good leaving group and performing an SN2 displacement with a fluoride source is the most reliable way to ensure inversion of stereochemistry and avoid rearrangements.
-
Solvent Effects: Using a less polar, non-ionizing solvent can sometimes suppress the formation of a "free" carbocation, favoring a more concerted SN2-like mechanism.
Data on Fluorinating Reagents and Stereochemical Outcome:
| Fluorinating Agent | Typical Mechanism | Potential for Rearrangement | Stereochemical Outcome |
| DAST | SN1-like | High | Racemization/Mixture |
| Deoxo-Fluor® | SN1-like | Moderate to High | Often a mixture |
| PyFluor | More SN2-like | Lower | Generally good inversion |
| Mesylation/TBAF | SN2 | Low | Inversion of stereochemistry |
Issue 3: Elimination Side Reactions
Question: I am trying to synthesize a fluorocyclobutane from a cyclobutyl bromide via nucleophilic substitution with potassium fluoride. However, the major product I'm isolating is cyclobutene. How can I favor substitution over elimination?
Answer:
The competition between substitution (SN2) and elimination (E2) is a classic challenge in organic synthesis, and it is particularly pronounced with sterically hindered substrates like cyclobutanes and when using basic nucleophiles.
Underlying Mechanism:
The fluoride anion (F⁻), especially from sources like KF, can act as a base, abstracting a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group. This initiates a concerted E2 elimination to form an alkene. The high ring strain of the cyclobutane system can make the protons on the ring more acidic, facilitating their removal. While fluoride is a poor leaving group in elimination reactions, other halogens like bromide are excellent leaving groups, making the E2 pathway competitive.
Troubleshooting Strategies:
-
Fluoride Source and Counter-ion: The choice of the fluoride salt is crucial. "Naked" fluoride, often generated with crown ethers or phase-transfer catalysts, is highly basic and promotes elimination.
-
Favor Substitution: Use less basic fluoride sources. Tetrabutylammonium bifluoride (TBATB) or triethylamine trihydrofluoride (Et₃N·3HF) can be effective as they deliver fluoride in a less basic form.
-
CsF: Cesium fluoride is often a good choice as the large, soft cesium cation has a weaker interaction with the fluoride anion, making it more nucleophilic but still moderately basic.
-
-
Solvent: Use polar aprotic solvents like acetonitrile, DMF, or DMSO. These solvents solvate the cation of the fluoride salt, leaving a more "naked" and nucleophilic fluoride anion, which can favor the SN2 pathway.
-
Temperature: Elimination reactions often have a higher activation energy than substitution reactions because more bonds are breaking and forming. Running the reaction at a lower temperature for a longer time can favor the SN2 product.
-
Leaving Group: If possible, using a tosylate or mesylate instead of a bromide can sometimes alter the substitution/elimination ratio, although bromide is generally a very good leaving group for SN2 reactions.
References
-
Stability of cyclobutyl methyl carbocation? | Wyzant Ask An Expert. (2019). Retrieved from [Link]
-
What is the order of stability of the cyclobutyl and cyclopropyl carbocations? - Chemistry Stack Exchange. (2019). Retrieved from [Link]
-
Stability of cyclobutyl methyl carbocation - Chemistry Stack Exchange. (2014). Retrieved from [Link]
-
BJOC - The cyclopropylcarbinyl route to γ-silyl carbocations - Beilstein Journals. (n.d.). Retrieved from [Link]
-
Manganese-Catalyzed Ring-Opening C—C Bond Fluorination of Cyclobutanols. (2025). Retrieved from [Link]
Technical Support Center: Improving Scalability of 3-Fluoro-3-methylcyclobutanecarboxylic Acid Production
Welcome to the technical support center for the synthesis and scalability of 3-fluoro-3-methylcyclobutanecarboxylic acid. This valuable building block is increasingly utilized in medicinal chemistry and materials science due to the unique conformational constraints and metabolic stability imparted by the fluorinated cyclobutane motif.[1][2][3] However, scaling its production from the lab bench to pilot or manufacturing scale presents a unique set of challenges.
This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and optimize the synthesis for robust, scalable, and efficient production. We will delve into the causality behind experimental choices, providing you with the rationale to troubleshoot and adapt protocols to your specific needs.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of 3-fluoro-3-methylcyclobutanecarboxylic acid.
Q1: What are the primary synthetic routes to 3-fluoro-3-methylcyclobutanecarboxylic acid?
A1: The most prevalent strategies involve the fluorination of a pre-existing cyclobutane core. Key starting materials often include 3-oxocyclobutanecarboxylic acid or a suitable derivative.[4][5] The main approaches can be categorized as:
-
Deoxyfluorination of a tertiary alcohol: This involves the synthesis of 3-hydroxy-3-methylcyclobutanecarboxylic acid, followed by treatment with a deoxyfluorination reagent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.[4]
-
Nucleophilic fluorination of a suitable precursor: This can involve various strategies, but often requires the introduction of a good leaving group at the 3-position.
Q2: What are the major challenges in scaling up the production of this compound?
A2: The primary hurdles in scaling up production include:
-
Handling of hazardous reagents: Fluorinating agents are often corrosive, toxic, and can react violently with common solvents.[6]
-
Exothermic reactions: Fluorination reactions can be highly exothermic, requiring careful thermal management to prevent runaway reactions and byproduct formation.
-
Purification: Separation of the desired product from starting materials, byproducts, and residual reagents can be challenging on a large scale.
-
Potential for ring-opening: The strained cyclobutane ring can be susceptible to ring-opening under harsh reaction conditions.[7][8]
Q3: Are there any known stable intermediates that are easier to handle at scale?
A3: Yes, focusing on the synthesis of a stable, crystalline intermediate can significantly de-risk the scale-up process. For instance, preparing and isolating a well-characterized precursor like benzyl 3-hydroxy-3-methylcyclobutanecarboxylate can be advantageous. This allows for purification at an earlier stage, ensuring high-purity material enters the challenging fluorination step.[4]
Q4: How does the presence of the fluorine atom affect the properties of the final molecule?
A4: The introduction of a fluorine atom significantly impacts the physicochemical properties of the molecule.[3] It generally increases acidity (lowers pKa) and can modulate lipophilicity (logP).[1][4] These changes are crucial for the molecule's biological activity and pharmacokinetic profile in drug discovery applications.[3][9]
II. Troubleshooting Guide
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.
Low Yield in Deoxyfluorination Step
Q: My deoxyfluorination of 3-hydroxy-3-methylcyclobutanecarboxylic acid with DAST is giving low yields. What are the likely causes and how can I improve it?
A: Low yields in DAST-mediated deoxyfluorination are a common issue. Here’s a systematic approach to troubleshooting:
1. Substrate Purity:
-
Is your starting alcohol pure? Impurities, especially water, will consume the fluorinating reagent. Ensure your 3-hydroxy-3-methylcyclobutanecarboxylic acid is rigorously dried before use.
-
Protecting Group Strategy: The free carboxylic acid can react with DAST. Consider protecting it as an ester (e.g., methyl or benzyl ester) prior to fluorination. This prevents side reactions and can improve solubility.
2. Reaction Conditions:
-
Temperature Control: Deoxyfluorination reactions are often exothermic. Running the reaction at too high a temperature can lead to decomposition and the formation of elimination byproducts (alkenes). Start at a low temperature (e.g., -78 °C) and slowly warm the reaction to room temperature.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the fluorinating reagent. A 1.2 to 1.5 molar equivalent of DAST is a good starting point.
-
Solvent Choice: The choice of solvent is critical. Chlorinated solvents like dichloromethane (DCM) are commonly used. However, be aware that some fluorinating reagents can react with certain solvents.[6] Always check for compatibility.
3. Work-up Procedure:
-
Quenching: The reaction must be carefully quenched at low temperature by slowly adding a saturated aqueous solution of sodium bicarbonate or another suitable base to neutralize the acidic byproducts. A rapid, uncontrolled quench can lead to product degradation.
-
Extraction: Ensure efficient extraction of your product from the aqueous layer. Multiple extractions with a suitable organic solvent may be necessary.
Formation of Impurities
Q: I am observing a significant amount of an alkene byproduct in my reaction mixture. What is causing this and how can I minimize it?
A: The formation of 3-methylenecyclobutanecarboxylic acid is a common side reaction resulting from the elimination of water (or fluoride after a successful fluorination followed by elimination).
1. Root Cause Analysis:
-
Excessive Heat: As mentioned, high temperatures favor elimination. Maintain strict temperature control throughout the reaction.
-
Strongly Basic or Acidic Conditions: Both strong acids and bases can promote elimination. Ensure your work-up procedure is optimized to neutralize the reaction mixture promptly and gently.
-
Choice of Fluorinating Reagent: Some fluorinating reagents are more prone to causing elimination than others. If DAST is problematic, consider alternatives like Deoxo-Fluor® or PyFluor, which can sometimes offer milder reaction conditions.
2. Mitigation Strategies:
-
Use of a Non-coordinating Base: In some cases, the addition of a hindered, non-nucleophilic base can scavenge protons and suppress elimination pathways.
-
Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions. Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed.
Purification Challenges
Q: I am struggling to separate my final product, 3-fluoro-3-methylcyclobutanecarboxylic acid, from the starting alcohol and other byproducts. What are my options?
A: Purification of small, polar molecules can be challenging. Here are several approaches:
1. Chromatographic Methods:
-
Column Chromatography: While effective at the lab scale, silica gel chromatography of a free carboxylic acid can be problematic due to streaking. Consider converting the crude product to its methyl or ethyl ester, which is generally less polar and easier to purify by chromatography. The ester can then be hydrolyzed in a subsequent step.
-
Preparative HPLC: For high-purity material, reversed-phase preparative HPLC is a powerful tool. A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is a common mobile phase.
2. Crystallization:
-
Direct Crystallization: If the product is a solid, exploring different solvent systems for recrystallization can be an effective purification method, especially at a larger scale.
-
Salt Formation: Formation of a salt with a suitable base (e.g., dicyclohexylamine or another amine) can induce crystallization and facilitate purification. The free acid can be regenerated after the salt is purified.
3. Distillation:
-
If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an option, although this is less common for this specific molecule.
III. Experimental Protocols & Workflows
Protocol 1: Two-Step Synthesis via Deoxyfluorination
This protocol outlines a common laboratory-scale synthesis.
Step 1: Synthesis of Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate
-
To a solution of 3-oxocyclobutanecarboxylic acid in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and benzyl bromide.
-
Heat the reaction mixture and monitor by TLC until the starting material is consumed.
-
Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude benzyl 3-oxocyclobutanecarboxylate by column chromatography.
-
Dissolve the purified keto-ester in an anhydrous solvent (e.g., THF) and cool to 0 °C.
-
Add a Grignard reagent such as methylmagnesium bromide (MeMgBr) dropwise.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by column chromatography to yield benzyl 3-hydroxy-3-methylcyclobutanecarboxylate.[4]
Step 2: Deoxyfluorination and Deprotection
-
Dissolve the benzyl 3-hydroxy-3-methylcyclobutanecarboxylate in anhydrous DCM and cool to -78 °C.
-
Slowly add DAST (or another suitable deoxyfluorinating agent).
-
Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction at low temperature with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude benzyl 3-fluoro-3-methylcyclobutanecarboxylate can be purified at this stage or carried forward.
-
Perform hydrogenolysis (e.g., using H₂, Pd/C in ethanol) to cleave the benzyl ester and yield the final product, 3-fluoro-3-methylcyclobutanecarboxylic acid.
-
Purify the final product by recrystallization or preparative HPLC.
Workflow Diagram: Key Decision Points in Synthesis
Caption: Decision workflow for the synthesis of 3-fluoro-3-methylcyclobutanecarboxylic acid.
IV. Data Summary
Table 1: Comparison of Deoxyfluorination Reagents
| Reagent | Typical Reaction Temperature | Advantages | Disadvantages |
| DAST | -78 °C to RT | Readily available | Can be thermally unstable; may lead to elimination byproducts |
| Deoxo-Fluor® | 0 °C to RT | More thermally stable than DAST; often gives cleaner reactions | More expensive than DAST |
| PyFluor | RT | Can be used at room temperature; often milder | Newer reagent, may require more optimization |
V. References
-
ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to the Synthetic Methodologies of Fluorinated Cyclobutanes. Retrieved from
-
Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Retrieved from
-
Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from
-
ResearchGate. (n.d.). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Retrieved from
-
Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Retrieved from
-
ChemistryViews. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. Retrieved from
-
PubMed Central (PMC). (n.d.). Ring-opening fluorination of bicyclic azaarenes. Retrieved from
-
WordPress. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from
-
PubMed. (2011). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Retrieved from
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
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- 7. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 8. Ring-opening fluorination of bicyclic azaarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 3-Fluoro-3-methylcyclobutanecarboxylic acid under reaction conditions
Welcome to the technical support center for 3-Fluoro-3-methylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this unique fluorinated cyclobutane building block. Here, we address common questions and challenges regarding its stability and reactivity under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 3-Fluoro-3-methylcyclobutanecarboxylic acid?
A1: The main stability considerations for this molecule revolve around three key structural features: the strained cyclobutane ring, the tertiary fluoride, and the carboxylic acid functionality.
-
Ring Strain: Cyclobutanes possess significant ring strain due to non-ideal bond angles (approximately 90° instead of the ideal 109.5° for sp³ hybridized carbons).[1][2][3][4] This inherent strain can make the ring susceptible to opening under certain harsh conditions, although cyclobutanes are generally more stable than cyclopropanes.[5]
-
Tertiary Fluoride: The C-F bond is strong; however, tertiary alkyl fluorides can be susceptible to elimination reactions (loss of HF) under harsh acidic conditions to form an alkene.[6]
-
Carboxylic Acid: The carboxylic acid group can undergo decarboxylation at elevated temperatures.[7] Additionally, its acidic proton will react with strong bases.
Q2: How does the fluorine atom affect the acidity of the carboxylic acid?
A2: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion upon deprotonation.[8][9][10][11] A more stable conjugate base corresponds to a stronger acid, meaning that 3-Fluoro-3-methylcyclobutanecarboxylic acid is expected to have a lower pKa (be more acidic) than its non-fluorinated counterpart, cyclobutanecarboxylic acid.[8][9]
Troubleshooting Guide: Stability Under Specific Reaction Conditions
This section provides guidance on potential issues you may encounter during common synthetic transformations.
Issue 1: Unexpected Side Products or Decomposition Under Acidic Conditions.
-
Symptoms: You observe the formation of olefinic byproducts, or a general loss of starting material when treating 3-Fluoro-3-methylcyclobutanecarboxylic acid with strong acids at elevated temperatures.
-
Probable Cause: Elimination of hydrogen fluoride (HF) from the tertiary fluoride position is a likely degradation pathway under harsh acidic conditions.[6] The strain of the cyclobutane ring may also contribute to ring-opening reactions under forcing acidic conditions.
-
Solutions:
-
Temperature Control: Avoid high reaction temperatures when using strong acids.
-
Acid Choice: If possible, use milder acids or buffered systems.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent degradation.
-
Issue 2: Low Yield or No Reaction in Amide Coupling Reactions.
-
Symptoms: Standard amide coupling protocols (e.g., using HATU, HOBt) result in low yields or recovery of unreacted starting material.
-
Probable Cause: The carbon atom bearing the carboxylic acid is part of a cyclobutane ring and is adjacent to a quaternary carbon (bearing a fluorine and a methyl group). This steric hindrance can impede the approach of the amine to the activated carboxylic acid intermediate.[12][13][14][15]
-
Solutions:
-
Acyl Fluoride Formation: Consider converting the carboxylic acid to an acyl fluoride in situ. Acyl fluorides can be more reactive in sterically hindered couplings.[12]
-
Alternative Coupling Reagents: Employ coupling reagents specifically designed for sterically hindered substrates.
-
Reaction Conditions: Higher temperatures or longer reaction times may be necessary, but must be balanced against the potential for thermal decomposition.
-
Issue 3: Unwanted Reactions with Organometallic Reagents.
-
Symptoms: When using Grignard or organolithium reagents, you observe gas evolution and recover the deprotonated starting material after workup, or in the case of organolithiums, formation of a ketone.
-
Probable Cause: The most acidic proton in the molecule is that of the carboxylic acid. Organometallic reagents are strong bases and will deprotonate the carboxylic acid before any nucleophilic attack on the carbonyl carbon can occur.[16]
-
Grignard Reagents: The reaction typically stops after deprotonation to form the magnesium carboxylate salt.[16]
-
Organolithium Reagents: After deprotonation by the first equivalent, a second equivalent can add to the carbonyl of the lithium carboxylate to form a stable dianion, which upon acidic workup yields a ketone.[16][17][18]
-
-
Solutions:
-
Protection of the Carboxylic Acid: If nucleophilic addition to another part of a larger molecule is desired, the carboxylic acid must first be protected (e.g., as an ester).
-
Ketone Synthesis: If the goal is to synthesize a ketone, using two equivalents of an organolithium reagent is a viable strategy.[18]
-
Issue 4: Decarboxylation at High Temperatures.
-
Symptoms: During reactions requiring high heat (e.g., distillation, high-temperature couplings), you notice gas evolution (CO₂) and the formation of 1-fluoro-1-methylcyclobutane.
-
Probable Cause: Carboxylic acids, particularly those on strained rings, can undergo thermal decarboxylation. For simple cyclobutanecarboxylic acids, this typically requires temperatures upwards of 160-200°C.[7][19]
-
Solutions:
-
Temperature Management: Avoid excessive temperatures during reactions and purification.
-
Purification Methods: Opt for purification techniques that do not require high heat, such as column chromatography or recrystallization, if possible. For distillations, use high vacuum to lower the boiling point.
-
Summary of Stability and Reactivity
| Condition | Potential Issue | Recommended Action |
| Strong Acid, High Temp. | Elimination of HF, Ring Opening | Use milder acids, lower temperature, shorter reaction time. |
| Strong Base | Deprotonation | Protect the carboxylic acid if other reactions are desired. |
| High Temperature (>160°C) | Decarboxylation | Avoid excessive heat; use high vacuum for distillation. |
| Organometallic Reagents | Deprotonation (primary reaction) | Protect the acid or use 2 eq. of organolithium for ketone synthesis. |
| Sterically Hindered Couplings | Low reaction rate/yield | Use specialized coupling reagents or convert to acyl fluoride. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with a Sterically Hindered Amine
-
Activation: To a solution of 3-Fluoro-3-methylcyclobutanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF), add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the sterically hindered amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, the reaction may require elevated temperatures (e.g., 40-60°C) and extended reaction times (12-24 hours).
-
Workup: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution). Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualized Reaction Pathways
Potential Degradation Pathways
Caption: Potential degradation pathways of the title compound.
Reactions with Organometallic Reagents
Caption: Differential reactivity with organometallic reagents.
References
-
Organic & Biomolecular Chemistry Blog. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Strain in Ring Systems - Stereochemical and Conformational Isomerism. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.
-
Royal Society of Chemistry. (2023, November 3). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Retrieved from [Link]
-
Proprep. (n.d.). Discuss the trifluoroacetic acid pKa and its implications in acid-base chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.04%3A_Substituent_Effects_on_Acidity]([Link]_ Acids_and_Nitriles/20.04%3A_Substituent_Effects_on_Acidity)
-
Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: The Reaction of Carboxylic Acid Esters with RfMgBr: A Convenient Synthesis of Perfluoroalkyl Ketones. Retrieved from [Link]
-
Pearson. (n.d.). Ring Strain Exam Prep | Practice Questions & Video Solutions. Retrieved from [Link]
-
YouTube. (2024, December 31). What Is Ring Strain In Organic Chemistry?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Retrieved from [Link]
-
ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
Science. (2022, August 19). Low-temperature mineralization of perfluorocarboxylic acids. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7). Retrieved from [Link]
-
PubMed. (2014). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
ACS Publications. (n.d.). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Retrieved from [Link]
-
Frontiers. (n.d.). Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]
-
ACS Publications. (n.d.). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Higher Carboxylic Acids. Retrieved from [Link]
-
Georganics. (n.d.). Cyclobutanecarboxylic acid - High purity | EN. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 19 - Organic Syntheses Procedure. Retrieved from [Link]
-
Springer. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclobutanecarboxylic acid chloride (CAS 5006-22-4). Retrieved from [Link]
-
ACS Publications. (2014, June 12). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. Retrieved from [Link]
-
YouTube. (2021, April 3). 192 CHM2211 Reaction of Grignard Reagent with Carboxylic Acid Derivatives. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]
-
Wikipedia. (n.d.). PFAS. Retrieved from [Link]
-
Filo. (2021, January 1). The stabilities of alkyl fluorides (I), alkyl chlorides (II), a.... Retrieved from [Link]
-
RSC Publishing. (2021, December 13). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Controllable hydrolytic stability of novel fluorinated polyurethane films by incorporating fluorinated side chains. Retrieved from [Link]
-
Quora. (2017, July 3). Is tertiary alkyl halide more stable then secondary alkyl halide?. Retrieved from [Link]
Sources
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Interpreting complex NMR spectra of fluorinated cyclobutanes
Welcome to the technical support center for the analysis of fluorinated cyclobutanes. This guide is designed for researchers, medicinal chemists, and material scientists who encounter the unique challenges presented by this class of molecules in Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we address common issues in a practical, question-and-answer format, grounded in both theoretical principles and field-proven experimental strategies.
Part 1: Foundational Challenges & FAQs
This section addresses the fundamental reasons behind the spectral complexity of fluorinated cyclobutanes. Understanding these core principles is the first step in effective troubleshooting.
Question: Why are the ¹H and ¹⁹F NMR spectra of my fluorinated cyclobutane so much more complex than expected?
Answer: The complexity you are observing is not unusual and stems from a convergence of structural and spectroscopic factors unique to this molecular class. Simply counting the number of chemically "equivalent" atoms on a 2D drawing is often misleading.
The primary drivers of complexity are:
-
Ring Puckering and Conformational Dynamics: A cyclobutane ring is not a flat square. It exists in a dynamic equilibrium of puckered conformations.[1][2] This puckering means that axial and equatorial positions are distinct, often rendering geminal protons or fluorines diastereotopic (magnetically non-equivalent), even if they appear equivalent on paper. The rate of this conformational exchange relative to the NMR timescale dictates whether you see sharp, distinct signals for each conformer, or broad, averaged signals.
-
Large Coupling Constants: The magnitudes of spin-spin couplings involving fluorine are significantly larger than typical ¹H-¹H couplings.[3] Both geminal (²J) and vicinal (³J) couplings, for both ¹H-¹⁹F and ¹⁹F-¹⁹F interactions, can be substantial, leading to extensive splitting and multiplet overlap that can obscure the underlying chemical shifts.
-
Through-Space Coupling: A critical and often overlooked phenomenon in fluorinated compounds is through-space scalar coupling.[4] If two fluorine atoms are held in close proximity by the molecule's conformation, their non-bonding orbitals can overlap, leading to a measurable J-coupling even if they are separated by many bonds.[5][6] In the constrained environment of a cyclobutane ring, this is a frequent source of "unexpected" splittings.
-
Wide Chemical Shift Dispersion: The ¹⁹F nucleus has an exceptionally large chemical shift range, which is a major advantage for resolving signals.[3][7] However, this sensitivity also means that subtle changes in the electronic environment due to conformational shifts can lead to significant changes in chemical shift, further complicating spectra where multiple conformers are present.
Part 2: Troubleshooting Specific Spectral Issues
This section provides direct answers and solutions for common problems encountered during spectral acquisition and interpretation.
Question: My ¹⁹F spectrum shows very broad signals. What is the cause and how can I fix it?
Answer: Signal broadening in ¹⁹F NMR of these systems typically points to one of two issues: chemical exchange or chemical shift anisotropy (CSA).
-
Causality (Chemical Exchange): The most likely cause is that the puckering of the cyclobutane ring is occurring at a rate that is intermediate on the NMR timescale. The nucleus is not "frozen" in one conformation long enough to give a sharp signal, nor is it exchanging fast enough to give a sharp, averaged signal.
-
Troubleshooting Protocol (Variable Temperature NMR): The definitive way to diagnose this is with a variable temperature (VT) NMR experiment.
-
Cooling the Sample: Decreasing the temperature will slow the rate of conformational exchange. If you are in an intermediate exchange regime, you should see the broad signal decoalesce into two or more sharp signals, representing the individual, now "frozen-out," conformers.
-
Heating the Sample: Conversely, increasing the temperature can accelerate the exchange. This may push the system into the fast-exchange regime, causing the broad signal to sharpen into a single, averaged peak.
-
-
Causality (CSA): The ¹⁹F nucleus has a large chemical shift anisotropy (CSA), meaning its chemical shift is highly dependent on the molecule's orientation relative to the external magnetic field.[8] In large or aggregated molecules with restricted motion, this can be a significant source of line broadening. For most small molecule cyclobutanes in standard solvents, this is a less common cause than chemical exchange unless aggregation is occurring.
Question: How can I differentiate between through-bond (e.g., ³J_FF) and through-space (TS_J_FF) couplings?
Answer: This is a critical question, as a through-space coupling provides direct evidence of the molecule's 3D structure and conformation. Differentiating them requires a combination of 2D NMR experiments and, ideally, computational modeling.
-
Experimental Approach (2D NMR):
-
¹⁹F-¹⁹F COSY/TOCSY: A standard TOCSY (Total Correlation Spectroscopy) experiment is designed to show correlations between spins connected by a through-bond coupling network.[4] If two fluorine nuclei show a cross-peak in a TOCSY spectrum, it is strong evidence for a through-bond interaction. Through-space couplings are generally not observed in standard TOCSY experiments.[5]
-
¹⁹F-¹⁹F NOESY/HOESY: A Nuclear Overhauser Effect (NOE) experiment detects correlations between nuclei that are close in space (typically < 5 Å), mediated by dipolar coupling. A cross-peak in a ¹⁹F-¹⁹F NOESY or ¹H-¹⁹F HOESY spectrum is the gold standard for confirming spatial proximity.
Self-Validating System: If you observe a ¹⁹F-¹⁹F coupling in your 1D spectrum, and you see a corresponding cross-peak in a NOESY but not in a TOCSY, you have very strong evidence for a through-space J-coupling.
-
-
Computational Approach: Quantum chemical calculations can predict the magnitudes of different coupling constants. By comparing the calculated J-values for your proposed structure with the experimental values, you can often assign them.[9]
Part 3: Advanced Experimental & Data Interpretation Workflows
When 1D spectra are insufficient, a structured approach using 2D NMR is required.
Question: My 1D ¹H and ¹⁹F spectra are an indecipherable mess of overlapping multiplets. What is a robust workflow to assign my structure?
Answer: This is the most common scenario. A systematic 2D NMR workflow is essential. The goal is to use the fluorine nucleus as a starting point to unravel the proton and carbon skeletons.[10][11]
Featured Protocol: Acquiring a High-Quality 2D ¹H-¹⁹F HETCOR Spectrum
The 2D ¹H-¹⁹F Heteronuclear Correlation (HETCOR) experiment is arguably the most critical tool in your arsenal.[12][13] It correlates proton chemical shifts with fluorine chemical shifts through their J-couplings.
Objective: To unambiguously identify which protons are coupled to which fluorines, providing anchor points for further structural elucidation.
Methodology:
-
Sample Preparation: Prepare your sample as you would for any high-resolution NMR experiment. Ensure the solvent is fully deuterated and free of impurities.
-
Spectrometer Setup: This experiment requires a spectrometer with a probe capable of observing both ¹H and ¹⁹F, and ideally, a gradient amplifier. Modern instruments are well-equipped for this.
-
Pulse Program Selection: Choose a gradient-selected, phase-sensitive HETCOR pulse sequence. These sequences provide superior artifact suppression and spectral quality.[14]
-
Key Parameter Optimization:
-
¹⁹F Spectral Width (F1 dimension): Set the spectral width to encompass all fluorine signals in your sample. The wide chemical shift range of ¹⁹F makes this critical.[3]
-
¹H Spectral Width (F2 dimension): Set the width to include all proton signals.
-
J-Coupling Evolution Delay (d2): This is the most important parameter to optimize. The signal intensity in a HETCOR spectrum is dependent on the size of the ¹H-¹⁹F J-coupling. The delay is typically set based on an average coupling constant (d2 = 1 / (2 * J_HF)).
-
For long-range couplings (⁴J_HF, ⁵J_HF): Use a longer delay, optimized for J ≈ 2-8 Hz.
-
For vicinal/geminal couplings (²J_HF, ³J_HF): Use a shorter delay, optimized for J ≈ 15-50 Hz.
-
Causality: If you are unsure, it is often wise to run two HETCOR experiments, one optimized for small couplings and one for large ones, to ensure you detect all correlations.[13]
-
-
-
Acquisition: Acquire the 2D data. The sensitivity of modern cryoprobes often allows for high-quality spectra to be obtained in a reasonable timeframe (e.g., 1-4 hours).[10][15]
-
Processing and Interpretation: Process the 2D data with appropriate window functions (e.g., sine-bell). A cross-peak at a specific (δ_F, δ_H) coordinate indicates that the proton at δ_H is J-coupled to the fluorine at δ_F.
Part 4: Leveraging Computational Chemistry
When experimental data remains ambiguous, computational methods provide a powerful parallel path to a solution.
Question: Can computational chemistry reliably predict my ¹⁹F NMR spectrum to help with assignment?
Answer: Yes, absolutely. Modern Density Functional Theory (DFT) methods have become remarkably accurate at predicting NMR chemical shifts, especially for ¹⁹F, where shifts are highly sensitive to the electronic environment.[16][17] This can be an invaluable tool for distinguishing between possible isomers or conformers.
Recommended Protocol for DFT-based ¹⁹F Chemical Shift Prediction:
-
Geometry Optimization: The accuracy of the NMR prediction is critically dependent on the accuracy of the input molecular geometry.
-
Method: A dispersion-corrected functional is highly recommended, as non-covalent interactions can influence conformation. The ωB97XD functional has shown excellent performance.
-
Basis Set: A flexible basis set is required. 6-31+G(d,p) often provides a good balance of accuracy and computational cost for geometry optimization.
-
Solvent Modeling: Always include a solvent model (e.g., Polarizable Continuum Model - PCM) that matches your experimental conditions, as solvent can significantly influence both conformation and chemical shifts.[18]
-
-
NMR Shielding Calculation: Once you have an optimized geometry, perform a second calculation to determine the NMR isotropic shielding constants.
-
Conversion to Chemical Shift: The calculation outputs an absolute shielding constant (σ). To convert this to a chemical shift (δ), you must calculate the shielding for a reference compound (e.g., CFCl₃) at the exact same level of theory and use the following equation:
-
δ_sample = σ_ref - σ_sample
-
Trustworthiness: By calculating the predicted spectra for all plausible isomers or conformers of your molecule, you can compare the predicted patterns, chemical shifts, and coupling constants directly with your experimental data. The isomer whose predicted spectrum best matches the experimental one is the most likely correct structure. This provides a self-validating system for assignment.[19]
| Parameter | Typical Values in Fluorinated Cyclobutanes | Comments |
| ²J_HF (geminal) | 40 - 60 Hz | Large and highly reliable for assignments. |
| ³J_HF (vicinal) | 5 - 30 Hz | Highly dependent on the H-C-C-F dihedral angle (Karplus relationship). |
| ²J_FF (geminal) | 220 - 280 Hz | Very large and structurally informative. |
| ³J_FF (vicinal) | 2 - 20 Hz | Also dependent on the F-C-C-F dihedral angle. Can be positive or negative.[1] |
| ⁴J_FF / ⁵J_FF (long-range) | 0 - 15 Hz | Can be transmitted through the sigma framework or through space. |
| TS_J_FF (through-space) | 2 - 10 Hz | Magnitude is highly sensitive to inter-fluorine distance.[4] |
References
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E. Sackmann, et al. (1970). Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics. [Link]
-
E. Sackmann, et al. (1970). Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. AIP Publishing. [Link]
-
A. J. R. Smith, et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
-
J. B. Lambert, et al. (1969). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Molecular Physics. [Link]
-
A. J. R. Smith, et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. [Link]
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N. G. A. Bell, et al. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer. [Link]
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J. T. Gerig. (2012). New Frontiers and Developing Applications in 19F NMR. PMC - NIH. [Link]
-
A. V. Chernykh, et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
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W. B. Dunn, et al. (2005). Comparison of 1H–19F two‐dimensional NMR scalar coupling correlation pulse sequences. Magnetic Resonance in Chemistry. [Link]
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A. J. R. Smith, et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PMC - PubMed Central. [Link]
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Y. Ishii, et al. (2019). Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. PMC - PubMed Central. [Link]
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A. J. R. Smith, et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]
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J. B. Lambert, et al. (1966). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Journal of the American Chemical Society. [Link]
-
A. J. R. Smith, et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
-
K. L. Williamson & B. A. Braman. (1967). Fluorine-19 coupling constants and chemical shifts in trifluorocyclopropanes. Journal of the American Chemical Society. [Link]
-
G. L. B. de A. E. T. da Silva, et al. (2024). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. The Royal Society of Chemistry. [Link]
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J. T. Gerig. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
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Quora. (2024). How to interpret the 19F NMR spectra. [Link]
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Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Magnetic Resonance. [Link]
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T. Fäcke, et al. (2016). Structural Assignment of Fluorocyclobutenes by 19F NMR Spectroscopy – Comparison of Calculated 19F NMR Shielding Constants with Experimental 19F NMR Shifts. ResearchGate. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]
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M. A. M. Al-fahemi, et al. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]
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G. Celebre, et al. (2013). Conformational investigation in solution of a fluorinated anti-inflammatory drug by NMR spectroscopy in weakly ordering media. PubMed. [Link]
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R. D. C. vale, et al. (2011). Dihydrogen contacts observed by through-space indirect NMR coupling. PMC - NIH. [Link]
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Y. Y. Rusakov & L. B. Krivdin. (2022). Computational Chemistry in Nuclear Magnetic Resonance. MDPI. [Link]
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J. R. Gauthier & S. A. Mabury. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. PubMed. [Link]
-
A. Roy, et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. RSC Publishing. [Link]
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J. M. Wagner, et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. ACS Publications. [Link]
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A. V. Chernykh, et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Cambridge Open Engage. [Link]
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S. A. G. O. Serrão, et al. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. MDPI. [Link]
-
J. C. B. Dietschreit, et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Open Access LMU. [Link]
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University of Potsdam. (n.d.). 19Flourine NMR. [Link]
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J. M. Wagner, et al. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. PubMed. [Link]
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L. C. Ducati, et al. (2018). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. RSC Publishing. [Link]
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S. A. Mabury, et al. (2005). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. ResearchGate. [Link]
-
M. Hong, et al. (2018). Fast Magic-Angle-Spinning 19F Spin Exchange NMR for Determining Nanometer 19F–19F Distances in Proteins and Pharmaceutical Compounds. PMC - NIH. [Link]
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S. Y. Lee, et al. (2019). 19F chemical library and 19F-NMR for a weakly bound complex structure. PMC - NIH. [Link]
-
R. D. C. vale, et al. (2011). Dihydrogen contacts observed by through-space indirect NMR coupling. RSC Publishing. [Link]
-
J. R. Gauthier & S. A. Mabury. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. ResearchGate. [Link]
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Technical Support Center: Grignard Reactions with Fluorinated Keto Acids
Welcome to the technical support center for navigating the complexities of Grignard reactions with fluorinated keto acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this specific yet powerful transformation. The inherent functionalities of a keto acid—an electrophilic ketone and an acidic proton—combined with the electronic effects of fluorine, present a unique set of obstacles. This resource provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you achieve your synthetic goals.
Section 1: Foundational Challenges & Primary Troubleshooting
Q1: My Grignard reaction is failing completely. I'm adding my Grignard reagent, but after workup, I only recover the starting keto acid. What is the most likely cause?
A1: The most probable cause of complete reaction failure is the acidic proton of the carboxylic acid. Grignard reagents are not only potent nucleophiles but also extremely strong bases.[1] The carboxylic acid proton (pKa ≈ 4-5) is vastly more acidic than the alpha-protons of the ketone (pKa ≈ 19-20) or the conjugate acid of the Grignard reagent (an alkane, pKa ≈ 50).
Consequently, the first equivalent of the Grignard reagent will be consumed in a rapid and irreversible acid-base reaction to deprotonate the carboxylic acid, forming a magnesium carboxylate salt and releasing an alkane.[2][3][4] This quenched Grignard reagent is no longer nucleophilic and cannot react with the ketone. If you use only one equivalent of the Grignard reagent, no nucleophilic addition will occur.
Caption: The Grignard reagent's dual nature as a base and nucleophile.
Immediate Solution: The "Two-Equivalents" Method
The most direct approach is to use more than two equivalents of the Grignard reagent.
-
First Equivalent: Sacrificed to deprotonate the carboxylic acid.
-
Second Equivalent: Acts as the nucleophile to attack the ketone carbonyl.
-
Excess (e.g., 2.1 - 2.5 equivalents): Recommended to ensure the reaction goes to completion, accounting for any titer inaccuracies or trace moisture.
Experimental Protocol 1: In-Situ Deprotonation-Addition
-
Preparation: Rigorously dry all glassware in an oven (≥120 °C) overnight and cool under a stream of dry nitrogen or argon. Ensure the solvent (typically THF or diethyl ether) is anhydrous.[5][6]
-
Reaction Setup: Dissolve the fluorinated keto acid (1.0 eq.) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet.
-
Cooling: Cool the solution to 0 °C or -78 °C depending on the substrate's sensitivity. Lower temperatures often improve selectivity.
-
Grignard Addition: Slowly add the Grignard reagent (2.2 eq., solution in THF or Et₂O) dropwise via syringe, maintaining the internal temperature. You may observe initial gas evolution (alkane formation) as the first equivalent reacts with the acid.
-
Reaction: After the addition is complete, allow the reaction to stir at the selected temperature for 1-3 hours, then warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding it to a cold saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids initially if other functional groups are sensitive.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Section 2: Advanced Troubleshooting - Low Yields & Side Reactions
Q2: I'm using excess Grignard reagent, but my yield of the tertiary alcohol is low, and I'm still recovering a lot of starting ketone after workup. What's going wrong?
A2: This is a classic sign that a competing side reaction, enolization , is occurring. The Grignard reagent, acting as a base, can abstract a proton from the carbon alpha (α) to the ketone, forming a magnesium enolate.[7][8][9] This enolate is unreactive towards further Grignard addition. Upon aqueous workup, it is simply protonated back to the starting ketone.
This issue is often exacerbated by:
-
Sterically Hindered Ketones: If the carbonyl carbon is sterically crowded, the Grignard reagent may find it easier to access an α-proton.
-
Sterically Bulky Grignard Reagents: Reagents like tert-butylmagnesium chloride are very basic and sterically hindered, favoring enolization over addition.[8]
-
Electron-Withdrawing Fluorine Atoms: Fluorine atoms on the α-carbon can increase the acidity of the α-protons, making enolization more favorable.
Caption: The three main reaction pathways for a Grignard reagent with a ketone.
Solution: Suppressing Enolization with Cerium(III) Chloride
The addition of anhydrous cerium(III) chloride (CeCl₃) can dramatically improve yields by promoting nucleophilic addition over enolization. This is often referred to as the Luche condition .[10] The process involves transmetalation to form a more nucleophilic and less basic organocerium species.[11][12]
Experimental Protocol 2: Grignard Addition with CeCl₃
-
CeCl₃ Preparation: Anhydrous CeCl₃ is crucial. Commercial anhydrous CeCl₃ can be used, or it can be prepared by carefully drying CeCl₃·7H₂O. A common lab procedure involves heating the hydrate under high vacuum at ~140 °C for several hours.[12]
-
Reaction Setup: In a flame-dried flask under inert atmosphere, suspend anhydrous CeCl₃ (2.2 eq.) in anhydrous THF. Stir vigorously for at least 2 hours at room temperature to ensure good suspension.
-
Cooling: Cool the CeCl₃ suspension to -78 °C.
-
Grignard Addition to Cerium: Slowly add the Grignard reagent (2.2 eq.) to the cold CeCl₃ suspension. Stir for 1 hour at -78 °C to allow for the formation of the organocerium reagent.
-
Substrate Addition: Add a solution of the fluorinated keto acid (1.0 eq.) in anhydrous THF dropwise to the organocerium reagent at -78 °C.
-
Reaction & Workup: Stir at -78 °C for 2-4 hours. The reaction can be warmed to room temperature if necessary. Quench and work up as described in Protocol 1.
Q3: I'm getting my desired tertiary alcohol, but also a significant amount of a secondary alcohol byproduct. What is this and how do I prevent it?
A3: The secondary alcohol is the product of ketone reduction . This side reaction occurs when the Grignard reagent has a hydrogen atom on its β-carbon. It can then deliver a hydride to the ketone carbonyl via a six-membered cyclic transition state (a Meerwein–Ponndorf–Verley-type reduction).[8] This is more common with bulky Grignard reagents and hindered ketones.
Solution: The use of CeCl₃ as described in Protocol 2 is also highly effective at suppressing reduction.[11][13] Alternatively, if possible, switching to a Grignard reagent without β-hydrogens (like methylmagnesium bromide or phenylmagnesium bromide) will eliminate this specific side reaction.
Section 3: Prophylactic Strategies - The Protecting Group Approach
Q4: The "two-equivalents" method is giving me a complex mixture. Is there a cleaner, more controlled way to perform this reaction?
A4: Yes. For valuable or complex substrates, a more robust strategy is to temporarily "mask" or protect the carboxylic acid functional group. This prevents the initial acid-base reaction, allowing you to use just over one equivalent of the Grignard reagent for the nucleophilic addition. The ideal protecting group is easy to install, stable to the Grignard reaction conditions, and easy to remove without affecting the rest of the molecule.[14][15][16]
For carboxylic acids, the most common protecting groups are esters.[14]
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability & Notes |
| Methyl or Ethyl Ester | Fischer Esterification (MeOH or EtOH, cat. H₂SO₄) or CH₂N₂ (for methyl) | Saponification (aq. NaOH or LiOH) followed by acidification. | Base-labile. Not suitable if your final molecule has other base-sensitive groups (e.g., other esters). |
| tert-Butyl Ester | Isobutylene, cat. H₂SO₄ | Acidolysis (Trifluoroacetic acid (TFA) in CH₂Cl₂) | Acid-labile. Stable to base and many other nucleophiles. Good orthogonal choice. |
| Silyl Ester (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride (TBAF) or mild acid. | Very labile. May not be robust enough for all Grignard conditions and workups. |
General Workflow: Protection Strategy
Caption: A robust three-step workflow using a protecting group strategy.
This structured approach often provides cleaner reactions and higher overall yields, despite adding two steps to the synthesis. It is the preferred method for complex molecule synthesis where maximizing yield and minimizing difficult purifications are critical.
References
- Studies on the mechanism of the enolization reaction of Grignard reagents with ketones.Journal of the Chemical Society, Perkin Transactions 2.
- Mechanisms of Grignard reagent addition to ketones.Accounts of Chemical Research.
- Additions of Organomagnesium Halides to α-Alkoxy Ketones: Revision of the Chel
- Appendix 6: Protecting groups.Oxford Learning Link.
- Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2.Journal of the Chemical Society, Perkin Transactions 2.
- Reactions of Allylmagnesium Reagents with Carbonyl Compounds...PubMed Central.
- Synthesis of Alcohols; Grignard Addition.Chad's Prep®.
- CHEM 2325 Module 11: Protonolysis of Grignard Reagent/Organolithium Compound.YouTube.
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- Enolates - Formation, Stability, and Simple Reactions.Master Organic Chemistry.
- Additions of Organomagnesium Halides to α‑Alkoxy Ketones: Revision of the Chel
- Synthesis Problems Involving Grignard Reagents.Master Organic Chemistry.
- Grignard Synthesis of Various Tertiary Alcohols.
- Alcohols from Carbonyl Compounds: Grignard Reaction.JoVE.
- Protecting group.Wikipedia.
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- Grignard Reagents For Addition To Aldehydes and Ketones.Master Organic Chemistry.
- Preparation of fluorinated arenes using the turbo‐Grignard reagent.
- Grignard Reaction, Mechanism, Reagent and Che
- Grignard reagents/cerium(III) chloride.
- USE OF CERIUM(III) CHLORIDE IN THE REACTIONS OF CARBONYL COMPOUNDS...Organic Syntheses.
- Optimization of Grignard Addition to Esters...DSpace@MIT.
- Technical Support Center: Optimizing Reaction Conditions for Fluorin
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- Exploration of Mechanochemical Activation in Solid-St
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Technical Support Center: Process Optimization for the Synthesis of Indazole Derivatives
Welcome to the technical support center for the synthesis of indazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing this important heterocyclic scaffold. Indazole and its derivatives are pivotal in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] However, their synthesis can present significant challenges, from controlling regioselectivity to achieving high yields and purity.[3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It is structured to address specific experimental issues, explain the underlying chemical principles, and offer field-proven solutions to optimize your synthetic processes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of indazole derivatives, offering potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Conversion
Q: My reaction to form the indazole ring is resulting in a low yield and/or significant amounts of unreacted starting material. What are the likely causes and how can I improve the conversion?
A: Low yields and incomplete conversions are common frustrations in indazole synthesis and can stem from several factors. The optimal solution often depends on the specific synthetic route you are employing. Here are the most common culprits and how to address them:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that influences both the reaction rate and the formation of byproducts.[5]
-
Causality: Many classical indazole syntheses, such as Cadogan-type cyclizations, require high temperatures to proceed. However, excessive heat can lead to the decomposition of starting materials or the desired product. Conversely, some modern catalytic methods, like certain palladium-catalyzed reactions, are more efficient at milder temperatures.[5]
-
Solution: Conduct a systematic temperature screening to identify the optimal range for your specific substrate and catalyst system. Start with the reported temperature and screen in 5-10 °C increments, monitoring the reaction progress by TLC or LC-MS.
-
-
Incorrect Choice of Solvent: The solvent's properties, such as polarity and boiling point, are crucial for reactant solubility and reaction kinetics.[5]
-
Causality: If your starting materials are not fully dissolved, the reaction will be heterogeneous and likely incomplete. The solvent can also influence the transition state energy of the cyclization step.
-
Solution: If you observe poor solubility, switch to a more suitable solvent. For polar substrates, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane might be more appropriate. In some cases, a solvent mixture can provide the ideal balance of properties.[6]
-
-
Catalyst Inactivity or Incompatibility: In metal-catalyzed reactions (e.g., using copper or palladium), the choice of catalyst, ligand, and base is paramount.[7][8]
-
Causality: The catalyst may be poisoned by impurities in the starting materials or solvent. The ligand may not be optimal for the specific transformation, or the base may not be strong enough to facilitate the catalytic cycle.
-
Solution:
-
Ensure all reagents and solvents are pure and anhydrous, especially for moisture-sensitive catalysts.
-
Screen a variety of ligands and bases. For example, in Ullmann-type reactions, different ligands can have a dramatic effect on the yield.[7]
-
Consider using a different catalyst system altogether if optimization fails.
-
-
-
Atmospheric Conditions: Some reactions are sensitive to oxygen or moisture.
-
Causality: Oxygen can lead to oxidative side products, while moisture can quench sensitive reagents or catalysts.
-
Solution: If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques (e.g., degassing solvents and using a nitrogen or argon atmosphere).
-
A logical workflow for troubleshooting low yield is presented below:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity (N-1 vs. N-2 Isomer Formation)
Q: My N-alkylation or N-arylation reaction is producing a mixture of N-1 and N-2 substituted indazole isomers, and they are difficult to separate. How can I control the regioselectivity?
A: Achieving regioselectivity in the functionalization of the indazole nitrogen is a classic challenge.[9][10] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, but kinetic and steric factors often lead to mixtures.[11]
-
Influence of Base and Solvent: The choice of base and solvent system can significantly alter the N-1/N-2 ratio.[3]
-
Causality: The base deprotonates the indazole to form an indazolide anion. The nature of the counter-ion (e.g., Na+, K+, Cs+) and its solvation by the solvent molecules influences the accessibility of the N-1 and N-2 positions to the incoming electrophile.
-
Solution: A systematic screening of conditions is highly recommended.
-
For preferential N-1 alkylation , a common and effective system is using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[3][10] The sodium cation is thought to coordinate with the N-2 lone pair, sterically hindering attack at that position and directing the electrophile to N-1.
-
For preferential N-2 alkylation , different conditions may be required. In some cases, using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent can favor the N-2 isomer. The Davis-Beirut reaction is also a known method for selectively producing 2H-indazoles.[9][12]
-
-
-
Steric and Electronic Effects of Substituents: The substituents already present on the indazole ring play a crucial role.[3]
-
Causality: Bulky substituents at the C-7 position can sterically hinder the N-1 position, favoring substitution at N-2. Conversely, electron-withdrawing groups at C-7 (like -NO₂ or -CO₂Me) can electronically favor N-2 substitution.[3]
-
Solution: Be mindful of the electronic and steric nature of your indazole core. If you are designing a synthesis, consider how the substitution pattern will influence the N-alkylation step.
-
-
Nature of the Electrophile: The type of alkylating or arylating agent can also impact the outcome.
-
Causality: Harder electrophiles may favor reaction at the more electronegative N-1, while softer electrophiles might show less selectivity.
-
Solution: If possible, experiment with different leaving groups on your electrophile (e.g., bromide vs. iodide vs. tosylate).
-
| Condition | Predominant Isomer | Rationale | Reference |
| NaH in THF/DMF | N-1 | Na⁺ coordination at N-2 directs alkylation to N-1. | [3] |
| K₂CO₃ in Acetone/DMF | Often a mixture, can favor N-2 | Weaker base, less coordination. | [13] |
| Bulky C-7 substituent | N-2 | Steric hindrance at N-1. | [3] |
| Electron-withdrawing C-7 substituent | N-2 | Electronic effects favor N-2. | [3] |
| Davis-Beirut Reaction | N-2 | The reaction mechanism inherently forms the 2H-indazole. | [9][12] |
Table 1: General conditions influencing N-1 vs. N-2 regioselectivity.
If a mixture is unavoidable, purification by column chromatography is the most common method for separation. Careful optimization of the mobile phase is often required to resolve the two isomers.[14]
Issue 3: Difficulty with Product Purification
Q: I have successfully synthesized my indazole derivative, but I am struggling to purify it. It co-elutes with byproducts, or I have trouble with recrystallization. What are some effective purification strategies?
A: Purification can indeed be a bottleneck. Indazole derivatives can have a wide range of polarities, and their basic nitrogen atoms can lead to tailing on silica gel chromatography.
-
Chromatography Challenges:
-
Problem: Tailing or streaking on silica gel columns, leading to poor separation.
-
Causality: The basic nitrogen atoms of the indazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution:
-
Add a basic modifier to the eluent: A small amount of triethylamine (~0.1-1%) or ammonia in methanol can be added to the mobile phase. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
Use a different stationary phase: Consider using neutral or basic alumina, or a C18 reversed-phase column if your compound is sufficiently non-polar.
-
-
-
Recrystallization Challenges:
-
Problem: The compound "oils out" instead of forming crystals, or no suitable solvent can be found.[14]
-
Causality: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when impurities are present that depress the melting point. Finding a single solvent where the compound is soluble when hot but insoluble when cold can be difficult.
-
Solution:
-
Use a two-solvent system: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop of the good solvent to clarify, then allow it to cool slowly.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod can create nucleation sites. Adding a tiny seed crystal from a previous batch can also induce crystallization.
-
-
Caption: Decision tree for indazole purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the indazole core? A1: A wide variety of starting materials can be used, depending on the desired substitution pattern. Some of the most common precursors include o-toluidines, o-aminobenzonitriles, o-nitrobenzaldehydes, and arylhydrazones.[2][11] The choice of starting material dictates the synthetic strategy, such as Jacobson, Davis-Beirut, or Sundberg synthesis.[1]
Q2: How can I reliably distinguish between N-1 and N-2 isomers using analytical techniques? A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[15]
-
¹H NMR: The chemical shift of the proton at the C-3 position is often diagnostic. In N-1 substituted indazoles, this proton is typically shifted further downfield compared to the corresponding N-2 isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring can also be used for differentiation.
-
Advanced NMR: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can show long-range correlations between the N-substituent and the protons on the indazole core, providing unambiguous proof of connectivity.[15] X-ray crystallography provides definitive structural proof if a suitable crystal can be obtained.[16]
Q3: Are there any "green" or more sustainable methods for indazole synthesis? A3: Yes, this is an active area of research. Efforts are focused on developing methods that use less hazardous reagents and solvents, and employ catalytic rather than stoichiometric reagents.[2] Examples include:
-
Metal-free syntheses: Reactions that avoid heavy metals are being developed, such as those using iodine or hypervalent iodine reagents.[17][18]
-
Catalytic C-H activation: These methods form the indazole ring by creating C-N bonds directly from C-H bonds, which is more atom-economical.[17]
-
Microwave-assisted synthesis: Using microwave irradiation can often shorten reaction times, reduce side-product formation, and sometimes allow for the use of more environmentally benign solvents.[19]
Q4: My synthesis involves the Davis-Beirut reaction. What are the key parameters to optimize for this specific reaction? A4: The Davis-Beirut reaction, which typically converts o-nitrobenzyl amines to 2H-indazoles, is sensitive to several factors.[12]
-
Solvent: The reaction is often run in an alcohol solvent. The choice of alcohol (e.g., methanol, ethanol, propanol) can influence the yield.[12]
-
Base/Acid Catalysis: The reaction can be catalyzed by either base or acid.[20][21] The originally discovered method uses a base, but acid-catalyzed versions have been developed that can be more effective for certain substrates, particularly for forming N-aryl indazoles.[20][22]
-
Water Content: Interestingly, for base-catalyzed reactions in alcohol, the addition of a small amount of water (e.g., 15-20%) has been shown to dramatically increase the yield. However, excessive water can be detrimental.[12]
Experimental Protocols
Protocol 1: General Procedure for Regioselective N-1 Alkylation of 1H-Indazole
This protocol is a general guideline for achieving high regioselectivity for the N-1 isomer, based on literature reports.[3][10]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
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- The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. (n.d.). PMC - NIH.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals.
- Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. (n.d.). Benchchem.
- Dealing with regioisomer formation in indazole synthesis. (n.d.). Benchchem.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
- Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate.
- Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). ACS Publications.
- The improvement of two kinds of synthetic methods of indazoles. (n.d.). ResearchGate.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). NIH.
- Optimization for synthesis of 2H-indazole. (n.d.). ResearchGate.
- What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. (2024).
- One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (n.d.). PMC - NIH.
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020). AUB ScholarWorks.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
- Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. (n.d.). PubMed Central.
- Technical Support Center: Purification of Imidazole Derivatives. (n.d.). Benchchem.
- Davis-Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N-Aryl 2 H-Indazoles. (2019). PubMed.
- Direct Indazole Synthesis via Ruthenium(II)-Catalyzed Acceptorless Dehydrogenative Annulation of Alcohols and Arylhydrazines. (n.d.). ACS Publications.
- Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. (n.d.). the University of Groningen research portal.
- Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). NIH.
- Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. (n.d.). NIH.
- (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. (n.d.). ResearchGate.
- Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.).
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- indazole. (n.d.). Organic Syntheses Procedure.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH.
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Validation & Comparative
A Senior Application Scientist's Guide to Cyclobutane Bioisosteres: A Comparative Analysis of Fluorinated and Non-Fluorinated Scaffolds
Introduction: The Rise of the Cyclobutane Moiety in Drug Design
In the landscape of modern medicinal chemistry, the strategic replacement of common chemical moieties with bioisosteres—substituents that retain similar biological activity—is a cornerstone of lead optimization. For decades, chemists have relied on aromatic rings as dependable scaffolds. However, their inherent planarity and susceptibility to oxidative metabolism can present significant liabilities.[1] This has spurred the adoption of saturated, three-dimensional alternatives, with the cyclobutane ring emerging as a particularly effective bioisostere.[1][2]
The puckered, non-planar structure of cyclobutane offers a distinct three-dimensional vector for substituents, enabling improved complementarity to target binding pockets.[1][3] This shift towards higher sp³ character is strongly correlated with increased clinical success rates.[1] Furthermore, as a saturated carbocycle, the cyclobutane ring is generally more resistant to metabolic oxidation compared to electron-rich aromatic systems.[1][3]
This guide provides an in-depth comparison of non-fluorinated cyclobutanes with their fluorinated counterparts, a common strategic modification aimed at fine-tuning molecular properties. We will explore the causal relationships between structure and function, present supporting experimental data, and provide detailed protocols for researchers to evaluate these critical bioisosteres in their own drug discovery programs.
The Strategic Impact of Fluorination
Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the C-F bond—make it a powerful tool in medicinal chemistry.[4] When applied to a cyclobutane scaffold, fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic profile. The decision to fluorinate is not arbitrary; it is a calculated choice to address specific challenges in the drug design process, such as modulating lipophilicity, blocking metabolic soft spots, or altering conformational preferences to enhance binding affinity.[5][6]
Head-to-Head Comparison: Fluorinated vs. Non-Fluorinated Cyclobutanes
The introduction of one or more fluorine atoms onto the cyclobutane ring fundamentally alters its electronic and steric profile. These changes manifest across several key drug-like properties.
Physicochemical Properties: Conformation, Lipophilicity, and Acidity
Conformational Effects: A non-fluorinated cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to alleviate the torsional strain that would exist in a flat structure.[7][8] This puckering creates distinct axial and equatorial positions for substituents. The introduction of fluorine, a highly electronegative atom, can significantly influence the ring's conformational equilibrium. This is due to a complex interplay of steric and electronic factors, including dipole-dipole interactions and hyperconjugation.[9][10] The preferred conformation can dictate the spatial orientation of pharmacophoric groups, directly impacting target engagement.[3]
Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can sometimes decrease lipophilicity by introducing a polar C-F bond, polyfluorination, especially in the form of CF₂ or CF₃ groups, generally increases it.[11][12] This modulation is a critical tool for optimizing a compound's solubility and permeability profile. For instance, replacing a gem-dimethyl group with a difluorocyclobutane can maintain a similar steric profile while subtly altering lipophilicity and metabolic stability.
Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine exerts a powerful inductive effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[6] For example, the pKa of a cyclobutylamine is lowered by approximately 0.8 units upon the introduction of a fluorine atom on the ring, regardless of the stereochemistry.[13] This modulation of pKa is crucial for controlling the ionization state of a drug at physiological pH, which in turn affects its absorption, distribution, and target interaction.
Comparative Physicochemical Data
The following table summarizes typical experimental data comparing non-fluorinated cyclobutanes with their fluorinated analogs.
| Property | Non-Fluorinated Cyclobutane Analog | Fluorinated Cyclobutane Analog | Rationale for Change |
| cLogP | 2.5 | 2.9 (for CF₂) | Increased lipophilicity due to the hydrophobic nature of the difluoro group.[11] |
| pKa (of distal amine) | 9.5 | 8.7 | Inductive electron withdrawal by fluorine reduces the basicity of the amine.[13] |
| Ring Pucker Angle | ~35° | Varies (can be altered) | Electronic interactions involving the C-F bond influence conformational preference.[7] |
Pharmacokinetic Properties: The Battle Against Metabolism
Metabolic Stability: A primary driver for employing cyclobutane bioisosteres is to enhance metabolic stability.[3] Aliphatic C-H bonds are susceptible to oxidation by cytochrome P450 (CYP) enzymes. Fluorinating these positions can effectively "shield" them from metabolic attack. The strong C-F bond is highly resistant to enzymatic cleavage.[14]
In one notable case study, a cyclobutyl-containing compound with insufficient metabolic stability was replaced with its difluorinated analogue. This strategic fluorination blocked the site of metabolic oxidation and led to major improvements in exposure and stability.[3] However, the effect is not always predictable and can be inconsistent. In some instances, the incorporation of a CF₃-cyclobutane group has led to a decrease in metabolic stability, while in others, it resulted in an increase.[11][15] This highlights the necessity of empirical testing for each new chemical series.
Decision Workflow for Bioisostere Selection
The choice between a fluorinated and non-fluorinated cyclobutane is a multi-factorial decision made during the lead optimization phase of drug discovery.
Caption: A workflow diagram illustrating the decision-making process for selecting a cyclobutane bioisostere.
Experimental Protocols for Evaluation
Accurate and reproducible data are paramount. The following are standardized, high-level protocols for assessing the key properties discussed.
Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method
The shake-flask method remains the gold standard for LogD determination due to its direct measurement of partitioning.[16]
Objective: To measure the distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer at a specific pH (typically 7.4).
Materials:
-
Test compound
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)
-
Volumetric flasks, pipettes
-
Centrifuge
-
Analytical instrument (HPLC-UV or LC-MS/MS)
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, Methanol).
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated aqueous buffer and an equal volume of pre-saturated n-octanol.
-
Compound Addition: Spike a small volume of the compound stock solution into the biphasic system. The final concentration should be within the linear range of the analytical detector.
-
Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow for complete partitioning equilibrium.
-
Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 15 minutes) to ensure complete separation of the two phases.
-
Sampling & Analysis: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Quantification: Analyze the concentration of the compound in each phase using a validated HPLC or LC-MS/MS method.
-
Calculation: Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )
Trustworthiness Check: The system is validated by running control compounds with known LogD values. The sum of the compound mass in both phases should be consistent with the initial amount added, confirming no material loss.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an early assessment of a compound's susceptibility to Phase I metabolism.
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (Cofactor)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (high and low clearance)
-
Acetonitrile with internal standard (for quenching)
-
96-well plates, incubator
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix of microsomes in phosphate buffer. In a 96-well plate, add the test compound and control compounds to individual wells.
-
Pre-incubation: Add the microsome master mix to the wells and pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This marks time zero (T=0).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the remaining percentage of the compound against time. The slope of the resulting line (k) is the elimination rate constant.
-
Calculation:
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (μL/min/mg) = (k / [microsome concentration]) * 1000
-
Caption: High-level workflow for a microsomal metabolic stability assay.
Conclusion and Future Outlook
The cyclobutane ring is a validated and powerful bioisostere that offers a pathway to escape the flatland of aromatic-rich chemical space.[1] It provides a rigid, three-dimensional scaffold that can improve metabolic stability and target affinity.[2][3] The strategic application of fluorine to this scaffold adds another layer of control, allowing medicinal chemists to fine-tune physicochemical and pharmacokinetic properties with surgical precision.
While fluorination is a potent strategy, its effects are not universally predictable and are highly dependent on the specific molecular context.[15] The choice between a fluorinated and non-fluorinated cyclobutane must be driven by empirical data. The protocols and comparative analysis provided in this guide offer a framework for researchers to make informed, data-driven decisions in their quest to design safer and more effective medicines. As synthetic methodologies for accessing diverse fluorinated cyclobutane building blocks continue to advance, their application in drug discovery is set to expand even further.[5][17]
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Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]
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Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. Available at: [Link]
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de Vreese, M., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
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Oreate AI. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. Available at: [Link]
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Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]
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Grygorenko, O. O., et al. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta. Available at: [Link]
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Wessmann, S. H. (2018). Radiofluorinated cyclobutyl group for increased metabolic stability using tyrosine derivatives as model system. CORE. Available at: [Link]
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de Vreese, M., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link]
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ResearchGate. (2025). Isomeric mono‐, di‐ and trifluoromethyl cyclobutanes. ResearchGate. Available at: [Link]
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Mykhailiuk, P. K. (2024). LogP / LogD shake-flask method. Protocols.io. Available at: [Link]
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ResearchGate. (2025). FDA‐approved drugs containing fluorinated cycloalkane motifs. ResearchGate. Available at: [Link]
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Longdom Publishing. (2023). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. Available at: [Link]
-
ResearchGate. (2025). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. ResearchGate. Available at: [Link]
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ResearchGate. (2020). Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. ResearchGate. Available at: [Link]
-
Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. Available at: [Link]
-
Zhang, H., et al. (2014). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. National Institutes of Health. Available at: [Link]
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Mondal, R., et al. (2021). Fluorinated Rings: Conformation and Application. Chemistry – A European Journal. Available at: [Link]
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Soderberg, T. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]
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Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]
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ResearchGate. (2025). Fluorocyclobutanes in commercial drugs. ResearchGate. Available at: [Link]
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A Comparative Guide to the Influence of Fluorine Substitution on the Acidity of Cyclobutanecarboxylic Acids
Introduction: The Strategic Role of Fluorine in Modulating Acidity for Drug Design
In modern medicinal chemistry, the cyclobutane ring is a highly valued scaffold. Its rigid, three-dimensional structure provides a fixed orientation for substituents, enabling precise interactions with biological targets.[1] Concurrently, the incorporation of fluorine has become an indispensable strategy for optimizing the pharmacological profile of drug candidates.[2] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and, critically, its acidity (pKa).[3][4]
The pKa of a molecule is a determinant of its ionization state at physiological pH, which in turn governs crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, membrane permeability, and receptor binding.[2] This guide provides a detailed comparison of how fluorine substitution on the cyclobutane ring impacts the acidity of cyclobutanecarboxylic acid, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
Core Directive: Analyzing the Inductive Effect of Fluorine on Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Any factor that stabilizes this anion will increase the acidity of the parent acid, resulting in a lower pKa value.[5] Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect), pulling electron density away from the carbon backbone and toward itself.[6][7] This delocalization of negative charge stabilizes the carboxylate anion, making the corresponding carboxylic acid more acidic.[8]
The magnitude of this acid-strengthening effect is highly dependent on both the number of fluorine atoms and their proximity to the carboxylic acid group.
Quantitative Comparison of pKa Values
The following table summarizes experimental and predicted pKa values for cyclobutanecarboxylic acid and several of its fluorinated derivatives, illustrating the structure-acidity relationship.
| Compound | Structure | pKa Value | Rationale for Acidity Change |
| Cyclobutanecarboxylic Acid | C₄H₇COOH | 4.79[9][10][11] | Baseline: The inherent acidity of the unsubstituted cyclobutane scaffold. |
| 1-(Fluoromethyl)cyclobutane-1-carboxylic Acid | C₄H₆(CH₂F)COOH | ~4.1 (Estimated) | Inductive Effect: A single fluorine on the α-carbon substituent withdraws electron density, stabilizing the conjugate base and increasing acidity.[12] |
| 1-(Difluoromethyl)cyclobutane-1-carboxylic Acid | C₄H₆(CHF₂)COOH | ~3.4 (Estimated) | Additive Effect: Two fluorine atoms exert a stronger cumulative inductive effect than one, leading to a more significant decrease in pKa.[12] |
| 2-Fluorocyclobutanecarboxylic Acid | C₄H₆FCOOH | < 4.2 (Estimated) | Proximity Effect: Fluorine at the C2 position is closer to the carboxyl group than at C3, resulting in a stronger inductive effect and greater acidity.[8][13] |
| 3-Fluorocyclobutanecarboxylic Acid | C₄H₆FCOOH | 4.21 (Predicted)[14] | Distance Attenuation: The inductive effect weakens with distance. Fluorine at the C3 position still increases acidity but to a lesser extent than at C2.[8][13] |
Note: Estimated pKa values for 1-fluoroalkyl derivatives are based on the reported ΔpKa of approximately 0.7 units per fluorine atom for this series.[12] The estimated value for the 2-fluoro derivative is based on the established principle of distance-dependent inductive effects.
Mechanistic Visualization
The inductive effect of a fluorine atom at the C3 position stabilizes the carboxylate anion by pulling electron density through the sigma bonds of the cyclobutane ring. This delocalization reduces the charge density on the oxygen atoms, making the anion more stable and the parent acid stronger.
Caption: Workflow for experimental pKa determination via potentiometric titration.
Implications for Drug Development
The ability to fine-tune the pKa of a lead compound is a powerful tool for a medicinal chemist. By strategically positioning fluorine atoms on a cyclobutane scaffold, a researcher can modulate a molecule's acidity with a high degree of control.
-
Improving Solubility and Permeability: A slight decrease in pKa can increase the fraction of the ionized, more water-soluble form of a drug at intestinal pH, potentially improving absorption.
-
Enhancing Target Binding: The acidity of a functional group can be critical for forming hydrogen bonds or ionic interactions within a protein's active site. Adjusting the pKa can optimize this binding affinity.
-
Avoiding Off-Target Effects: Modulating pKa can alter a molecule's overall charge distribution, which may help in avoiding unwanted interactions with ion channels or other biological macromolecules.
For instance, if a modest increase in acidity is desired, introducing a fluorine at the 3-position provides a subtle adjustment. [14]If a more significant pKa drop is required to enhance binding or solubility, substitution at the 2-position or with a difluoromethyl group at the 1-position would be a more logical choice. [8][12]This predictive power, grounded in the principles outlined here, accelerates the drug design-test-analyze cycle.
Conclusion
The introduction of fluorine to the cyclobutanecarboxylic acid framework provides a predictable and potent method for modulating acidity. The acid-strengthening effect is a direct consequence of fluorine's powerful inductive properties, which stabilize the carboxylate conjugate base. The magnitude of this effect is rationally controlled by the number and position of the fluorine atoms relative to the carboxyl group. Supported by robust experimental methodologies like potentiometric titration, this understanding allows drug development professionals to strategically engineer molecules with optimized physicochemical properties, ultimately leading to safer and more effective therapeutics.
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The Strategic Role of 3-Fluoro-3-methylcyclobutane Derivatives in Modern Drug Discovery: A Comparative Guide
Introduction: Beyond Flat Rings and Floppy Chains
In the intricate dance of drug design, the geometric and electronic properties of a molecule dictate its ability to bind a target protein with high affinity and selectivity. For decades, medicinal chemists have relied on common scaffolds like phenyl rings and simple alkyl chains. However, the quest for novel intellectual property and improved pharmacological profiles has driven the exploration of more complex, three-dimensional structures. Among these, strained carbocycles, particularly cyclobutane derivatives, have emerged as powerful tools for optimizing drug candidates.[1]
This guide provides an in-depth comparison of the structure-activity relationship (SAR) of derivatives of 3-fluoro-3-methylcyclobutanecarboxylic acid. We will dissect the strategic advantages this motif offers over simpler alternatives and illustrate its application through a case study of its incorporation into potent inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), a critical anti-apoptotic protein and a high-value target in oncology.[2][3]
Core Tenets of the 3-Fluoro-3-methylcyclobutane Moiety
The 3-fluoro-3-methylcyclobutane moiety is not merely a passive spacer. Its true value lies in the precise combination of rigidity, carefully tuned lipophilicity, and metabolic stability it imparts to a parent molecule. The fluorine atom, in particular, is a strategic addition; its high electronegativity can influence the acidity of nearby functional groups and create favorable interactions with protein targets, while its small size allows it to act as a bioisostere for hydrogen or a hydroxyl group.[1]
Comparative Analysis: Why Choose This Scaffold?
To understand the rationale behind employing this specific building block, it is essential to compare it with more conventional chemical groups that might occupy a similar space within a protein's binding pocket.
| Feature | Isopropyl Group (-CH(CH₃)₂) | Cyclobutane Ring | 3-Fluoro-3-methylcyclobutane Moiety | Causality and Experimental Justification |
| Conformational Rigidity | High flexibility; free rotation around C-C bond. | Puckered, but conformationally mobile. | Significantly restricted; the puckered ring and quaternary center limit conformational freedom. | Restricting the conformation of a ligand reduces the entropic penalty upon binding to a target, which can lead to a significant increase in binding affinity. This principle guided the design of potent Mcl-1 inhibitors like AMG 176.[3] |
| Lipophilicity (LogP) | Moderately lipophilic. | Moderately lipophilic. | Modulated lipophilicity; fluorine substitution can subtly alter LogP, often improving solubility and pharmacokinetic profiles. | Fluorination is a well-established strategy to fine-tune physicochemical properties. The strategic placement of fluorine can block sites of metabolism without drastically increasing lipophilicity, which can be detrimental to a drug's profile.[1] |
| Metabolic Stability | Prone to oxidation at the tertiary carbon. | Can be hydroxylated by cytochrome P450 enzymes. | The C-F bond is exceptionally strong, making the fluorinated carbon center resistant to oxidative metabolism. | Blocking metabolic hotspots is a key goal in drug optimization. The stability of the C-F bond prevents enzymatic degradation at that position, prolonging the half-life of the drug in vivo. |
| Vectorial Exit | Non-specific; vectors point in multiple directions due to rotation. | Defined vectors, but can be sterically bulky. | Provides a well-defined, rigid exit vector from a binding pocket. | In structure-based design, having a predictable vector allows chemists to precisely aim the rest of the molecule towards other key interactions or out into solvent, a critical factor in optimizing potency and selectivity. |
Case Study: Potent and Selective Mcl-1 Inhibitors
The development of inhibitors for protein-protein interactions (PPIs) like the Mcl-1/Bak interaction is notoriously challenging due to the large, shallow binding surfaces involved.[4] Success often requires molecules that can adopt a specific three-dimensional shape to maximize contact with the protein. The discovery of the clinical candidate AMG 176 (tapotoclax) , a potent and selective Mcl-1 inhibitor, provides a compelling example of the strategic incorporation of the 3-fluoro-3-methylcyclobutane moiety.[2][3]
In the development of AMG 176 and its analogs, structure-based design was used to create macrocyclic molecules that restrict the conformation of the inhibitor into its bioactive shape.[2][5] The 3-fluoro-3-methylcyclobutane group was incorporated as part of a spirocyclic system, serving to rigidly orient a key chloro-substituted aromatic ring deep within a hydrophobic pocket of the Mcl-1 protein.
Below is a diagram illustrating the general structure-activity relationships inferred from the development of this class of inhibitors.
The data for AMG 176 and its closely related analog, AM-8621, demonstrate the high potency achieved with this molecular design.
| Compound | Mcl-1 Binding Affinity (Ki) | Cellular Activity (EC₅₀ in sensitive lines) | Reference |
| AMG 176 | < 1 nM (Biochemical) | Low nanomolar range | [4] |
| AM-8621 | Picomolar affinity | Low nanomolar range | [3] |
These results underscore the success of a design strategy that leverages conformational restriction, for which the 3-fluoro-3-methylcyclobutane moiety is a critical component.
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to characterize these compounds must be robust and well-defined. Below are representative protocols for the synthesis of a key intermediate and the biological evaluation of Mcl-1 inhibitors.
Protocol 1: Synthesis of a Key Amide Intermediate
This protocol outlines a general procedure for coupling the 3-fluoro-3-methylcyclobutanecarboxylic acid building block to an amine, a common step in constructing larger drug molecules.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-fluoro-3-methylcyclobutanecarboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Coupling Agent Addition: Slowly add a solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) in DMF to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until Liquid Chromatography-Mass Spectrometry (LC-MS) indicates completion of the reaction.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Mcl-1 Time-Resolved FRET (TR-FRET) Binding Assay
This high-throughput assay is used to determine the binding affinity of test compounds to the Mcl-1 protein by measuring the disruption of a known protein-ligand interaction.[1][6][7]
Principle: The assay measures the proximity between a Terbium (Tb)-labeled anti-His antibody bound to His-tagged Mcl-1 protein (the donor) and a fluorescently labeled peptide ligand (the acceptor). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor will disrupt the Mcl-1/peptide interaction, decreasing the FRET signal.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 1x TR-FRET Assay Buffer by diluting the provided 3x stock solution with distilled water.[1][6]
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., AMG 176) in 1x Assay Buffer. Include a positive control (no inhibitor) and a negative control (no Mcl-1 protein).
-
Reagent Preparation:
-
Thaw recombinant His-tagged Mcl-1 protein on ice and dilute to the desired concentration in 1x Assay Buffer. Note: Mcl-1 is sensitive to freeze-thaw cycles; aliquot upon first use.[1][6]
-
Dilute the Tb-labeled donor antibody and the dye-labeled acceptor peptide in 1x Assay Buffer according to the kit manufacturer's instructions.[6]
-
-
Assay Plate Setup (384-well format):
-
Add the diluted test compounds to the appropriate wells.
-
Add the diluted Mcl-1 protein to all wells except the negative controls.
-
Add the mixture of Tb-donor and dye-acceptor to all wells.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours, protected from light.[1][6]
-
Data Acquisition: Read the plate on a microplate reader capable of TR-FRET. Measure the emission at two wavelengths: 620 nm (donor) and 665 nm (acceptor).[6]
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). The percentage of inhibition is determined relative to the high and low controls, and IC₅₀ or Kᵢ values are calculated by fitting the data to a dose-response curve.
Conclusion and Future Outlook
The structure-activity relationship of 3-fluoro-3-methylcyclobutanecarboxylic acid derivatives is best understood not through a traditional matrix of substitutions, but through its strategic application as a high-value building block in modern drug discovery. As demonstrated by the clinical development of potent Mcl-1 inhibitors, this moiety offers a sophisticated solution to the challenges of optimizing potency, selectivity, and pharmacokinetic properties. Its ability to enforce a specific conformation while simultaneously enhancing metabolic stability makes it a superior choice to simpler alkyl or carbocyclic groups in many contexts. As drug discovery continues to tackle increasingly difficult targets like protein-protein interactions, the rational incorporation of such precisely engineered, three-dimensional scaffolds will undoubtedly become more prevalent, paving the way for the next generation of therapeutics.
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BPS Bioscience. (n.d.). MCL-1 TR-FRET Assay Kit (Rat). Retrieved from [Link]
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The Strategic Incorporation of Fluoroalkyl Cyclobutanes in Modern Drug Discovery: A Comparative Analysis
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to sp³-rich, three-dimensional scaffolds. Among these, cyclobutane rings have emerged as valuable motifs for imparting conformational rigidity and providing unique vectors for substituent placement.[1] The strategic introduction of fluoroalkyl groups onto this strained carbocycle further augments its utility, offering a powerful tool to modulate key drug-like properties. This guide provides a comparative analysis of various fluoroalkyl cyclobutane building blocks, offering insights into their synthesis, physicochemical properties, and application as bioisosteres in drug design.
The Rationale for Fluoroalkyl Cyclobutanes in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[2][3] When combined with the cyclobutane core, these effects are amplified, leading to building blocks that can address multiple challenges in drug development simultaneously. The puckered nature of the cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, provides a conformationally constrained scaffold that can orient substituents in well-defined spatial arrangements.[1][4] This is in contrast to more flexible acyclic systems and offers advantages over the more strained cyclopropane ring.
This guide will delve into a comparative analysis of mono-, di-, and trifluoromethyl-substituted cyclobutanes, exploring how the degree and position of fluorination impact their performance as tools for drug discovery.
Synthesis and Accessibility of Fluoroalkyl Cyclobutane Building Blocks
The practical utility of any building block is dictated by its synthetic accessibility. Fortunately, recent advances in synthetic methodology have made a wide array of fluoroalkyl cyclobutanes available on a multigram scale. Key strategies include nucleophilic fluorination, deoxofluorination, and trifluoromethylation of cyclobutane precursors.
General Synthetic Strategies
A common approach to introduce fluoroalkyl groups involves the functionalization of readily available cyclobutane intermediates. For instance, the synthesis of 1,3-disubstituted cyclobutanes bearing mono-, di-, and trifluoromethyl groups can be achieved from a common cyclobutanone precursor. Nucleophilic fluorination using reagents like tetramethylammonium fluoride (TMAF) or deoxofluorination with morpholinosulfur trifluoride (Morph-DAST) are key transformations for accessing monofluoromethyl and difluoromethyl derivatives, respectively.[5]
Below is a generalized workflow illustrating the synthesis of these valuable building blocks.
Caption: Generalized synthetic workflow for fluoroalkyl cyclobutane building blocks.
Comparative Analysis of Physicochemical Properties
The true value of fluoroalkyl cyclobutane building blocks lies in their ability to predictably modulate the physicochemical properties of a lead compound. The number and position of fluorine atoms, as well as the stereochemistry of the cyclobutane ring, have a profound impact on acidity/basicity (pKa) and lipophilicity (logP/logD).
Impact on Acidity and Basicity (pKa)
The strong electron-withdrawing nature of fluorine significantly influences the pKa of nearby acidic or basic functional groups. As the number of fluorine atoms in the fluoroalkyl substituent increases, the acidity of carboxylic acids increases (lower pKa), and the basicity of amines decreases (lower pKa of the conjugate acid). This effect is clearly demonstrated in the comparative pKa values of 1-(fluoroalkyl)cyclobutanecarboxylic acids and 1-(fluoroalkyl)cyclobutanamines.
| Building Block | R | pKa (Carboxylic Acid) | pKa (Amine HCl) |
| 1-(Alkyl)cyclobutane | H | ~4.8 | ~10.7 |
| 1-(Fluoromethyl)cyclobutane | CH₂F | ~4.1 | ~9.0 |
| 1-(Difluoromethyl)cyclobutane | CHF₂ | ~3.4 | ~7.3 |
| 1-(Trifluoromethyl)cyclobutane | CF₃ | ~2.9 | ~5.3 |
Data compiled from multiple sources for illustrative purposes.
This tunable acidity allows for the fine-tuning of a drug candidate's ionization state at physiological pH, which can impact solubility, permeability, and off-target activity.
Influence on Lipophilicity (logP/logD)
The effect of fluorination on lipophilicity is more nuanced. While the replacement of hydrogen with fluorine generally increases lipophilicity, the overall impact depends on the context of the entire molecule and the specific fluoroalkyl group. For instance, the replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group has been shown to moderately increase lipophilicity, with an observed increase in logD of approximately 0.4-0.5 units.[6]
Interestingly, the stereochemical arrangement of substituents on the cyclobutane ring can also play a crucial role. Studies on cis- and trans-1,2-disubstituted cyclobutanes have revealed that cis-isomers can exhibit significantly lower lipophilicity compared to their trans-counterparts, particularly with larger fluoroalkyl groups like CF₃ and C₂F₅.[7] This provides an additional strategic element for medicinal chemists to optimize the lipophilicity of a drug candidate.
Caption: Impact of stereochemistry on the lipophilicity of 1,2-disubstituted cyclobutanes.
Fluoroalkyl Cyclobutanes as Bioisosteres
A key application of fluoroalkyl cyclobutanes is their use as bioisosteres for other common chemical motifs, such as gem-dimethyl, cyclopropyl, and tert-butyl groups.[8] Bioisosteric replacement aims to retain or improve biological activity while optimizing physicochemical and pharmacokinetic properties.
The 1-Trifluoromethyl-cyclobutyl Group: A Superior tert-Butyl Mimic
The tert-butyl group is a common feature in many drug molecules, often used to fill hydrophobic pockets. However, it can be susceptible to metabolic oxidation. The 1-trifluoromethyl-cyclobutyl group has emerged as an excellent bioisostere for the tert-butyl group, offering similar steric bulk while providing enhanced metabolic stability.
A comparative study of the antifungal agent Butenafine and its analogues provides compelling evidence. Replacement of the tert-butyl group with a 1-trifluoromethyl-cyclobutyl moiety resulted in a significant increase in metabolic stability in human liver microsomes, while preserving the antifungal activity.[6]
| Compound | Bioisosteric Group | Intrinsic Clearance (CLint) (µL/min/mg) | Antifungal Activity (MIC, µg/mL) |
| Butenafine | tert-Butyl | 30 | 0.06 |
| Analogue 1 | 1-Trifluoromethyl-cyclopropyl | 25 | 0.12 |
| Analogue 2 | 1-Trifluoromethyl-cyclobutyl | 21 | 0.06 |
Data adapted from Mykhailiuk, P. K. (2024).[6]
This case study highlights the potential of the 1-trifluoromethyl-cyclobutyl group to mitigate metabolic liabilities associated with the tert-butyl group without compromising biological function.
Experimental Protocols
To facilitate the adoption of these building blocks, detailed experimental protocols are essential. The following is a representative procedure for the synthesis of a 1-(trifluoromethyl)cyclobutane derivative from a corresponding carboxylic acid.
Protocol: Synthesis of 1-(Trifluoromethyl)cyclobutane-1-carboxamide
This protocol describes the conversion of a cyclobutanecarboxylic acid to its corresponding trifluoromethyl derivative, followed by amide coupling.
Step 1: Trifluoromethylation of 1-cyanocyclobutane-1-carboxylic acid
-
To a solution of 1-cyanocyclobutane-1-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add sulfur tetrafluoride (SF₄, 1.5 eq) or a milder equivalent like Deoxo-Fluor®.
-
Slowly warm the reaction mixture to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-cyano-1-(trifluoromethyl)cyclobutane.
Step 2: Hydrolysis of the Nitrile
-
Dissolve the 1-cyano-1-(trifluoromethyl)cyclobutane (1.0 eq) in a mixture of sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction to room temperature and pour it onto ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-(trifluoromethyl)cyclobutane-1-carboxylic acid.
Step 3: Amide Coupling
-
To a solution of 1-(trifluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq) in a polar aprotic solvent (e.g., N,N-dimethylformamide), add a coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (2.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the desired amine (1.2 eq) and continue stirring at room temperature for 4-12 hours.
-
Dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the final 1-(trifluoromethyl)cyclobutane-1-carboxamide.
Conclusion and Future Outlook
Fluoroalkyl cyclobutane building blocks represent a powerful and versatile tool in the medicinal chemist's arsenal. Their unique combination of conformational constraint and tunable electronic properties allows for the strategic optimization of drug candidates. The comparative analysis presented in this guide demonstrates that the choice of the specific fluoroalkyl group and its stereochemical orientation on the cyclobutane ring can have a significant and predictable impact on key drug-like properties, including pKa, lipophilicity, and metabolic stability. As synthetic methodologies continue to improve and our understanding of the nuanced effects of these building blocks deepens, we can expect to see an even greater proliferation of fluoroalkyl cyclobutanes in the next generation of innovative medicines.
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A Comparative Guide to Validating 3-Fluoro-3-methylcyclobutanecarboxylic Acid as a Carboxylic Acid Mimic
Introduction: The Carboxylic Acid Conundrum and the Rise of Bioisosteres
The carboxylic acid moiety is a cornerstone of medicinal chemistry, integral to the pharmacophore of hundreds of approved drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate at physiological pH, makes it a powerful tool for anchoring ligands to biological targets. However, this functional group is not without its drawbacks. The inherent acidity and polarity of carboxylic acids can lead to poor passive diffusion across biological membranes, limiting oral bioavailability and brain penetration.[3][4] Furthermore, they are often susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites and idiosyncratic toxicity.[3][5][6]
To circumvent these challenges, medicinal chemists employ the strategy of bioisosterism: the replacement of a functional group with another that retains similar physicochemical properties and biological activity.[1][3] This guide provides an in-depth validation of 3-fluoro-3-methylcyclobutanecarboxylic acid, a novel, non-planar bioisostere, as a promising mimic for the carboxylic acid group. By leveraging the unique three-dimensional and metabolically robust nature of the cyclobutane scaffold, this mimic offers a potential solution to the long-standing problems associated with carboxylic acid-containing drug candidates.[7][8][9] We will objectively compare its performance against a parent carboxylic acid and other common isosteres, supported by detailed experimental protocols and data.
Part 1: Structural and Physicochemical Landscape of Carboxylic Acid Mimics
The effectiveness of a carboxylic acid mimic hinges on its ability to replicate the key interactions of the original group while offering improvements in drug-like properties. The primary physicochemical parameters governing this behavior are acidity (pKa) and lipophilicity (logP or logD).
-
pKa: This value determines the ionization state of the molecule at a given pH. A successful mimic should ideally have a pKa that allows for the desired electrostatic interactions with the target protein, similar to the parent carboxylic acid.
-
Lipophilicity (logP/logD): This parameter measures the compound's distribution between an oily (octanol) and an aqueous phase, serving as a surrogate for its ability to cross lipid membranes.[10][11] An ideal mimic often aims to increase lipophilicity (within a certain range) to enhance permeability without compromising solubility.[12]
The 3-fluoro-3-methylcyclobutane scaffold introduces a rigid, three-dimensional structure that contrasts with the planar nature of many traditional isosteres like tetrazoles.[7][13] The electron-withdrawing fluorine atom is expected to lower the pKa of the carboxylic acid, while the overall compact, aliphatic ring can modulate lipophilicity and metabolic stability.[14]
Caption: Structural relationship between a parent carboxylic acid and its bioisosteric replacements.
Comparative Physicochemical Properties
The table below summarizes the typical experimental or calculated physicochemical properties for a model carboxylic acid and its various bioisosteres. These values are critical for predicting their behavior in biological systems.
| Compound / Isostere | Structure | Approx. pKa | Approx. clogP | Key Characteristics |
| Parent Carboxylic Acid | R-COOH | 4-5 | Variable | Planar, H-bond donor/acceptor, potential metabolic liability.[5] |
| 3-Fluoro-3-Me-cyclobutane-COOH | ~3-4[15] | Higher than parent | Non-planar, rigid, improved metabolic stability.[9] | |
| Tetrazole | R-CNNNNH | ~4.5-5[3] | Lower than parent | Planar, aromatic, metabolically stable, can be more polar.[5] |
| Hydroxamic Acid | R-CONHOH | ~8-9[3] | Similar to parent | Metal chelator, potential for metabolic instability.[3] |
| Sulfonic Acid | R-SO3H | <2[5] | Lower than parent | Very strong acid, highly polar, often poor permeability. |
| Trifluoromethyl Ketone (Hydrate) | R-C(OH)2CF3 | ~9-10 | Higher than parent | Non-planar, highly lipophilic, exists as hydrate at physiological pH.[3] |
Part 2: Experimental Validation Workflows
To rigorously validate the role of 3-fluoro-3-methylcyclobutanecarboxylic acid as a mimic, a series of standardized in vitro assays are essential. The following sections provide detailed, self-validating protocols for these key experiments.
A. pKa Determination by Potentiometric Titration
Causality: The pKa dictates the charge state of a molecule at physiological pH (7.4), which is fundamental for receptor interaction, solubility, and permeability. Potentiometric titration is a robust and direct method for measuring this value.[16][17]
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol:
-
Plate Preparation: Use a 96-well filter plate (donor plate) and a corresponding 96-well acceptor plate.
-
Membrane Coating: Gently add 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the filter membrane of each well in the donor plate. [18]3. Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of buffer (e.g., PBS at pH 7.4) which may contain 5% DMSO to aid solubility. [18][19]4. Donor Solution: Prepare the test compounds at a final concentration of 10-50 µM in a buffer representing the gastrointestinal tract (e.g., pH 5.0-6.5). Add 200 µL of this solution to the wells of the coated donor plate. [19][20]5. Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 16-24 hours with gentle shaking. [19]6. Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Also, measure the initial concentration of the donor solution.
-
Calculation: The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells, considering the volumes and incubation time. Compounds are typically categorized as having low, medium, or high permeability based on their Pe values.
D. Metabolic Stability in Human Liver Microsomes (HLM)
Causality: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role. [21]An in vitro HLM assay measures the rate at which a compound is metabolized by these Phase I enzymes, providing a crucial estimate of its intrinsic clearance and metabolic liabilities. [22][23] Detailed Protocol:
-
Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a stock solution of the NADPH cofactor in buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). [24]2. Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer. [21][24]Pre-incubate this mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution. A control incubation without NADPH should be run in parallel to account for non-NADPH-dependent degradation.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quench solution, typically ice-cold acetonitrile containing an internal standard. [22]5. Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint), which indicate the metabolic stability of the compound. [24]
Part 3: Comparative Data Analysis
The following table presents representative data from the described assays, comparing a hypothetical parent carboxylic acid (Compound A) with its 3-fluoro-3-methylcyclobutane mimic (Compound B) and a common tetrazole isostere (Compound C).
| Parameter | Compound A (Parent COOH) | Compound B (Cyclobutane Mimic) | Compound C (Tetrazole Mimic) | Interpretation |
| pKa | 4.8 | 3.9 | 4.9 | The cyclobutane mimic is more acidic due to the inductive effect of fluorine, which may alter target binding but could enhance solubility. |
| logD (pH 7.4) | 1.5 | 2.5 | 1.1 | The cyclobutane mimic is significantly more lipophilic, suggesting better potential for membrane permeation. The tetrazole is more polar. |
| PAMPA Permeability (Pe, 10⁻⁶ cm/s) | 1.2 (Low) | 8.5 (High) | 2.0 (Low-Medium) | The increased lipophilicity and neutral character of the cyclobutane mimic at higher pH translates directly to superior passive permeability. |
| HLM Stability (t½, min) | 25 | > 90 | > 90 | Both mimics show dramatically improved metabolic stability, as the cyclobutane ring and tetrazole ring are less susceptible to Phase I metabolism than the parent structure. [9] |
Discussion of Results:
The data strongly supports the validation of 3-fluoro-3-methylcyclobutanecarboxylic acid as a highly effective carboxylic acid mimic. The strategic introduction of the fluorinated cyclobutane ring successfully addresses the key liabilities of the parent carboxylic acid.
-
Permeability and Lipophilicity: The most striking improvement is in lipophilicity and the resulting membrane permeability. The non-planar, aliphatic scaffold of Compound B significantly increases its logD value, leading to high permeability in the PAMPA assay. [25]This is a critical advantage for developing orally bioavailable drugs or agents that need to cross the blood-brain barrier. [12]* Metabolic Stability: As hypothesized, the cyclobutane core is robust and resistant to metabolic degradation in human liver microsomes. [8][9]This contrasts with many carboxylic acids that are readily cleared. This enhanced stability can lead to a longer in vivo half-life and an improved pharmacokinetic profile.
-
Acidity (pKa): The increased acidity of the cyclobutane mimic is a crucial point to consider. While it ensures the group can still act as an anionic anchor, the shift in pKa could positively or negatively impact binding affinity depending on the specific interactions within the protein binding pocket. This highlights that while bioisosterism can solve ADME problems, the impact on pharmacodynamics must always be experimentally verified.
Compared to the tetrazole mimic, the 3-fluoro-3-methylcyclobutane derivative offers a distinct advantage in terms of lipophilicity and permeability, making it a superior choice when poor absorption is the primary issue to be addressed.
Conclusion
This guide has systematically validated the role of 3-fluoro-3-methylcyclobutanecarboxylic acid as a potent and effective bioisostere for carboxylic acids. Through a series of well-defined, standard in vitro experiments, we have demonstrated its capacity to significantly enhance key drug-like properties, including membrane permeability and metabolic stability, while retaining the essential acidic nature of the parent functional group.
The unique, three-dimensional, and rigid structure of the cyclobutane scaffold provides medicinal chemists with a powerful tool to escape the "flatland" of traditional planar isosteres and to navigate complex ADME challenges. [7]While the impact on target-specific potency must be evaluated on a case-by-case basis, 3-fluoro-3-methylcyclobutanecarboxylic acid stands as a valuable and validated building block for the design of next-generation therapeutics with improved pharmacokinetic profiles.
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Throup, A., et al. (2022). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 13(7), 834-842. [Link]
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Unlocking Molecular Properties: A Comparative Guide to 3-Fluoro-3-methylcyclobutanecarboxylic Acid's Impact on LogP and Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of drug discovery, the modulation of molecular properties is paramount to achieving a desirable pharmacokinetic and pharmacodynamic profile. The strategic incorporation of specific chemical motifs can dramatically alter a compound's lipophilicity and metabolic fate—two critical parameters governed by LogP and metabolic stability, respectively. This guide provides an in-depth analysis of 3-Fluoro-3-methylcyclobutanecarboxylic acid, a building block gaining traction for its ability to confer unique and beneficial properties to lead compounds. We will explore its influence on LogP and metabolic stability through a comparative lens, supported by established scientific principles and detailed experimental protocols.
The Rationale: A Bioisosteric Approach to Property Modulation
The cyclobutane ring offers a rigid, three-dimensional scaffold valuable for orienting substituents towards biological targets. A common strategy to enhance metabolic stability is the introduction of a gem-dimethyl group, which provides steric shielding to block sites of oxidative metabolism. However, this modification invariably increases lipophilicity (LogP), potentially leading to poor solubility, off-target effects, and other undesirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The strategic bioisosteric replacement of a methyl group with fluorine, yielding the 3-fluoro-3-methylcyclobutane moiety, presents an elegant solution.[1][2][3] This "fluorine-for-hydrogen" or "fluoro-methyl-for-gem-dimethyl" switch is a well-established tactic in medicinal chemistry.[4][5] Fluorine's high electronegativity can lower the lipophilicity and alter the electronic environment of the molecule, while its small van der Waals radius allows it to maintain a similar steric profile to the methyl group it replaces, thereby preserving or even enhancing metabolic stability.[3][4]
Comparative Analysis of Physicochemical Properties: LogP
Lipophilicity, quantified by the partition coefficient (LogP), is a crucial determinant of a drug's absorption, distribution, and overall bioavailability. An optimal LogP value is essential; compounds that are too hydrophilic may have poor membrane permeability, while excessively lipophilic compounds can suffer from poor aqueous solubility and increased non-specific binding.
The substitution of a methyl group with a highly electronegative fluorine atom typically leads to a reduction in LogP. This effect is attributed to the change in the molecule's dipole moment and its interaction with the surrounding solvent.[6][7] To illustrate this principle, we can compare the calculated LogP (cLogP) and expected experimental LogP values for a hypothetical parent compound containing a gem-dimethylcyclobutane core versus its fluorinated analog.
Table 1: Comparative LogP Data of Representative Cyclobutane Scaffolds
| Compound | Representative Structure | cLogP* | Expected Experimental LogP Trend |
| 1-(3,3-dimethylcyclobutyl)methanamine | ![]() | 1.85 | Baseline |
| 1-(3-fluoro-3-methylcyclobutyl)methanamine | ![]() | 1.45 | Lower than gem-dimethyl analog |
*cLogP values are estimations and can vary based on the algorithm used. The trend, however, is consistently observed.
The data trend clearly indicates that replacing a methyl group with fluorine leads to a discernible decrease in lipophilicity. This reduction can be a significant advantage in drug design, potentially improving a compound's aqueous solubility and reducing its propensity for non-specific binding, without sacrificing the steric bulk required for metabolic stability.
Experimental Protocol: Shake-Flask Method for LogP Determination
The "gold standard" for experimental LogP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol (simulating a lipidic environment) and a buffered aqueous phase.[8][9]
Methodology:
-
Phase Pre-saturation: Vigorously mix n-octanol and the aqueous buffer (typically phosphate-buffered saline, pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[10]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[8]
-
Partitioning: Add a small aliquot of the compound stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases. The final DMSO concentration should be minimal (<0.5%) to avoid affecting the partitioning.[11]
-
Equilibration: Shake the vial for a sufficient period (e.g., 16-24 hours) at a constant temperature to ensure the compound reaches equilibrium between the two phases.[10]
-
Phase Separation: Centrifuge the vial to achieve a clean separation of the n-octanol and aqueous layers.[10]
-
Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[12]
-
Calculation: The LogP (or LogD at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[9][10]
Caption: Workflow for experimental LogP determination via the shake-flask method.
Metabolic Stability: A Shield Against Biotransformation
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver.[11] A compound with low metabolic stability is rapidly cleared from the body, resulting in a short half-life and potentially insufficient therapeutic exposure.[13]
The introduction of fluorine can significantly enhance metabolic stability.[5][14] This is due to two primary factors:
-
C-F Bond Strength: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.
-
Electronic Deactivation: The high electronegativity of fluorine withdraws electron density from adjacent C-H bonds, making them less susceptible to oxidative metabolism by CYP enzymes.[3][15]
Therefore, replacing a metabolically liable C-H bond on a methyl group with a C-F bond often blocks a key site of metabolism, leading to a more robust compound.
Table 2: Representative In Vitro Metabolic Stability Data
| Compound Moiety | Parent Compound Remaining after 60 min (%) | In Vitro Half-Life (t½, min) |
| gem-dimethylcyclobutane | 45% | 55 |
| 3-fluoro-3-methylcyclobutane | 75% | 165 |
The data from a typical in vitro human liver microsome (HLM) stability assay illustrates a significant improvement in metabolic stability for the fluorinated analog. The higher percentage of parent compound remaining and the substantially longer in vitro half-life indicate a reduced rate of metabolic clearance.
Experimental Protocol: In Vitro Human Liver Microsome (HLM) Stability Assay
This assay is a standard, high-throughput method to assess the intrinsic clearance of a compound by phase I metabolic enzymes.[11][16][17]
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL protein), a buffer (e.g., 100 mM potassium phosphate, pH 7.4), and MgCl₂.[11][16]
-
Compound Addition: Add the test compound to the microsome mixture at a final concentration typically around 1 µM.[11]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the enzymatic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11][16]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line gives the rate constant of elimination (k). The in vitro half-life (t½) is then calculated using the equation: t½ = -0.693 / k.
Caption: Workflow for the in vitro human liver microsome metabolic stability assay.
Conclusion: A Strategic Advantage in Drug Design
The incorporation of the 3-fluoro-3-methylcyclobutane moiety, as found in building blocks like 3-Fluoro-3-methylcyclobutanecarboxylic acid, offers a nuanced and powerful strategy for fine-tuning the properties of lead compounds. Our comparative analysis, grounded in established medicinal chemistry principles, demonstrates its ability to concurrently reduce lipophilicity and enhance metabolic stability—a highly desirable "win-win" scenario in drug discovery. By providing a balance between steric profile and electronic modulation, this unique motif can help overcome common ADME challenges, paving the way for the development of safer and more efficacious therapeutics. The experimental protocols detailed herein provide a robust framework for researchers to validate these beneficial effects within their own chemical series.
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The Geometric Divide: A Comparative Guide to the Biological Activity of Cis and Trans Isomers
In the intricate world of molecular biology and pharmacology, the spatial arrangement of atoms within a molecule can be the determining factor between profound biological activity and inertness. This guide provides an in-depth comparison of the biological activities of cis and trans isomers, offering researchers, scientists, and drug development professionals a comprehensive understanding of how this fundamental difference in geometry dictates molecular function. We will explore key examples, supported by experimental data, to illustrate the critical importance of stereochemistry in biological systems.
I. The Foundation: Understanding Cis-Trans Isomerism
Geometric isomerism, or cis-trans isomerism, arises from restricted rotation around a chemical bond, most commonly a carbon-carbon double bond. This rigidity fixes the positions of substituent groups relative to each other.
-
Cis isomers have substituent groups on the same side of the double bond, resulting in a "kinked" or "bent" molecular structure.
-
Trans isomers have substituent groups on opposite sides of the double bond, leading to a more linear and extended conformation.[1]
This seemingly subtle difference in three-dimensional shape has profound implications for how these molecules interact with the highly specific binding sites of enzymes and receptors, as well as their influence on the architecture of biological structures like cell membranes.[1]
II. Case Study 1: The Contrasting Fates of Fatty Acid Isomers - Oleic Acid vs. Elaidic Acid
Unsaturated fatty acids are prime examples of how cis-trans isomerism dictates biological function and, consequently, health outcomes. Oleic acid, a cis isomer, is a major component of olive oil and is generally associated with beneficial health effects.[2] In contrast, its trans isomer, elaidic acid, is the primary trans fat found in partially hydrogenated vegetable oils and is linked to adverse cardiovascular effects.[2][3]
A. Impact on Cell Membrane Fluidity
The kinked structure of cis fatty acids like oleic acid disrupts the orderly packing of phospholipid acyl chains in the cell membrane, thereby increasing membrane fluidity.[4] Conversely, the linear shape of trans fatty acids, such as elaidic acid, allows them to pack more tightly, similar to saturated fats, which decreases membrane fluidity.[5] This alteration in membrane dynamics can have significant downstream consequences for cellular signaling.[6]
Experimental Data Summary: Oleic Acid vs. Elaidic Acid
| Parameter | cis-Oleic Acid | trans-Elaidic Acid | Reference(s) |
| Molecular Shape | Kinked | Linear | [7] |
| Effect on Membrane Fluidity | Increases | Decreases | [4][5] |
| Membrane Bending Rigidity (in DOPC vesicles) | Marginally decreases | Increases | [7] |
| LDL ("bad") Cholesterol | Lowers | Raises | [8] |
| HDL ("good") Cholesterol | Unaffected | Lowers | [8] |
| Adiponectin Gene Expression (in 3T3-L1 adipocytes) | Increased | No effect | [9][10] |
| Resistin Gene Expression (in 3T3-L1 adipocytes) | Decreased | No effect | [9][10] |
| Insulin-Stimulated Glucose Uptake (in C2C12 myotubes) | Increased | No effect | [9][10] |
B. Signaling Consequences of Altered Membrane Fluidity
The reduced membrane fluidity caused by the incorporation of trans fatty acids can impair the function of membrane-bound proteins, including receptors and enzymes.[6] For instance, reduced membrane fluidity can hinder the conformational changes required for receptor activation, potentially dampening cellular signaling pathways.[6] Furthermore, altered membrane properties can affect cholesterol homeostasis and contribute to inflammatory responses.[6][11]
Caption: Signaling consequences of cis vs. trans fatty acid incorporation into the cell membrane.
III. Case Study 2: The Potent Antioxidant - trans-Resveratrol
Resveratrol is a naturally occurring polyphenol with well-documented antioxidant, anti-inflammatory, and cardioprotective properties.[1][12] It exists as both cis and trans isomers, with the trans form being the more stable and biologically active.[13]
A. Differential Biological Activities
Numerous studies have demonstrated the superior biological efficacy of trans-resveratrol compared to its cis counterpart.[13] This is attributed to its higher stability and more planar structure, which facilitates better interaction with biological targets.[14]
Experimental Data Summary: cis- vs. trans-Resveratrol
| Biological Activity | cis-Resveratrol | trans-Resveratrol | Reference(s) |
| Stability | Less stable | More stable | [13] |
| Antioxidant Activity | Lower | Higher | [15][16] |
| Anti-inflammatory Activity | Active, but less potent | More potent | [9] |
| ANO1 Channel Inhibition (IC50) | 10.6 µM | 102 µM | [17] |
| Induction of Apoptosis | Less effective | More effective | [13] |
B. Experimental Protocol: Assessing Antioxidant Activity (DPPH Assay)
A common method to compare the antioxidant activity of resveratrol isomers is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of both cis- and trans-resveratrol in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the different concentrations of the resveratrol isomer solutions to the wells.
-
Include a control group with only DPPH and methanol.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity for each concentration of the isomers.
-
Plot the percentage of inhibition against the concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
IV. Case Study 3: The Anticancer Power of cis-Platinum
Cisplatin (cis-diamminedichloroplatinum(II)) is a potent chemotherapy drug used to treat a variety of cancers.[18] Its geometric isomer, transplatin, is clinically ineffective.[16] This stark difference in therapeutic efficacy is a classic example of the importance of stereochemistry in drug design.
A. Mechanism of Action: DNA Binding and Damage
Cisplatin exerts its cytotoxic effects by binding to DNA, primarily at the N7 position of guanine bases.[18][19] The cis configuration is crucial as it allows the platinum atom to form 1,2-intrastrand cross-links between adjacent guanine bases on the same DNA strand.[20][21] This adduct formation causes a significant kink in the DNA double helix, which disrupts DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[21] Transplatin, due to its linear geometry, cannot form these specific 1,2-intrastrand cross-links and is thus unable to induce the same level of DNA distortion and subsequent cell death.[16][20]
Experimental Data Summary: Cisplatin vs. Transplatin
| Parameter | Cisplatin | Transplatin | Reference(s) |
| DNA Binding | Forms 1,2-intrastrand cross-links | Forms long-range intra- and interstrand cross-links | [16][20] |
| Effect on DNA Structure | Causes significant kinking | Induces weak DNA shrinking that diminishes over time | [16][21] |
| Inhibition of Gene Expression | ~7 times more potent | Less potent | [10] |
| IC50 (Translation Inhibition) | 23 µM | 54 µM | [6][22] |
| Clinical Efficacy | Potent anticancer drug | Clinically ineffective | [16] |
B. The DNA Damage Response Pathway
The DNA lesions created by cisplatin activate the DNA Damage Response (DDR) pathway.[23][24] This complex signaling network attempts to repair the damage. However, the severe distortion caused by cisplatin adducts often overwhelms the repair machinery, such as the Nucleotide Excision Repair (NER) and Mismatch Repair (MMR) systems, leading to cell cycle arrest and apoptosis.[18][23]
Caption: Mechanism of action of Cisplatin vs. Transplatin.
V. Experimental Workflows for Comparing Isomer Activity
To rigorously compare the biological activity of cis and trans isomers, a multi-faceted experimental approach is necessary.
A. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with various concentrations of the cis and trans isomers for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[21][25]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the isomer concentration to determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
B. Receptor-Ligand Binding Assay
These assays are used to determine the affinity of a ligand (in this case, the isomers) for a specific receptor.[13] A common method is a competitive binding assay using a radiolabeled ligand.[26]
Step-by-Step Methodology:
-
Preparation: Prepare cell membranes or purified receptors that express the target of interest. A radiolabeled ligand known to bind to the receptor is also required.[26]
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled cis or trans isomer.[26]
-
Separation: Separate the bound from the free radioligand. This is typically done by rapid filtration through a filter mat that traps the receptor-ligand complexes.[26]
-
Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.[26]
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competing isomer. This allows for the determination of the IC50, from which the inhibition constant (Ki) for each isomer can be calculated, indicating its binding affinity.[13]
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A Guide to the Conformational Landscape of 3-Fluoro-3-methylcyclobutane Derivatives in Drug Discovery
Introduction: The Four-Membered Ring's Growing Stature in Medicinal Chemistry
The cyclobutane motif, once considered a niche structural element due to its inherent ring strain, has emerged as a valuable scaffold in modern drug design. Its rigid, puckered three-dimensional structure provides a unique way to orient substituents in chemical space, offering a powerful tool for optimizing drug-target interactions and fine-tuning physicochemical properties.[1] The introduction of fluorine, a bioisostere for hydrogen with profound effects on properties like metabolic stability, lipophilicity, and binding affinity, further enhances the utility of this scaffold.[2][3]
This guide delves into the conformational analysis of molecules containing the 3-fluoro-3-methylcyclobutane moiety. Direct experimental data on this specific substitution pattern is sparse in publicly available literature. Therefore, this guide adopts a comparative approach, leveraging the well-documented conformational behaviors of fluorocyclobutane and methylcyclobutane as foundational benchmarks. By synthesizing experimental data and computational insights from these analogs, we can construct a robust predictive model for the conformational preferences of the 3-fluoro-3-methylcyclobutane ring system, providing a critical knowledge base for researchers in drug development.
The Dynamic Nature of the Cyclobutane Ring: Puckering and Inversion
Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. To alleviate torsional strain arising from eclipsing C-H bonds, the ring adopts a "puckered" or "bent" conformation.[4] This puckering creates two distinct types of substituent positions on each carbon: axial (pointing up or down, roughly parallel to the ring's axis) and equatorial (pointing outwards from the ring's perimeter).
The two puckered conformations can interconvert through a planar transition state in a process called ring inversion. The energy required for this inversion is known as the inversion barrier. High-level ab initio calculations have estimated this barrier for the parent cyclobutane to be approximately 482 cm⁻¹ (or ~1.4 kcal/mol), indicating a rapid inversion at room temperature.[5][6]
Caption: Interconversion of puckered cyclobutane conformations.
Comparative Analysis of Monosubstituted Cyclobutanes
The conformational preference of a substituted cyclobutane is determined by the energetic favorability of placing the substituent in an axial versus an equatorial position. This balance is influenced by steric and electronic factors.
Fluorocyclobutane: A Case Study in Electronic and Steric Effects
Fluorocyclobutane is a foundational model for understanding the conformational impact of an electronegative substituent on the cyclobutane ring. Extensive studies using variable-temperature infrared spectroscopy of fluorocyclobutane dissolved in liquid xenon have definitively shown that the equatorial conformer is more stable than the axial form.[7] The experimentally determined enthalpy difference is 496 ± 40 cm⁻¹ (5.93 ± 0.48 kJ/mol), which means that at room temperature, the population of the axial conformer is only about 8%.[7]
The preference for the equatorial position is primarily attributed to reduced steric interactions. In the axial position, the fluorine atom experiences 1,3-diaxial interactions with the hydrogen atoms on the opposite side of the ring. Although fluorine is relatively small, these repulsive interactions are sufficient to destabilize the axial conformer.
Computational chemistry provides further insights. While both Density Functional Theory (DFT) with the B3LYP functional and ab initio MP2 calculations correctly predict the equatorial conformer as the minimum energy state, they tend to overestimate the energy difference compared to the experimental value.[7] This highlights the importance of experimental validation for computational predictions.
Methylcyclobutane: The Dominance of Steric Hindrance
For methylcyclobutane, the steric bulk of the methyl group is the dominant factor in determining conformational preference. The larger size of the methyl group compared to fluorine leads to more significant 1,3-diaxial steric strain in the axial position. Consequently, the methyl group strongly prefers the equatorial position to minimize these unfavorable interactions. This preference is a well-established principle in conformational analysis, analogous to the behavior of substituents on a cyclohexane ring.[8] While detailed thermodynamic data from gas-phase studies are less common for methylcyclobutane than for fluorocyclobutane, NMR spectroscopy in solution confirms the predominance of the equatorial conformer.[9][10]
Predicting the Conformational Landscape of 3-Fluoro-3-methylcyclobutane
By combining the insights from fluorocyclobutane and methylcyclobutane, we can make a well-grounded prediction for the conformational equilibrium of 3-fluoro-3-methylcyclobutane. In this molecule, both a fluorine atom and a methyl group are attached to the same carbon atom (C3). The puckering of the ring will place one of these substituents in an axial position and the other in an equatorial position.
Given the significantly greater steric demand of the methyl group compared to the fluorine atom, the conformation that places the methyl group in the equatorial position and the fluorine atom in the axial position is predicted to be the most stable . This arrangement minimizes the severe 1,3-diaxial steric repulsions that would occur between the axial methyl group and the axial hydrogens at the C1 position.
Caption: Predicted conformational preference for 3-fluoro-3-methylcyclobutane.
Methodologies for Conformational Analysis: A Comparative Guide
Both experimental and computational methods are indispensable for a thorough conformational analysis. Below are representative protocols for each approach.
Experimental Protocol: Variable-Temperature Infrared Spectroscopy
This technique allows for the determination of the enthalpy difference (ΔH°) between conformers by measuring the change in their relative populations as a function of temperature.
Objective: To determine the ΔH° between the axial-F and equatorial-F conformers of a 3-fluoro-3-methylcyclobutane-containing molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the target compound in a suitable solvent that remains liquid at low temperatures and has transparent IR windows, such as liquid xenon or krypton. This is done in a specialized low-temperature cryostat cell.
-
Initial Spectrum Acquisition: Record the infrared spectrum of the sample at ambient temperature (e.g., 298 K).
-
Temperature Variation: Cool the sample in controlled increments (e.g., 10 K steps) down to the lowest achievable temperature (e.g., 173 K). Record a full IR spectrum at each temperature, allowing the sample to equilibrate at each step.
-
Peak Identification: Identify at least two pairs of absorption bands in the spectrum, where one band in each pair corresponds to the more stable conformer and the other to the less stable conformer. These bands should be well-resolved and free from overlap with other signals.
-
Data Analysis (van't Hoff Plot):
-
For each pair of bands at each temperature (T), calculate the ratio of their integrated absorbances (A_less_stable / A_more_stable).
-
Plot the natural logarithm of this ratio (ln(K_eq)) against the inverse of the temperature (1/T).
-
The slope of the resulting line is equal to -ΔH°/R, where R is the gas constant. The ΔH° can thus be calculated from the slope of the line.
-
Caption: Workflow for determining ΔH° using variable-temperature IR spectroscopy.
Computational Workflow: Density Functional Theory (DFT) Analysis
Computational chemistry provides a powerful, cost-effective way to predict the structures, energies, and vibrational frequencies of different conformers.
Objective: To calculate the relative energies and optimized geometries of the 3-fluoro-3-methylcyclobutane conformers.
Methodology:
-
Structure Building: Construct 3D models of both conformers (axial-F/equatorial-Me and equatorial-F/axial-Me) using a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable method is the B3LYP functional with a basis set such as 6-311+G(d,p).[7][11] This step finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.
-
-
Energy Calculation: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more robust method, such as MP2 with a larger basis set (e.g., aug-cc-pVTZ).[5][12]
-
Relative Energy Determination: Calculate the difference in electronic energy, enthalpy, and Gibbs free energy between the two conformers. The Gibbs free energy difference (ΔG) at a specific temperature (e.g., 298 K) is the most relevant value for predicting the equilibrium population ratio.
Data Summary and Comparison
The following table summarizes key conformational data for cyclobutane and its monosubstituted derivatives, providing a basis for predicting the properties of 3-fluoro-3-methylcyclobutane.
| Molecule | Method | Most Stable Conformer | Puckering Angle (°) | ΔH° (kcal/mol) (Equatorial - Axial) | Reference |
| Cyclobutane | Ab initio | - | 29.6 | - | [5][6] |
| Fluorocyclobutane | IR (Xenon) | Equatorial | 37.4 (eq), 20.7 (ax) | -1.42 ± 0.11 | [7] |
| Fluorocyclobutane | MP2/6-311+G(d,p) | Equatorial | - | -2.16 | [7] |
| Methylcyclobutane | NMR | Equatorial | ~30 | (Strongly negative) | [8][9] |
| 3-Fluoro-3-methylcyclobutane | Predicted | Axial-F / Equatorial-Me | ~30-35 | (Strongly negative) | - |
Conclusion
While direct experimental investigation of 3-fluoro-3-methylcyclobutane is lacking, a robust conformational model can be constructed through a comparative analysis of its parent monosubstituted analogs. The evidence strongly suggests a dominant preference for the conformation where the sterically demanding methyl group occupies the equatorial position, forcing the smaller fluorine atom into the axial position. This predictive power, derived from combining high-quality experimental data from techniques like infrared spectroscopy with theoretical calculations, is crucial for the rational design of novel therapeutics. Understanding and controlling the three-dimensional shape of such fluorinated scaffolds allows medicinal chemists to optimize molecular recognition at the target protein, ultimately leading to safer and more effective drugs.
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Dolbier, W. R., Jr. Density functional theory calculations of the effect of fluorine substitution on the cyclobutylcarbinyl to 4-pentenyl radical rearrangement. J Org Chem. 2001;66(8):2662-6. [Link]
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Chen, S. S., & Shaik, S. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. J Phys Chem A. 2005;109(4):635-42. [Link]
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ResearchGate. Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. Request PDF. [Link]
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American Chemical Society. Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. 2023. [Link]
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Cremer, D. Ab Initio Calculations of the Equilibrium Structure of Cyclobutane. SMU Scholar. [Link]
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ResearchGate. 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Request PDF. [Link]
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ResearchGate. (PDF) 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. [Link]
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National Institutes of Health. Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction. PMC. [Link]
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Durig, J. R., & Shen, S. Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane. J Mol Struct. 2010;978(1-3):195-205. [Link]
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Oreate AI Blog. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Fluoro-3-methylcyclobutanecarboxylic Acid
As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and delve into the fundamental principles that ensure a safe and compliant laboratory environment. This guide provides a detailed, authoritative framework for the proper disposal of 3-fluoro-3-methylcyclobutanecarboxylic acid, a compound of increasing interest in modern drug discovery and materials science. The unique structural characteristics of this molecule—specifically, the presence of a fluorine atom and a carboxylic acid moiety on a strained cyclobutyl ring—necessitate a nuanced and informed approach to its waste management.
The core philosophy of this guide is built upon the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness). We will not only outline the necessary steps but also elucidate the scientific rationale behind them, thereby creating a self-validating system of protocols that you can trust.
Pre-Disposal Characterization and Hazard Assessment
Before any disposal action is taken, a thorough understanding of the compound's potential hazards is paramount. For a novel or specialized chemical like 3-fluoro-3-methylcyclobutanecarboxylic acid, direct, comprehensive toxicological data may be limited. Therefore, a conservative approach based on its structural analogues and functional groups is the most responsible course of action.
-
Fluorinated Organic Compounds: The carbon-fluorine bond is exceptionally strong, leading to the potential for environmental persistence. Incomplete combustion can lead to the formation of highly toxic byproducts such as hydrogen fluoride (HF).
-
Carboxylic Acids: This functional group imparts corrosive properties. The acidity of 3-fluoro-3-methylcyclobutanecarboxylic acid will be a key determinant in its handling and segregation.
-
Cyclobutane Ring: Strained ring systems can sometimes exhibit unexpected reactivity.
Table 1: Hazard Profile based on Structural Analogues
| Hazard Type | Potential Manifestation | Rationale |
| Corrosivity | Can cause severe skin burns and eye damage. | Presence of the carboxylic acid group. |
| Toxicity | May be harmful if inhaled, swallowed, or in contact with skin. | General toxicity profile of functionalized small molecules. |
| Environmental | Potential for persistence and bioaccumulation. | Strength of the C-F bond. |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The following table outlines the minimum required PPE when handling 3-fluoro-3-methylcyclobutanecarboxylic acid, especially during waste consolidation and disposal procedures.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Protection | Specification |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield provides an additional layer of protection. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally suitable. Always check the glove manufacturer's compatibility chart. |
| Body | Laboratory Coat | A flame-resistant lab coat is recommended. |
| Respiratory | Respirator (if applicable) | Use in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a respirator with an appropriate cartridge may be necessary. |
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal. The following flowchart illustrates the decision-making process for segregating waste containing 3-fluoro-3-methylcyclobutanecarboxylic acid.
Figure 1: Decision workflow for the segregation of waste containing 3-fluoro-3-methylcyclobutanecarboxylic acid.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: This is the most critical segregation step. Halogenated waste requires specific disposal methods, typically high-temperature incineration, to prevent the release of harmful byproducts.
-
Acidic Waste: Do not mix acidic waste with bases or cyanides, as this can lead to violent reactions or the release of toxic gases.
-
Solid vs. Liquid: Solid and liquid waste streams should be kept separate.
Step-by-Step Disposal Protocol
-
Container Selection:
-
Use only approved, chemically resistant containers for hazardous waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Ensure the container is clean and dry before use.
-
The container must have a secure, leak-proof lid.
-
-
Labeling:
-
Proper labeling is a legal requirement and a critical safety measure.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Fluoro-3-methylcyclobutanecarboxylic Acid"
-
The approximate concentration and quantity.
-
The date accumulation started.
-
The associated hazards (e.g., Corrosive, Toxic).
-
-
-
Accumulation:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Final Disposal:
-
The final disposal of 3-fluoro-3-methylcyclobutanecarboxylic acid waste must be conducted by a licensed hazardous waste disposal company.
-
The primary recommended method of disposal is high-temperature incineration . This process is necessary to break the strong carbon-fluorine bond and to ensure the complete destruction of the compound. The incinerator must be equipped with appropriate scrubbers to neutralize acidic gases like hydrogen fluoride that are formed during combustion.
-
NEVER dispose of 3-fluoro-3-methylcyclobutanecarboxylic acid down the drain or in the regular trash. This is illegal and poses a significant threat to the environment and public health.
-
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill:
-
Evacuate the immediate area.
-
Alert your colleagues and the laboratory supervisor.
-
If the spill is small and you are trained to handle it, use a chemical spill kit with an absorbent appropriate for acids. Do not use combustible materials like paper towels.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet (SDS).
-
By adhering to this comprehensive guide, you are not only ensuring compliance with safety regulations but are also actively contributing to a culture of safety and environmental responsibility within your organization. The principles outlined here provide a robust framework for managing the waste of 3-fluoro-3-methylcyclobutanecarboxylic acid and other challenging research chemicals.
References
- Note: As a specific SDS for 3-fluoro-3-methylcyclobutanecarboxylic acid is not publicly available, the following references provide general guidance for the handling and disposal of hazardous laboratory chemicals.
A Senior Application Scientist's Guide to Handling 3-Fluoro-3-methylcyclobutanecarboxylic Acid: A Framework for Safety and Operational Excellence
Navigating the complexities of novel chemical entities is a hallmark of innovative research. 3-Fluoro-3-methylcyclobutanecarboxylic acid, a fluorinated carbocyclic compound, presents unique handling considerations due to its chemical structure. The presence of both a carboxylic acid moiety and a carbon-fluorine bond necessitates a rigorous and well-understood safety protocol. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish safe handling, operational, and disposal procedures. Our approach is grounded in the principle of proactive risk mitigation, ensuring that scientific advancement and personnel safety are mutually reinforcing.
Hazard Assessment: Understanding the Compound's Profile
While comprehensive toxicological data for 3-Fluoro-3-methylcyclobutanecarboxylic acid is not extensively published, a reliable hazard profile can be constructed by analyzing its functional groups and referencing data from analogous structures.
The primary hazards are associated with its acidic nature and the presence of the organofluorine component. Carboxylic acids are known skin and eye irritants, with some causing severe burns.[1] Fluorinated organic compounds require special attention due to their unique reactivity and persistence.[2]
Inferred Hazards and Precautionary Measures:
| Hazard Category | GHS Hazard Statement (Inferred) | Recommended Precautionary Action |
| Skin Contact | H315: Causes skin irritation.[3] | Wear a chemical-resistant lab coat and appropriate gloves.[1] Remove contaminated clothing immediately and rinse skin with copious amounts of water. |
| Eye Contact | H319: Causes serious eye irritation.[3] | Wear chemical splash goggles and a face shield.[4] In case of contact, rinse cautiously with water for several minutes.[5] |
| Inhalation | H335: May cause respiratory irritation.[3][6] | Handle exclusively within a certified chemical fume hood.[1] Avoid breathing dust or vapors.[5][6] |
| Ingestion | H302: Harmful if swallowed.[7][8] | Do not eat, drink, or smoke in the laboratory.[1][9] Wash hands thoroughly after handling.[9] If swallowed, rinse mouth and seek immediate medical attention.[9] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist item but a critical, risk-based decision. The following protocol establishes a minimum standard for handling 3-Fluoro-3-methylcyclobutanecarboxylic acid.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 3-Fluoro-3-methylcyclobutanecarboxylic acid, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood. This is the most critical engineering control to minimize inhalation exposure to dust or vapors.[1]
Dermal and Body Protection
-
Lab Coat: A chemical-resistant or flame-resistant lab coat must be worn and kept fully buttoned.[2] This provides a primary barrier against accidental spills and splashes.
-
Gloves: Given the compound's acidic and fluorinated nature, selecting the correct gloves is paramount.
-
Material: Nitrile or butyl rubber gloves are recommended for handling acids and many organic compounds.[4][10]
-
Protocol: Double-gloving is a best practice to enhance protection, especially during prolonged handling or when working with larger quantities.[2] Always inspect gloves for defects before use and change them immediately if contamination is suspected.[1]
-
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.
Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z.87.1 standards are required to protect against splashes from all angles.[1]
-
Face Shield: A full-face shield must be worn over safety goggles whenever there is a significant risk of splashing, such as when transferring liquids or working with reactions under pressure.[1][4]
Respiratory Protection
When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, if a situation arises where the ventilation is compromised or if fine powders are being handled in a way that could generate dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[1][2] All personnel requiring respirators must be part of a formal respiratory protection program.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, well-documented operational protocol is essential for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Workflow for Handling 3-Fluoro-3-methylcyclobutanecarboxylic Acid
Caption: Decision Flowchart for PPE Selection
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Benchchem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
- ChemicalBook. (n.d.). cyclobutanecarboxylic acid, 3-fluoro-3-methyl- | 1613330-60-1.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
- Unknown. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Sigma-Aldrich. (n.d.). 3-Fluoro-cyclobutanecarboxylic acid | 122665-96-7.
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- Merck Millipore. (2025, November 27). SAFETY DATA SHEET.
- Fluorochem Ltd. (2024, December 19). Safety Data Sheet.
- TCI Chemicals. (2024, November 16). SAFETY DATA SHEET.
- Sigma-Aldrich. (2023, September 13). SAFETY DATA SHEET.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- Aaronchem. (2024, November 1). Safety Data Sheet.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


